BASIC RED 18:1
Descripción
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Structure
3D Structure of Parent
Propiedades
Número CAS |
12271-12-4 |
|---|---|
Fórmula molecular |
C21H29ClN5O3.Cl C21H29Cl2N5O3 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29ClN5O3.ClH/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ACBFJDARQXVXLX-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Basic Red 18:1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Basic Red 18:1 (C.I. 11085), a cationic monoazo dye. The described protocols are intended for laboratory-scale preparation to obtain a high-purity material suitable for research applications.
Chemical Profile and Properties
This compound is a dark red, water-soluble powder. Its cationic nature, conferred by a quaternary ammonium group, allows for strong ionic interactions with anionic substrates. The chromophore, responsible for its color, is the extended conjugated system of the azo-linked aromatic rings.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride | |
| C.I. Name | This compound | |
| C.I. Number | 11085 | |
| CAS Number | 14097-03-1 | [1] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [1] |
| Molecular Weight | 426.34 g/mol | [1] |
| Appearance | Dark red powder | |
| λmax (in water) | 540–550 nm | [2] |
| Water Solubility (at 60 °C) | 30 g/L | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the coupling component, a quaternary ammonium salt, followed by the diazotization of an aromatic amine and the final azo coupling reaction.[3]
Synthesis of the Coupling Component
The synthesis of the quaternary ammonium salt, 2-[4-(N-ethylanilino)ethyl]trimethylammonium chloride, involves a three-step procedure starting from N-ethylaniline.
This step involves the hydroxyethylation of N-ethylaniline with ethylene oxide.[4]
Experimental Protocol:
-
In a suitable autoclave, charge N-ethylaniline (e.g., 1.0 mol, 121.18 g) and a catalytic amount of taurine (e.g., 0.01 mol, 0.125 g).
-
Purge the autoclave with nitrogen gas.
-
Introduce ethylene oxide (e.g., 1.05 mol, 46.25 g) into the sealed autoclave.
-
Heat the reaction mixture with stirring to approximately 100-110 °C. The reaction is exothermic and the temperature may rise. Maintain the temperature at around 130-140 °C for 2-4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, N-ethyl-N-(2-hydroxyethyl)aniline, is obtained in high yield and can be used in the next step, often without further purification.
This step involves the chlorination of the hydroxyl group of N-ethyl-N-(2-hydroxyethyl)aniline, for which thionyl chloride is a common and effective reagent.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place N-ethyl-N-(2-hydroxyethyl)aniline (e.g., 1.0 mol, 165.23 g) dissolved in a suitable inert solvent like dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.1 mol, 130.8 g, 79.8 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours until the evolution of gases ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base, such as sodium carbonate, to a pH of 7-8.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-ethyl-N-(2-chloroethyl)aniline. The crude product can be purified by vacuum distillation if necessary.
The final step in preparing the coupling component is the quaternization of the tertiary amine with trimethylamine.
Experimental Protocol:
-
Dissolve N-ethyl-N-(2-chloroethyl)aniline (e.g., 1.0 mol, 183.68 g) in a suitable solvent such as acetonitrile or ethanol in a pressure vessel.
-
Cool the solution and add an excess of trimethylamine (e.g., 1.2-1.5 mol), either as a condensed liquid or a solution in a suitable solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature of 80-100 °C for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The quaternary ammonium salt may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or acetone) to remove any unreacted starting material, and dry under vacuum.
Diazotization of 2-Chloro-4-nitroaniline
This is the first step in the formation of the azo dye, where the primary aromatic amine is converted into a diazonium salt.
Experimental Protocol:
-
In a beaker, suspend 2-chloro-4-nitroaniline (e.g., 1.0 mol, 172.56 g) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mol, ~250 mL) and water (e.g., 500 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (e.g., 1.05 mol, 72.45 g) in water (e.g., 200 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess of nitrous acid is desirable.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step.
Azo Coupling Reaction
The final step is the electrophilic aromatic substitution reaction between the diazonium salt and the prepared quaternary ammonium coupling component to form this compound.[5]
Experimental Protocol:
-
Dissolve the quaternary ammonium salt, 2-[4-(N-ethylanilino)ethyl]trimethylammonium chloride (e.g., 1.0 mol), in water and cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the coupling component solution to be mildly acidic to neutral (pH 5-7) using a suitable buffer, such as sodium acetate.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the stirred solution of the coupling component, maintaining the temperature at 0-5 °C.
-
A brightly colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the crude dye by filtration.
-
Wash the filter cake with cold water to remove excess salts and acids.
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification of this compound
The crude this compound can be purified to laboratory-grade by recrystallization or column chromatography.
Purification by Recrystallization
Experimental Protocol:
-
Select a suitable solvent system. A mixed solvent system, such as ethanol-water, is often effective for polar compounds like this compound.[6]
-
Dissolve the crude dye in a minimum amount of hot ethanol.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
To the hot solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified dye.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
For a higher level of purity, column chromatography can be employed. Given the ionic nature of this compound, reversed-phase chromatography is a suitable method.
Experimental Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of methanol or acetonitrile in water. A buffer, such as ammonium acetate, can be added to the mobile phase to improve peak shape.[7]
-
Procedure: a. Pack a chromatography column with C18 silica gel. b. Equilibrate the column with the initial mobile phase composition (e.g., a low percentage of the organic solvent). c. Dissolve a small amount of the crude dye in the initial mobile phase. d. Load the sample onto the column. e. Elute the column with a gradually increasing gradient of the organic solvent. f. Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy. g. Combine the pure fractions containing this compound. h. Remove the solvent under reduced pressure to obtain the purified dye.
Characterization
The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the range of 540-550 nm in an aqueous solution.[2] |
| FTIR Spectroscopy | Characteristic peaks for functional groups: N-H stretching (if any secondary amine impurity is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N=N stretching (azo group), and C-N stretching. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons on the aromatic rings, the ethyl group, the ethylene bridge, and the trimethylammonium group. The chemical shifts and splitting patterns will be consistent with the structure. |
| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings, the ethyl group, the ethylene bridge, and the trimethylammonium group. |
| Mass Spectrometry | The molecular ion peak corresponding to the cationic part of the molecule. |
Experimental Workflows and Diagrams
Synthesis Workflow
References
- 1. N-(2-Chloroethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 3. orientjchem.org [orientjchem.org]
- 4. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. biotage.com [biotage.com]
Photophysical Properties of Basic Red 18:1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18:1 is a cationic monoazo dye characterized by its vibrant red color, stemming from a conjugated system of double bonds within its chromophore that absorbs light in the visible spectrum. This comprehensive guide delves into the core photophysical properties of this compound, presenting available quantitative data, detailed experimental protocols for characterization, and visual workflows to facilitate understanding and application in research and development.
Core Photophysical Properties
The interaction of this compound with light is fundamental to its color and potential applications. Key photophysical parameters include its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. While specific, experimentally determined values for this compound are not extensively reported in the literature, this guide provides known data along with typical values for similar red dyes to offer a comparative reference.
Data Presentation
The following table summarizes the known and typical photophysical data for this compound and comparable red dyes.
| Property | Symbol | Value for this compound | Typical Value (for a red dye) | Significance |
| Maximum Absorption Wavelength | λabs | ~540–550 nm (in aqueous solutions) | ~550 nm | Wavelength of light most strongly absorbed. |
| Maximum Emission Wavelength | λem | Not specified | ~570 nm | Wavelength of peak fluorescence emission. |
| Molar Absorptivity | ε | Not specified | ~90,000 M-1cm-1 | A measure of how strongly the dye absorbs light at a given wavelength. |
| Fluorescence Quantum Yield | Φf | Not specified | 0.58 | Efficiency of converting absorbed photons into emitted photons. |
| Fluorescence Lifetime | τf | Not specified | ~2–4 ns | Average time the molecule spends in the excited state before returning to the ground state. |
Note: The absence of specified values for several key parameters for this compound highlights a gap in the current scientific literature and presents an opportunity for further research.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. The following sections detail the protocols for determining the key parameters outlined above.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the maximum absorption wavelength (λabs) and molar absorptivity (ε).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent, typically deionized water for this cationic dye. A series of dilutions are then prepared from the stock solution.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
-
Measurement: The absorbance of each diluted solution is measured over a spectral range, typically from 400 to 700 nm for a red dye.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the λabs. Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
This method is employed to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φf).
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup: A spectrofluorometer is used. The excitation wavelength is set to the λabs determined from UV-Vis spectroscopy.
-
Emission Spectrum Measurement: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength (e.g., 550-800 nm). The wavelength with the highest fluorescence intensity is the λem.
-
Quantum Yield Determination (Relative Method):
-
A standard dye with a known quantum yield (e.g., Rhodamine 6G) and similar absorption/emission properties is used.
-
The absorbance and fluorescence spectra of both the sample (this compound) and the standard are recorded under identical experimental conditions.
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: Workflow for Fluorescence Spectroscopy.
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime (τf) of a fluorophore.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared, similar to that for fluorescence spectroscopy.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive, high-speed detector.
-
Measurement: The sample is excited with short pulses of light at its λabs. The instrument measures the time delay between the excitation pulse and the detection of emitted photons.
-
Data Analysis: A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or multiple exponential functions for complex decays) to determine the fluorescence lifetime (τf).
Caption: Workflow for Time-Resolved Fluorescence Spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the photophysical properties of this compound. While a complete dataset for this specific dye is not currently available, the provided typical values and detailed experimental protocols offer a robust framework for researchers to characterize it and similar compounds. The visualization of experimental workflows aims to enhance the practical application of these methods in a laboratory setting. Further investigation into the specific photophysical parameters of this compound would be a valuable contribution to the field of dye chemistry and its applications.
In-Depth Technical Guide to the Absorption and Emission Spectra of BASIC RED 18:1
This technical guide provides a comprehensive overview of the spectral properties of C.I. Basic Red 18:1, a cationic monoazo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize fluorescent compounds in their work. This document details the dye's photophysical characteristics, standardized protocols for spectral measurement, and a workflow for spectroscopic analysis.
Core Photophysical and Chemical Properties
This compound is recognized for its characteristic red color, a result of its molecular structure which features a conjugated system of double bonds acting as a chromophore. This structure allows the molecule to absorb light within the visible spectrum. A defining feature of this compound is the permanent positive charge on a quaternary ammonium group, which classifies it as a cationic dye. This charge facilitates its strong affinity for anionic substrates.
The key spectroscopic and chemical properties of this compound are summarized in the table below.
| Property | Symbol | Value / Description |
| Chemical Class | N/A | Cationic Azo Dye |
| Appearance | N/A | Dark red powder |
| Molecular Formula | N/A | C₁₉H₂₅Cl₂N₅O₂ |
| Molecular Weight | N/A | 426.34 g/mol |
| Absorption Maximum | λₘₐₓ | 540–550 nm (in aqueous solution)[1] |
| Typical Emission Maximum | λₑₘ | ~570 nm (for a red dye with λₘₐₓ of ~550 nm)[1] |
| Solubility | N/A | Soluble in water |
Note: The emission maximum is a typical value for a red dye with a similar absorption maximum and not an experimentally determined value specific to this compound.
Experimental Protocols for Spectral Analysis
The following sections outline the standardized methodologies for determining the absorption and emission spectra of fluorescent dyes such as this compound.
Measurement of Absorption Spectrum
The absorption spectrum is determined using a UV-Visible spectrophotometer. This technique measures the absorbance of light at various wavelengths.
Materials and Equipment:
-
C.I. This compound
-
Spectroscopy-grade solvent (e.g., deionized water)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value between 0.1 and 1.0 at the absorption maximum, to ensure adherence to the Beer-Lambert law.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference or blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the dye solution and then fill it with the sample. Place the cuvette in the spectrophotometer and measure the absorbance across a desired wavelength range (e.g., 300-700 nm).
-
Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength. The peak of this spectrum corresponds to the absorption maximum (λₘₐₓ).
Measurement of Emission Spectrum
The emission spectrum is measured using a spectrofluorometer, which detects the fluorescence emitted by a sample after excitation with light of a specific wavelength.
Materials and Equipment:
-
C.I. This compound solution (prepared as for absorption measurement)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (all four sides polished)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.
-
Parameter Configuration:
-
Set the excitation wavelength. This is typically set to the absorption maximum (λₘₐₓ) of the dye.
-
Define the emission wavelength range to be scanned. This range should start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity.
-
-
Blank Measurement: A cuvette containing only the solvent should be measured to record any background fluorescence or Raman scattering from the solvent.
-
Sample Measurement: Place the cuvette with the this compound solution in the sample holder. Initiate the scan to measure the fluorescence intensity across the defined emission wavelength range.
-
Data Analysis: The resulting spectrum will plot fluorescence intensity versus wavelength. The peak of this spectrum is the emission maximum (λₑₘ). It is important to correct the raw data for instrument-specific factors, such as lamp intensity variations and detector sensitivity across different wavelengths.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the experimental determination of the absorption and emission spectra of a fluorescent compound like this compound.
References
Cationic Azo Dyes: An In-depth Technical Guide for Biological Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cationic azo dyes, detailing their applications in biological research, from traditional histological staining to advanced use in photodynamic therapy and as fluorescent probes. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to facilitate understanding and application in a research setting.
Introduction to Cationic Azo Dyes
Cationic azo dyes are a class of organic compounds characterized by the presence of one or more azo groups (-N=N-) and a net positive charge. This positive charge facilitates their interaction with negatively charged biological structures, such as nucleic acids and acidic mucins, making them valuable tools in a variety of biological and biomedical research applications.[1][2] Initially used extensively in the textile industry, their unique photophysical properties and biological interactivity have led to their adoption in histology, cytology, and more recently, in advanced imaging and therapeutic strategies.[1][2]
Quantitative Data of Selected Cationic Azo Dyes
For ease of comparison, the following table summarizes key quantitative properties of commonly used cationic azo dyes in biological research.
| Dye | CI Name | Absorption Max (λmax) | Molar Extinction Coefficient (ε) | Emission Max (λem) | Applications |
| Bismarck Brown Y | Basic Brown 1 | 463 nm[3] | Not widely reported | Not typically used for fluorescence | Staining acid mucins, mast cells, cartilage[3][4] |
| Janus Green B | 11050 | 587 nm, 651-677 nm[5][6] | ≥28,000 L·mol⁻¹·cm⁻¹ at 651-677 nm[6] | Not typically used for fluorescence | Supravital staining of mitochondria[7][8] |
| Neutral Red | Basic Red 5 | 540 nm (in acidic solution) | Not widely reported | ~640 nm | Vital staining, cytotoxicity assays, lysosome staining[9][10] |
| ACC-B (Azo-based photosensitizer) | N/A | Not specified | Not specified | Not specified | Two-photon photodynamic therapy[11] |
Experimental Protocols
Detailed methodologies for key applications of cationic azo dyes are provided below.
Synthesis of Cationic Azo Dyes
The general synthesis of azo dyes involves a two-step process: diazotization followed by an azo coupling reaction.[4][9]
Protocol for Synthesis of Bismarck Brown Y:
-
Diazotization: The synthesis begins with the double diazotization of 1,3-phenylenediamine. This is achieved by reacting 1,3-phenylenediamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at a low temperature (0-5 °C).[4][9] (H₂N)₂C₆H₄ + 2 H⁺ + 2 HNO₂ → [C₆H₄(N₂)₂]²⁺ + 2 H₂O
-
Azo Coupling: The resulting bis(diazonium) ion then acts as an electrophile and attacks two equivalents of 1,3-phenylenediamine (which acts as the coupling component).[4] 2 (H₂N)₂C₆H₄ + [C₆H₄(N₂)₂]²⁺ → 2 H⁺ + [(H₂N)₂C₆H₃N₂]₂C₆H₄
Staining Protocols
Protocol for Supravital Staining of Mitochondria with Janus Green B:
This protocol is adapted for staining buccal epithelial cells.
-
Sample Preparation: Gently scrape the inside of the cheek with a sterile toothpick and spread the cells onto a clean microscope slide to create a thin smear.[7]
-
Staining: Add 2-3 drops of a 0.001% Janus Green B solution to the smear and wait for 5-10 minutes.[7][12] The dye is oxidized by the cytochrome oxidase system within the mitochondria, resulting in a blue-green color.[7]
-
Washing: Gently wash the slide with phosphate-buffered saline (PBS) to remove excess stain.[7]
-
Mounting and Observation: Place a coverslip over the stained cells with a drop of PBS.[7] Observe the slide under a microscope. Mitochondria will appear as small, bluish-green, rod-like structures, primarily concentrated near the nucleus.[7]
Protocol for Neutral Red Staining of Paraffin Sections:
This protocol is for counterstaining nuclei in histological sections.
-
Deparaffinization and Rehydration:
-
Soak the paraffin sections in xylene twice for 5-10 minutes each.
-
Immerse the sections in absolute ethanol for 5 minutes, followed by 90%, 80%, and 70% ethanol for 2 minutes each.
-
Rinse with ultrapure water.[10]
-
-
Staining:
-
Place the sample in a 0.33% Neutral Red solution and stain for 2-5 minutes.[10]
-
-
Washing and Observation:
Cytotoxicity Assay
Protocol for Neutral Red Uptake Cytotoxicity Assay:
This assay is based on the principle that viable cells can incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate overnight.[13]
-
Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired period.
-
Staining:
-
Remove the treatment medium and add 150 µL of 1X Neutral Red Staining Solution to each well.
-
Incubate for 2 hours.[13]
-
-
Washing:
-
Remove the staining solution and wash the cells with 250 µL of 1X Wash Buffer.[13]
-
-
Solubilization:
-
Add 150 µL of 1X Solubilization Solution to each well to extract the dye from the lysosomes.[13]
-
-
Measurement: Measure the absorbance of the solubilized dye at 540 nm using a microplate reader. The amount of absorbed dye is proportional to the number of viable cells.
Advanced Applications and Signaling Pathways
Cationic azo dyes are increasingly being used in more sophisticated biological research applications.
Photodynamic Therapy (PDT)
Certain azo dyes, such as the cyclized-cyanine derivatives ACC1 and ACC2, can act as photosensitizers in photodynamic therapy (PDT).[14][15] Upon two-photon excitation, these molecules generate reactive oxygen species (ROS) that can induce cell death in a targeted manner, offering a promising approach for cancer treatment.[11][14] The type I PDT process triggered by these dyes allows for highly selective cancer cell ablation.[11]
Fluorescent Probes for Cellular Imaging
The photophysical properties of some cationic azo dyes make them suitable as fluorescent probes for monitoring dynamic cellular processes.
-
Monitoring Membrane Potential: Cationic, lipophilic dyes like DiSC₃(5) can accumulate in polarized cells in a voltage-dependent manner.[16][17] Changes in membrane potential, which are crucial in neuronal signaling and other cellular processes, can be monitored by observing changes in the fluorescence of these dyes.[16][18] Depolarization leads to the release of the dye and an increase in fluorescence.[16]
-
pH Sensing: Specially designed azo-based fluorescent probes can be used to monitor pH in specific cellular compartments, such as lysosomes.[19][20] These probes can exhibit a "light-up" fluorescence in acidic environments, allowing for the visualization of pH changes in real-time.[19]
Apoptosis Detection
Changes in mitochondrial membrane potential are an early indicator of apoptosis.[2] Cationic fluorescent dyes that accumulate in mitochondria can be used to monitor these changes. A decrease in mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway, leads to a decrease in the fluorescence signal from these dyes.[2] While not exclusively azo dyes, this principle of using cationic dyes is relevant to the broader class of compounds discussed. Some studies have also investigated the direct pro-apoptotic effects of certain azo dyes on cancer cells.[21][22]
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows discussed in this guide.
Caption: General synthesis pathway for Bismarck Brown Y.
Caption: Experimental workflow for mitochondrial staining.
References
- 1. scribd.com [scribd.com]
- 2. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macschem.us [macschem.us]
- 4. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 5. PhotochemCAD | Janus Green B [photochemcad.com]
- 6. Janus Green B certified, Dye content 65 2869-83-2 [sigmaaldrich.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. biognost.com [biognost.com]
- 9. brainly.in [brainly.in]
- 10. qualitybiological.com [qualitybiological.com]
- 11. Cancer-Targeted Azo Dye for Two-Photon Photodynamic Therapy in Human Colon Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Respiration – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 13. abcam.co.jp [abcam.co.jp]
- 14. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. frontiersin.org [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 19. A pH-activated fluorescent probe via transformation of azo and hydrazone forms for lysosomal pH imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Basic Red 18:1 as a Histological Stain: A Technical Whitepaper on the Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While Basic Red 18:1 is a well-documented cationic azo dye, specific protocols for its application as a routine histological or cytological stain are not extensively available in peer-reviewed literature. This document, therefore, extrapolates its mechanism of action based on the known principles of cationic dyes and the chemical properties of this compound. The experimental protocols provided are generalized and would require optimization for specific applications.
Executive Summary
This compound is a monoazo dye characterized by a permanent positive charge, rendering it a cationic or "basic" dye.[1] This inherent positive charge is the primary determinant of its function as a stain for biological materials. The fundamental mechanism of action is rooted in electrostatic interactions, where the cationic dye molecules bind to anionic (negatively charged) components within cells and tissues.[1] Key cellular targets include nucleic acids (DNA and RNA), which are rich in phosphate groups, and certain acidic proteins and glycosaminoglycans. The result of this binding is the deposition of the red chromophore of the dye at these sites, allowing for their visualization under a microscope. While its primary industrial application is in the dyeing of acrylic textiles, its properties suggest potential for use in biological staining.[2][3]
Chemical and Physical Properties of this compound
A comprehensive understanding of the staining properties of this compound begins with its chemical and physical characteristics.
| Property | Value/Description | Reference |
| Chemical Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride | [4] |
| Synonyms | C.I. Basic Red 18, Cationic Red GTL, Cationic Red X-GTLN | [2][3] |
| CAS Number | 12271-12-4 | [1] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [4][5] |
| Molecular Weight | 426.34 g/mol | [4][5] |
| Appearance | Dark red powder | [5][6] |
| Solubility | Soluble in water | [3][6] |
| Absorption Maximum (λmax) | 540–550 nm in aqueous solutions | [1] |
| Chemical Class | Cationic Monoazo Dye | [1] |
Core Mechanism of Action: Electrostatic Interaction
The staining mechanism of this compound is a classic example of ionic bonding between a cationic dye and anionic tissue components. The key steps are outlined below.
-
Dissociation in Solution: In an aqueous solution, this compound exists as a colored cation and a colorless anion.
-
Tissue Permeation: The relatively small, water-soluble dye cation permeates the fixed and dehydrated tissue section.
-
Electrostatic Binding: The positively charged quaternary ammonium group of this compound is electrostatically attracted to negatively charged macromolecules within the cell.
-
Nucleic Acids: The phosphate groups of DNA and RNA in the nucleus and ribosomes provide a high density of anionic sites, leading to strong binding of the dye.
-
Acidic Proteins: Proteins with a net negative charge at the staining pH (due to an abundance of amino acids like aspartic acid and glutamic acid) will also attract and bind the cationic dye.
-
Glycosaminoglycans: Certain components of the extracellular matrix, such as hyaluronic acid and chondroitin sulfate, contain carboxyl and sulfate groups that confer a negative charge and can be stained.
-
-
Visualization: The accumulation of the dye's chromophore at these basophilic sites results in a visible red color under bright-field microscopy.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. sdinternational.com [sdinternational.com]
- 4. Basic Red 18 | C19H25Cl2N5O2 | CID 91331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. basicdye.com [basicdye.com]
- 6. chembk.com [chembk.com]
An In-Depth Technical Guide to the Solubility and Stability of BASIC RED 18:1 in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of BASIC RED 18:1 (C.I. 11088), a cationic azo dye. Understanding these fundamental properties is critical for its application in various fields, including textile dyeing, scientific research, and potentially, in the development of novel therapeutic or diagnostic agents. This document synthesizes available data on its solubility in different solvent systems and its stability under various environmental conditions. Detailed experimental protocols are provided to enable researchers to conduct their own assessments, and key concepts are visualized to facilitate understanding.
Core Concepts: Solubility and Stability
The utility of a chemical compound is intrinsically linked to its solubility —its ability to dissolve in a solvent to form a homogeneous solution—and its stability , which refers to its resistance to chemical degradation under different conditions. For this compound, these parameters dictate its performance in dyeing processes, its shelf-life in formulated products, and its behavior in biological systems.
Solubility Profile of this compound
This compound is a cationic dye, a characteristic that significantly influences its solubility. While comprehensive quantitative data across a wide range of solvents is not extensively published, available information indicates its solubility in polar solvents.
Table 1: Quantitative Solubility Data for this compound and Related Compounds
| Solvent System | Temperature (°C) | Reported Solubility | Citation |
| Water | 60 | 30 g/L (for C.I. Basic Red 18) | |
| Water | Ambient | Soluble | [1] |
| Concentrated Sulfuric Acid | Ambient | Soluble | |
| Ethanol | Not Specified | Soluble (in general for azo dyes) | [2] |
| Methanol | Not Specified | Soluble (in general for azo dyes) | [2] |
| Acetone | Not Specified | Soluble (in general for azo dyes) | [2] |
| Dimethylformamide (DMF) | Not Specified | Readily Soluble (in general for azo dyes) | [2] |
| Dimethyl sulfoxide (DMSO) | Not Specified | Readily Soluble (in general for azo dyes) | [2] |
Note: The solubility value in water is for the closely related C.I. Basic Red 18. Specific quantitative data for this compound in various organic solvents at different temperatures is limited in publicly available literature.
The solubility of azo dyes is influenced by the nature of the solvent and the functional groups on the dye molecule. The presence of polar groups in this compound contributes to its solubility in polar solvents like water and alcohols.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Degradation of the dye often involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color.
Table 2: Factors Influencing the Stability of this compound
| Factor | Observed Effect | Conditions | Citation |
| pH | Influences surface charge and adsorption, which is related to stability. Optimal pH for photocatalytic degradation is between 6.5 and 7. | Aqueous solutions | [3] |
| Adsorption onto biomass, a removal method, is optimal at pH 6 and 8 in different studies. | Aqueous solutions | ||
| Light | Susceptible to photodegradation, especially in the presence of a photocatalyst. | UV and visible light | [3] |
| Temperature | Adsorption, a process related to removing the dye from solution, can be endothermic, suggesting temperature influences its interaction with other materials. | Not specified | [4] |
pH Stability
The pH of a solution can significantly impact the stability of this compound. In aqueous solutions, the pH affects the surface charge of the dye molecule and its interaction with other components. Studies on the photocatalytic degradation of the closely related Acid Red 18 have shown that the degradation rate is pH-dependent, with optimal removal occurring in a pH range of 6 to 7.[3]
Photostability
This compound, like many azo dyes, is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation can be accelerated in the presence of photocatalysts such as titanium dioxide (TiO2). The degradation process typically involves the generation of reactive oxygen species that attack and break the azo bond, leading to decolorization.
Thermal Stability
Information on the thermal stability of this compound in solution is limited. However, studies on the adsorption of this dye onto various materials have shown that temperature can influence the adsorption process, suggesting that thermal conditions can affect its state and interactions in a system.[4]
Experimental Protocols
To facilitate further research, the following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol 1: Determination of Solubility by the Static Equilibrium Method
This method is used to determine the solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, stop the agitation and allow the solution to settle.
-
Centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the dye in the saturated solution using the calibration curve.
-
Express the solubility in g/L or mol/L.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Protocol 2: Assessment of Photostability
This protocol assesses the degradation of this compound in solution upon exposure to a light source.
Materials:
-
Solution of this compound of known concentration
-
Light source (e.g., UV lamp or solar simulator)
-
Quartz cuvettes or reaction vessels
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a solution of this compound in the desired solvent.
-
Place a known volume of the solution in a quartz reaction vessel.
-
Position the vessel at a fixed distance from the light source.
-
If required, maintain a constant temperature using a water bath.
-
Start the light source and simultaneously begin monitoring the reaction.
-
At regular time intervals, withdraw a small aliquot of the solution.
-
Measure the absorbance of the aliquot at the λmax of the dye.
-
Continue the experiment until a significant decrease in absorbance is observed or for a predetermined duration.
-
Plot the concentration of the dye (or absorbance) as a function of time to determine the degradation kinetics.
Logical Relationship for Photostability Assessment
Caption: Factors influencing the photostability of this compound.
Protocol 3: Evaluation of pH Stability
This protocol evaluates the stability of this compound in solutions of different pH values.
Materials:
-
Solution of this compound of known concentration
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions of this compound by diluting a stock solution with different pH buffer solutions.
-
Incubate the solutions at a constant temperature.
-
At regular time intervals (e.g., 0, 1, 6, 12, 24 hours), withdraw an aliquot from each solution.
-
Measure the absorbance of each aliquot at the λmax of the dye.
-
Plot the percentage of remaining dye as a function of time for each pH value to assess the stability.
Signaling Pathway for pH-Dependent Degradation
Caption: Proposed pathway of pH influence on this compound stability.
Conclusion
This technical guide consolidates the current understanding of the solubility and stability of this compound. While it is evident that the dye is soluble in water and likely in other polar organic solvents, a significant gap exists in the availability of comprehensive, quantitative solubility data across a range of solvents and temperatures. The stability of this compound is notably influenced by pH and light, with degradation pathways involving the cleavage of the azo bond. The provided experimental protocols offer a standardized approach for researchers to generate further data, which is essential for the precise and effective application of this compound in various scientific and industrial domains. Future research should focus on systematically quantifying the solubility and stability of this compound to build a more complete physicochemical profile.
References
Potential Antimicrobial Properties of BASIC RED 18:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BASIC RED 18:1, a cationic monoazo dye, is primarily utilized in the textile industry for dyeing acrylic fibers. Its molecular structure, characterized by a quaternary ammonium group, imparts a permanent positive charge, which is fundamental to its dyeing properties. Beyond its industrial application in textiles, preliminary scientific investigations have highlighted the potential of this compound as an antimicrobial agent. This technical guide provides an in-depth overview of the current understanding of the antimicrobial properties of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and a proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, drug discovery, and materials science who are interested in exploring the antimicrobial potential of this compound.
Chemical and Physical Properties
This compound (C.I. 11085) is a dark red powder with a molecular weight of 426.34 g/mol and the chemical formula C₁₉H₂₅Cl₂N₅O₂. The presence of the azo bond (-N=N-) conjugated with aromatic rings acts as the chromophore responsible for its color. The key structural feature relevant to its potential antimicrobial activity is the quaternary ammonium cation, which confers its cationic nature.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of this compound against a range of common pathogenic bacteria. Notably, research by Tutak and Gün (2011) indicated that C.I. This compound was more effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa in vitro when compared to another cationic dye, C.I. Basic Yellow 51.[1]
Quantitative Data
The following table summarizes the zone of inhibition data from the aforementioned study, providing a quantitative measure of the antimicrobial activity of this compound at various concentrations.
| Concentration (%) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |
| 1 | 13.0 | 16.0 | 14.0 |
| 2 | 16.0 | 19.0 | 17.0 |
| 5 | 19.0 | 22.0 | 20.0 |
Data extracted from Tutak, M., & Gün, F. (2011). Antimicrobial Effect of C.I. This compound and C.I. Basic Yellow 51 On Some Pathogenic Bacteria. Fibers and Polymers, 12(4), 457-460.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of cationic dyes like this compound is primarily attributed to their electrostatic interaction with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately, cell death.
Experimental Protocols
The following experimental protocols are based on the methodologies described in the study by Tutak and Gün (2011) for assessing the antimicrobial activity of this compound.
Preparation of Dye Solutions
A stock solution of this compound is prepared by dissolving a known weight of the dye powder in sterile distilled water to achieve a desired concentration. Serial dilutions are then made to obtain the final test concentrations (e.g., 1%, 2%, 5%).
Inoculum Preparation
Pure cultures of the test microorganisms (E. coli, S. aureus, P. aeruginosa) are grown on a suitable nutrient agar medium for 24 hours at 37°C. A few colonies are then transferred to a sterile saline solution (0.85% NaCl) to create a bacterial suspension. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Zone of Inhibition Assay
The agar well diffusion method is employed to determine the zone of inhibition.
-
Plate Preparation: Sterile Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plates.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Dye: A fixed volume (e.g., 100 µL) of each dye concentration is added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Impact on Microbial Signaling Pathways
Currently, there is a lack of published research specifically investigating the effects of this compound on microbial signaling pathways, such as quorum sensing. While the primary mechanism of action is understood to be membrane disruption, the potential for this compound to interfere with intracellular signaling cascades remains an unexplored area of research. Future studies could investigate whether sub-lethal concentrations of this compound can modulate gene expression related to virulence, biofilm formation, or other quorum sensing-regulated behaviors in pathogenic bacteria.
Conclusion and Future Directions
This compound demonstrates notable in vitro antimicrobial activity against clinically relevant bacteria, including E. coli, S. aureus, and P. aeruginosa. The proposed mechanism of action, centered on electrostatic interactions and subsequent membrane disruption, is consistent with its cationic chemical structure. The quantitative data, while limited to a single study, provides a foundation for further investigation.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values to provide a more precise quantification of its antimicrobial potency.
-
Expanding the spectrum of activity testing to include a wider range of microorganisms, including antibiotic-resistant strains and fungi.
-
Investigating the potential for synergy with existing antibiotics.
-
Elucidating the impact on microbial signaling pathways to uncover secondary mechanisms of action.
-
Conducting cytotoxicity studies to assess its safety profile for potential therapeutic or biomedical applications.
The information presented in this guide underscores the potential of this compound as a lead compound for the development of new antimicrobial agents. Further rigorous scientific inquiry is warranted to fully explore this potential.
References
An In-depth Technical Guide to the Research Applications of C.I. Basic Red 18:1 (CAS Number 12271-12-4)
For Researchers, Scientists, and Drug Development Professionals
C.I. Basic Red 18:1, identified by the CAS number 12271-12-4, is a cationic monoazo dye. While its primary industrial application lies in the dyeing of textiles, particularly acrylic fibers, its unique chemical properties have made it a significant subject of research in various scientific fields.[1][2] This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on environmental remediation and antimicrobial studies. The information is presented to be of value to researchers, scientists, and professionals in drug development who may be interested in the broader applications and toxicological profile of such compounds.
Chemical and Physical Properties
This compound is characterized by a complex aromatic structure containing an azo linkage (-N=N-), which acts as a chromophore, and a quaternary ammonium group that imparts a permanent positive charge. This cationic nature is fundamental to its interactions with anionic substrates.
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
| CAS Number | 12271-12-4 |
| C.I. Number | 11085 |
| Molecular Formula | C₂₁H₂₉Cl₂N₅O₃ |
| Molecular Weight | 470.4 g/mol |
| Appearance | Dark red powder |
| Solubility | Soluble in water[1] |
| Absorption Maximum (λmax) | 540–550 nm in aqueous solutions |
Synthesis of C.I. This compound
The synthesis of this compound is a multi-step process that primarily involves diazotization and azo coupling reactions.[1] A general workflow for its synthesis is outlined below.
Research Applications
The research applications of this compound are predominantly in the field of environmental science, with a secondary focus on its biological activities.
Environmental Remediation: Wastewater Treatment
This compound is extensively used as a model compound in studies focused on the removal of textile dyes from wastewater. These studies are crucial for developing effective and sustainable methods to mitigate water pollution caused by the textile industry. The primary techniques investigated are adsorption and photocatalytic degradation.
A significant body of research has explored the efficacy of various low-cost adsorbents for the removal of this compound from aqueous solutions.[3] Its cationic nature makes it amenable to adsorption onto negatively charged surfaces.
Experimental Protocol: Batch Adsorption Study
A typical batch adsorption experiment to evaluate the efficacy of a novel adsorbent for this compound removal involves the following steps:
-
Preparation of Stock Solution: A stock solution of this compound of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precise amount of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
-
Adsorption Experiment:
-
A fixed volume of the dye solution (e.g., 50 mL) of a specific concentration is taken in a series of flasks.
-
A pre-weighed amount of the adsorbent is added to each flask.
-
The pH of the solutions is adjusted to the desired value using dilute HCl or NaOH.
-
The flasks are then agitated in a shaker at a constant temperature for a specified period to achieve equilibrium.
-
-
Analysis:
-
After agitation, the solution is centrifuged or filtered to separate the adsorbent.
-
The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the λmax of this compound (around 540-550 nm).
-
-
Data Calculation: The percentage of dye removal and the adsorption capacity (qe) are calculated using the following equations:
-
% Removal = ((C₀ - Ce) / C₀) * 100
-
qe = (C₀ - Ce) * V / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Ce = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Table 2: Adsorption Parameters for this compound Removal by Various Adsorbents
| Adsorbent | pH | Contact Time (min) | Temperature (°C) | Maximum Adsorption Capacity (mg/g) |
| Hazelnut Shells (Raw) | 3.6 - 6.0 | - | - | 62.11[3] |
| Hazelnut Shells (Citric Acid Modified) | 3.6 - 6.0 | - | - | 80.65[3] |
| Montmorillonite | 4.0 | 30 | 20 | 530.645[4] |
| Tree Fern | - | - | - | - |
Note: The table presents a selection of data from various studies. Experimental conditions may vary.
Advanced oxidation processes (AOPs), particularly photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have been investigated for the degradation of this compound.[5] This process involves the generation of highly reactive hydroxyl radicals that can break down the complex dye molecule into simpler, less harmful compounds.
Experimental Protocol: Photocatalytic Degradation Study
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO₂) is suspended in a known volume of this compound solution of a certain concentration.
-
Photoreactor Setup: The suspension is placed in a photoreactor equipped with a light source (e.g., UV lamp). The solution is continuously stirred to ensure uniform irradiation.
-
Irradiation: The suspension is irradiated for a set period. Aliquots of the sample are withdrawn at regular intervals.
-
Analysis: The withdrawn samples are centrifuged to remove the catalyst particles. The concentration of the remaining dye is measured using a UV-Vis spectrophotometer. The degradation efficiency is then calculated.
Antimicrobial Activity
Preliminary research has indicated that this compound possesses antimicrobial properties.[1] Studies have investigated its effectiveness against common pathogenic bacteria.
One study evaluated the antimicrobial activity of acrylic fabrics dyed with C.I. This compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that the dye was most effective against these bacteria in vitro. However, the antimicrobial activity of the dyed fabrics was found to be dependent on the dyeing depth.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Activity |
| Escherichia coli | Effective in vitro |
| Staphylococcus aureus | Effective in vitro |
| Pseudomonas aeruginosa | Effective in vitro |
Toxicological and Ecotoxicological Research
The widespread use of this compound has prompted research into its potential toxic and ecotoxic effects. Studies have shown that untreated textile wastewater containing such dyes can be harmful to aquatic ecosystems.[6] Research on the effects of this compound on fish has demonstrated its potential for haemotoxicity and the induction of histological abnormalities.[7] These studies are vital for establishing environmental safety standards and for the development of effective bioremediation strategies to mitigate the adverse effects of this dye.[7]
Relevance to Drug Development
While there is no direct evidence of this compound being used in drug development, the study of such compounds is relevant to the field in several ways:
-
Understanding Compound Toxicity: The toxicological data generated for industrial dyes like this compound can contribute to the broader understanding of the structure-toxicity relationships of aromatic and azo compounds. This knowledge is valuable in the early stages of drug design and lead optimization to avoid potentially toxic moieties.
-
Development of Drug Delivery Systems: The principles of adsorption and interaction of cationic molecules with various materials, as studied extensively with this compound, can be analogous to the loading and release of cationic drugs from carrier systems.
-
Antimicrobial Research: The investigation of the antimicrobial properties of dyes can inspire the design of new antimicrobial agents, although the toxicity of azo dyes would be a significant hurdle to overcome for therapeutic applications.
Conclusion
C.I. This compound (CAS 12271-12-4) is a cationic azo dye with significant research applications beyond its primary use in the textile industry. It serves as a crucial model compound in environmental science for the development and optimization of wastewater treatment technologies, particularly through adsorption and photocatalytic degradation. Furthermore, its antimicrobial properties and toxicological profile are areas of ongoing investigation. For professionals in drug development, the wealth of data on the chemical behavior, material interactions, and biological effects of this compound provides valuable insights into the properties of charged aromatic compounds, which can inform the design and safety assessment of new therapeutic agents.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide to the Health and Safety of BASIC RED 18:1 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for BASIC RED 18:1 (CAS No. 12271-12-4), a cationic azo dye. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also includes representative data from structurally similar cationic azo dyes to provide a more complete safety profile for laboratory use. All personnel handling this chemical should be thoroughly trained in its potential hazards and safe handling procedures.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| Chemical Name | C.I. This compound | [1] |
| CAS Number | 12271-12-4 | [1] |
| Molecular Formula | C₂₁H₂₉Cl₂N₅O₃ | [2] |
| Molecular Weight | 470.4 g/mol | [2] |
| Appearance | Dark red powder | [3] |
| Solubility | Soluble in water | [3] |
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), C.I. This compound (CAS 12271-12-4) is not classified as a hazardous substance.[4] However, it is crucial to note that the toxicological properties of this specific compound have not been thoroughly investigated.[4] Therefore, it should be handled with the same precautions as other potentially hazardous chemicals.
In contrast, the closely related "Basic Red 18" (CAS No. 14097-03-1) is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] Given the structural similarities among azo dyes, it is prudent to assume that this compound may pose similar risks.
Toxicological Data
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | ||||
| Basic Violet 3 | Rat (male) | Oral | 549 mg/kg | [5] |
| Rat (female) | Oral | 308 mg/kg | [5] | |
| Basic Blue 9 | Rat | Oral | 1180 mg/kg | [6] |
| Basic Red 5 | Mouse | Intraperitoneal | 432 mg/kg | |
| Skin Irritation | ||||
| Basic Blue 9 | Rabbit | Dermal | Irritating | [4] |
| Basic Red 5 | Human | Dermal | Irritating | |
| Eye Irritation | ||||
| Basic Violet 3 | Rabbit | Ocular | Severe and persistent irritation | [5] |
| Basic Blue 9 | Rabbit | Ocular | Irritating | [4] |
| Basic Red 5 | Not specified | Ocular | Irritating | |
| Mutagenicity | ||||
| Basic Blue 9 | In vitro | Ames test | Mutagenicity data reported | [4] |
Disclaimer: The toxicological data presented above is for structurally similar compounds and should be used for informational purposes only. The actual toxicity of this compound may differ.
Experimental Protocols
The following are generalized experimental protocols based on OECD guidelines for assessing the toxicity of chemicals. These should be adapted as necessary for the specific characteristics of this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Test Animals: Healthy, young adult albino rabbits are used.[7][8]
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[8]
-
Application: A 0.5 g dose of the test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin.[9] The site is then covered with a gauze patch and a semi-occlusive dressing.[9]
-
Exposure: The dressing is left in place for 4 hours.[9]
-
Observation: After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[8] The severity of the reactions is scored according to a standardized scale.[10]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Test Animals: Healthy, adult albino rabbits are used.[11]
-
Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit.[12][13] The eyelids are held together for about one second. The other eye serves as a control.[12]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[14] The severity of the reactions is scored.[14] The reversibility of any lesions is observed for up to 21 days.[14]
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.[15][16]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.[15][17]
-
Procedure: The test substance at various concentrations is incubated with the bacterial tester strains in the presence or absence of the S9 mix.[17]
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in a selective medium) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[15][18]
Signaling Pathways and Workflows
Potential Signaling Pathway for Azo Dye-Induced Oxidative Stress
Azo dyes have been shown to induce oxidative stress in biological systems.[1] One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Azo dye-induced oxidative stress and the Keap1-Nrf2 signaling pathway.
Laboratory Workflow for Safe Handling of this compound
The following diagram outlines a logical workflow for handling this compound in a laboratory setting to minimize exposure and ensure safety.
Caption: Safe handling workflow for this compound in the laboratory.
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[4]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[4]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[4]
Handling Procedures
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust.[4]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a cool, dry, well-ventilated area.[4]
-
Keep containers tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Spill: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4]
Disposal Considerations
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
This guide is intended to provide comprehensive health and safety information for the laboratory use of this compound. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures for their specific application.
References
- 1. scribd.com [scribd.com]
- 2. C.I. FOOD RED 5 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 4. emperordye.com [emperordye.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. zoro.com [zoro.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. Mutagenicity of selected sulfonated azo dyes in the Salmonella/microsome assay: use of aerobic and anaerobic activation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical context of BASIC RED 18:1 in scientific literature
An In-depth Technical Guide to BASIC RED 18:1: Historical Context, Synthesis, and Scientific Applications
This technical guide provides a comprehensive overview of the cationic azo dye this compound (C.I. 11085), intended for researchers, scientists, and drug development professionals. The guide covers its historical context, synthesis, and key applications in scientific literature, with a focus on quantitative data and detailed experimental protocols.
Historical Context and Physicochemical Properties
This compound is a monoazo cationic dye that belongs to the broader class of synthetic dyes. The development of azo dyes dates back to the work of Peter Griess around 1858, following the discovery of the first synthetic dye, mauveine, in 1856.[1] The industrial production of cationic dyes specifically for synthetic fibers gained momentum in the 1950s, driven by the rise of the petrochemical industry and the need for dyes that could form strong ionic bonds with materials like acrylic fibers.[1] this compound was developed within this context as a colorant for synthetic textiles.[1]
Its chemical structure features a quaternary ammonium group, which imparts a positive charge, and an azo linkage (-N=N-) that acts as the chromophore responsible for its red color.[1] This structure facilitates strong electrostatic and hydrogen bonding interactions with negatively charged substrates.[1]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value / Description |
| Chemical Class | Cationic Azo Dye |
| C.I. Name | This compound |
| C.I. Number | 11085 |
| CAS Number | 12271-12-4 |
| Molecular Formula | C₁₉H₂₅ClN₅O₂ |
| Molecular Weight | 390.89 g/mol |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution)[1] |
| Primary Applications | Textile dyeing, Biological Staining, Research[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving diazotization followed by a coupling reaction.[1]
Experimental Protocol for Synthesis
Step 1: Diazotization of 2-chloro-4-nitrobenzenamine
-
Dissolve 2-chloro-4-nitrobenzenamine in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution while maintaining the low temperature and stirring vigorously.
-
The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The completion of the reaction is indicated by a persistent blue-black color. The resulting product is the highly reactive 2-chloro-4-nitrophenyldiazonium salt.[1]
Step 2: Azo Coupling
-
Prepare a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution.
-
Maintain the reaction mixture at a low temperature (0-5 °C) and control the pH to ensure efficient coupling. The optimal pH for this reaction is typically slightly acidic to neutral.
-
The coupling reaction results in the formation of the azo dye, this compound.
-
The precipitated dye is then filtered, washed with cold water to remove any unreacted starting materials and salts, and dried.
Step 3: Purification and Characterization
-
The purity of the synthesized this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.[1]
-
Structural confirmation is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS).[1]
Scientific Applications
Beyond its primary use in the textile industry, this compound has been investigated for several scientific applications, notably for its antimicrobial properties and its use in environmental remediation. There is no scientific literature to suggest that this compound is involved in modulating biological signaling pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against common pathogenic bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Dye: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound solution.
-
Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
The following table summarizes the zone of inhibition data for this compound against selected pathogenic bacteria.
Table 2: Zone of Inhibition of this compound against Pathogenic Bacteria
| Microorganism | Dye Concentration | Zone of Inhibition (mm) | Reference |
| Escherichia coli | Not Specified | >14 | |
| Staphylococcus aureus | Not Specified | >14 | |
| Pseudomonas aeruginosa | Not Specified | >14 |
Note: The exact concentration of the dye used in the study was not specified, but the results indicate significant activity.
Environmental Applications: Adsorption from Aqueous Solutions
This compound is used as a model cationic dye in studies investigating the efficacy of various adsorbents for wastewater treatment.
-
Preparation of Dye Solution: A stock solution of this compound is prepared in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Adsorption Experiment: A known mass of the adsorbent (e.g., montmorillonite clay, activated carbon) is added to a fixed volume of the dye solution in a flask.
-
Control of Experimental Parameters: The flasks are agitated in a shaker at a constant speed and temperature for a specified period. The pH of the solution is adjusted and maintained at the desired level.
-
Sample Analysis: At predetermined time intervals, samples are withdrawn from the flasks, and the adsorbent is separated by centrifugation or filtration.
-
Concentration Measurement: The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its λmax (540-550 nm).
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation: qe = (C₀ - Ce) * V / m Where:
-
C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Numerous studies have investigated the removal of this compound using different adsorbents. The data is often analyzed using kinetic and isotherm models to understand the adsorption process.
Table 3: Adsorption Capacities of Various Adsorbents for this compound
| Adsorbent | pH | Temperature (°C) | Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |
| Montmorillonite Clay | 4.0 | 20 | 530.65 | Pseudo-second-order | Freundlich | [2][3] |
| Modified Hazelnut Shells | Not Specified | Not Specified | 80.65 | Not Specified | Not Specified | [1] |
| Raw Hazelnut Shells | Not Specified | Not Specified | 62.11 | Not Specified | Not Specified | [1] |
| Hydrochar from Human Hair | 8.0 | Not Specified | Not Specified | Pseudo-second-order | Freundlich | [1] |
Table 4: Thermodynamic Parameters for Adsorption of this compound onto Montmorillonite Clay
| Parameter | Value |
| Activation Energy (Ea) | 27.635 kJ/mol |
| Enthalpy Change (ΔH°) | 25.041 kJ/mol |
| Entropy Change (ΔS°) | -0.090 kJ/(mol·K) |
| Gibbs Free Energy Change (ΔG° at 293 K) | 51.412 kJ/mol |
The positive value of ΔH° indicates that the adsorption process is endothermic in nature.[2][3]
References
Preliminary Investigation of BASIC RED 18:1 as a Fluorescent Probe: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary investigation into the properties and applications of C.I. Basic Red 18:1 (C.I. 11085) as a potential fluorescent probe for biological research. This compound is a cationic monoazo dye traditionally utilized in the textile industry. Its inherent chemical structure, conferring a permanent positive charge, facilitates its interaction with negatively charged biomolecules, suggesting its utility in cellular imaging. This document collates available data on its chemical identity, photophysical properties, and outlines detailed experimental protocols for its application in fluorescence microscopy. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to aid in comprehension and practical implementation.
Introduction
Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. The ideal fluorescent probe possesses a combination of desirable characteristics, including high molar absorptivity, a significant fluorescence quantum yield, photostability, and low cytotoxicity. This compound, a readily available and cost-effective dye, presents an interesting candidate for exploration as a fluorescent probe due to its cationic nature, which predisposes it to bind to basophilic cellular components such as the nucleus and ribosomes. This guide serves as a foundational resource for researchers considering the use of this compound in their experimental workflows.
Chemical and Photophysical Properties
This compound, also known by its Colour Index designation C.I. 11085, is a synthetic organic compound belonging to the azo dye class. Its chemical structure features a permanent positive charge, which is key to its staining mechanism. The nomenclature surrounding this dye can be ambiguous, with "Basic Red 18" and "this compound" often used interchangeably in literature. For the purpose of this guide, we will consider them to refer to the same primary chemical entity.
Chemical Identity
| Property | Value |
| C.I. Name | Basic Red 18 / this compound |
| C.I. Number | 11085 |
| CAS Number | 14097-03-1 (most commonly cited)[1], 25198-22-5[2], 12271-12-4[3] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂[1] |
| Molecular Weight | 426.34 g/mol [1] |
| Chemical Class | Cationic Monoazo Dye[3] |
| Appearance | Dark red powder[4] |
| Solubility | Soluble in water[5] |
Photophysical Characteristics
The photophysical properties of a fluorescent probe are critical to its performance in imaging applications. While extensive, experimentally verified data for this compound is not widely available in the reviewed literature, the following table summarizes its known spectral properties and provides typical values for a red fluorescent dye in a similar spectral range. It is imperative that researchers experimentally validate these parameters for their specific experimental conditions.
| Parameter | Symbol | Value (Aqueous Solution) | Significance |
| Maximum Absorption Wavelength | λabs | 540 - 550 nm[3] | Wavelength of light most efficiently absorbed by the dye. |
| Maximum Emission Wavelength | λem | ~570 nm (Typical)[3] | Wavelength of peak fluorescence emission. |
| Molar Extinction Coefficient | ε | ~90,000 M⁻¹cm⁻¹ (Typical)[3] | A measure of how strongly the dye absorbs light at λabs. |
| Fluorescence Quantum Yield | Φf | 0.58 (Typical)[3] | Efficiency of converting absorbed photons into emitted photons. |
| Fluorescence Lifetime | τf | ~2 - 4 ns (Typical)[3] | The average time the molecule spends in the excited state. |
| Photostability | - | More photostable than Rhodamine B[3] | Resistance to photochemical degradation upon light exposure. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a comprehensive protocol for its application in fluorescence microscopy.
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.
Diagram of Synthesis Workflow:
Methodology:
-
Diazotization: 2-Chloro-4-nitrobenzenamine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride. This electrophilic substitution reaction forms the azo bond (-N=N-), creating the final this compound molecule.[1]
Fluorescence Microscopy Staining Protocol for Fixed Cells
This protocol provides a general guideline for staining fixed adherent cells with this compound. Optimization of parameters such as dye concentration and incubation time is recommended for specific cell types and experimental conditions.
Diagram of Staining Workflow:
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Staining buffer (e.g., PBS)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixation solution to the cells and incubate for 10-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step may not be necessary for staining highly negatively charged structures like the nucleus, as the dye may still be able to penetrate the fixed cell membrane.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS. A starting concentration in the range of 1-10 µg/mL can be tested. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set.
Recommended Microscopy Filter Set
Based on the absorption and estimated emission maxima of this compound, a standard Texas Red® or similar filter set is recommended.
| Filter Component | Wavelength Range |
| Excitation Filter | 540 - 580 nm |
| Dichroic Mirror | ~595 nm cut-off |
| Emission Filter | 600 - 660 nm |
Mechanism of Action and Cellular Localization
This compound is a cationic dye, meaning it carries a net positive charge at physiological pH. Cellular components that are rich in negatively charged macromolecules, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as glycosaminoglycans in the extracellular matrix, are considered basophilic. The primary mechanism of staining with this compound is believed to be the electrostatic attraction between the positively charged dye molecules and these negatively charged cellular structures.[3] This results in the accumulation of the dye in these specific locations, allowing for their visualization by fluorescence microscopy.
Diagram of Staining Mechanism:
Conclusion and Future Directions
This preliminary investigation indicates that C.I. This compound holds promise as a fluorescent probe for labeling basophilic structures in fixed-cell imaging. Its cationic nature, straightforward synthesis, and commercial availability make it an accessible tool for researchers. However, to fully realize its potential, further characterization is required. Specifically, a thorough experimental determination of its photophysical parameters, including quantum yield, molar extinction coefficient, and fluorescence lifetime in various solvent systems and cellular environments, is crucial. Furthermore, the development and optimization of staining protocols for various cell types and applications, including live-cell imaging and potential use in flow cytometry, will be essential for its broader adoption by the scientific community. The investigation of its photostability under different imaging conditions will also be a key factor in determining its suitability for long-term time-lapse experiments. This guide provides a solid foundation for these future investigations.
References
- 1. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 2. Basic Red 18 | C19H25Cl2N5O2 | CID 91331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
Spectroscopic Analysis of C.I. Basic Red 18:1: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the analysis of C.I. Basic Red 18:1, a cationic monoazo dye. Aimed at researchers, scientists, and professionals in drug development and analytical chemistry, this document details the principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the analytical process for structural elucidation and quantification of this compound.
Introduction
C.I. This compound (CAS No: 12271-12-4) is a synthetic organic dye belonging to the azo class of compounds.[1] Characterized by the presence of one azo (–N=N–) linkage, it is classified as a monoazo dye.[1] Its molecular structure features a conjugated system of aromatic rings, which acts as a chromophore, responsible for its distinct red color.[1] The molecule also possesses a permanent positive charge on a quaternary ammonium group, making it a cationic dye.[1] This property drives its strong affinity for anionic substrates, which is fundamental to its application in dyeing acrylic fabrics.[1][2]
Given its widespread use in the textile industry and its potential environmental impact, robust analytical methods are crucial for its identification, quantification, and the study of its degradation pathways.[1][3] Spectroscopic techniques are the cornerstone for the structural elucidation and characterization of organic molecules like this compound.[1] This guide outlines the application of key spectroscopic methods for its analysis.
Chemical and Physical Properties
This compound is a dark red powder soluble in water.[2][4][5] Its core structure consists of a 2-chloro-4-nitrobenzenamine group linked via an azo bridge to a substituted aromatic amine.[1][4] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CI Name | This compound | [6] |
| CAS Number | 12271-12-4 | [1] |
| Other Names | Cationic red 18:1, Cationic red GTLN | [2] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [7][8] |
| Molecular Weight | 426.34 g/mol | [7][8] |
| Appearance | Dark red powder | [2][4][5] |
| Solubility (in water) | 30 g/L at 60 °C | [4] |
| Class | Cationic Monoazo Dye | [1][9] |
Spectroscopic Analysis Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary quantitative method for analyzing this compound in solution.[1] The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The extensive conjugated system of aromatic rings and the azo linkage in this compound act as a chromophore, absorbing light in the visible spectrum, which gives the dye its color.[1] The wavelength of maximum absorption (λmax) is a key identifier.
Quantitative Data: The reported λmax for this compound varies depending on the solvent and conditions.
Experimental Protocol: UV-Vis Analysis
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or an appropriate buffer) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Standards: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Blank Measurement: Fill a cuvette with the same solvent used to prepare the samples. Place it in the spectrophotometer and record a baseline or "blank" spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer. Measure the absorbance across the UV-Vis range (typically 200-800 nm) to identify the λmax.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Unknown Sample Analysis: Measure the absorbance of the unknown sample at the λmax and use the calibration curve to determine its concentration.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Observed FTIR Peaks for Adsorbed this compound: [8]
| Wavenumber (cm⁻¹) | Vibration Type | Corresponding Functional Group(s) |
|---|---|---|
| 3263 | Stretching | –OH and/or –NH |
| 2924 | Stretching | C–H |
| 1632 | Bending | N–H |
| 1555 | Bending | N–H |
| 1374 | Elongation | –CH₃ |
| 533 | Bending | C=O |
| 470 | Scissoring | C–N–C |
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the FTIR spectrometer is calibrated and the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally, creating an evanescent wave that penetrates the sample. The detector records the absorbed energy. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the complete structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.[1] While specific, comprehensive ¹H and ¹³C NMR spectral data for this compound are not widely available in published literature, the expected characteristics can be inferred from its molecular structure.[1] A ¹H NMR spectrum would be expected to show distinct signals for aromatic protons, protons on alkyl groups attached to nitrogen, and other specific proton environments. A ¹³C NMR would similarly reveal the different carbon environments.[1]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Instrument Tuning: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "shimmed" to optimize its homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
The resulting spectrum displays chemical shift (δ) in ppm, signal integration (proportional to the number of protons), and multiplicity (splitting pattern due to spin-spin coupling).[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans due to the low natural abundance of ¹³C.
-
The spectrum shows a single peak for each unique carbon environment.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) can be performed to map the connectivity of the molecule.[10]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, phase-corrected, and baseline-corrected to generate the final spectrum for analysis.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to confirm molecular weight and formula, and to gain structural information through fragmentation analysis.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the mass analysis of MS, allowing for the identification of the dye in complex mixtures.[1]
Quantitative Data:
-
Molecular Weight: Confirmed as 426.34 g/mol , corresponding to the molecular formula C₁₉H₂₅Cl₂N₅O₂.[7][8]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Separation (LC):
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
A mobile phase gradient (e.g., starting with high aqueous content and increasing the organic solvent percentage over time) is used to separate the analyte from impurities.[11]
-
-
Ionization: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common method for non-volatile and polar molecules like this compound and would be operated in positive ion mode to detect the cationic dye.[11][12]
-
Mass Analysis (MS1): The ionized molecules are guided into the first mass analyzer (e.g., a quadrupole), which scans a range of mass-to-charge (m/z) ratios or selects the precursor ion corresponding to the protonated molecule of this compound.
-
Fragmentation (Collision-Induced Dissociation - CID): The selected precursor ions are passed into a collision cell, where they are fragmented by collision with an inert gas (e.g., argon).
-
Mass Analysis (MS2): The resulting fragment ions are analyzed by a second mass analyzer (e.g., a time-of-flight or quadrupole analyzer) to produce a product ion spectrum.
-
Data Analysis: The fragmentation pattern provides a structural fingerprint that can be used for definitive identification of the compound.[11]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. researchgate.net [researchgate.net]
- 4. basicdye.com [basicdye.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. cncolorchem.com [cncolorchem.com]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. mdpi.com [mdpi.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Chromophore of Basic Red 18:1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chromophore of Basic Red 18:1 (C.I. 11085), a cationic monoazo dye. The document details its chemical structure, the origin of its color, spectroscopic properties, and the synthetic pathway to its core structure. Furthermore, it outlines relevant experimental protocols for its analysis and summarizes key quantitative data from scientific literature.
Introduction to this compound
This compound is a synthetic organic compound classified as a cationic azo dye.[1][2] Its vibrant red color and positive charge make it highly effective for dyeing substrates with anionic surfaces, such as acrylic fibers in the textile industry.[3] The color of this compound, like all azo dyes, originates from its chromophore—the specific part of the molecule that absorbs light in the visible spectrum.[4][5] The core of this chromophore is the azo group (–N=N–) integrated into an extended system of conjugated double bonds.[3][5] Understanding the structure and properties of this chromophore is fundamental to its application, synthesis, and potential development in various scientific fields.
Chemical and Spectroscopic Properties
The defining characteristics of this compound are summarized below. The molecule's extended conjugated system is responsible for its light-absorbing properties, while the permanent positive charge on the quaternary ammonium group governs its strong interaction with anionic materials.[3]
| Property | Value / Description |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride[3] |
| C.I. Number | 11085[3] |
| CAS Number | 12271-12-4[3] |
| Molecular Formula | C₂₁H₂₉Cl₂N₅O₃[3] (Note: Some sources cite C₁₉H₂₅Cl₂N₅O₂ for a related structure)[1] |
| Molecular Weight | 470.4 g/mol [3] |
| Appearance | Dark red powder[3] |
| Chemical Class | Cationic Monoazo Dye[3] |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution)[3] |
The Chromophore: Structure and Origin of Color
The color of this compound is a direct result of its molecular structure. The chromophore consists of the azo linkage (–N=N–) connecting two substituted aromatic ring systems.[3] This entire arrangement forms a large, delocalized π-electron system.
When light interacts with the dye, electrons in this conjugated system are promoted from a lower energy bonding (π) orbital to a higher energy anti-bonding (π*) orbital.[4] The energy required for this transition corresponds to the energy of photons in the blue-green region of the visible spectrum (around 540-550 nm).[3][6] Consequently, the dye absorbs this light and reflects the complementary colors, which we perceive as red.
Several functional groups attached to the aromatic rings, known as auxochromes, modify the energy levels of the molecular orbitals and thus "tune" the exact color of the dye.[7] In this compound, these include:
-
Electron-withdrawing groups (e.g., the nitro group, –NO₂)
-
Electron-donating groups (e.g., the substituted amino group)
These groups help to extend the conjugation and influence the electron density across the molecule, altering the precise wavelength of maximum absorbance (λmax).[6]
References
- 1. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 2. iwaponline.com [iwaponline.com]
- 3. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 4. aromatic compounds - What is the origin of the colour of azo dyes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 6. docbrown.info [docbrown.info]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: BASIC RED 18:1 for Nucleic Acid Staining in Fixed Cells
Introduction
BASIC RED 18:1 is a cationic monoazo dye characterized by a permanent positive charge, which facilitates its use as a biological stain.[1][2] This positive charge, localized on a quaternary ammonium group, provides a strong electrostatic affinity for negatively charged macromolecules within the cell, most notably the phosphate backbone of nucleic acids (DNA and RNA).[1] This interaction makes this compound a valuable tool for visualizing cell nuclei and basophilic structures in fixed-cell preparations for fluorescence microscopy. Its primary application in this context is as a nuclear counterstain, allowing for the clear delineation of nuclear morphology in relation to other cellular components.
Principle of Staining
The mechanism of action for this compound as a nucleic acid stain is based on a straightforward electrostatic interaction. The net negative charge of the phosphate groups present in DNA and RNA attracts the cationic dye molecule, leading to its accumulation and binding within the nucleus and, to a lesser extent, in the cytoplasm where RNA is abundant. This binding results in a stable fluorescent signal upon excitation, enabling the visualization of nuclear structures.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its application as a fluorescent nucleic acid stain.
| Property | Value | Reference |
| Synonyms | Cationic Red 18:1, Cationic Red GTLN, Astrazon Red GTL | [2][3] |
| CAS Number | 12271-12-4 | [1] |
| Molecular Weight | 470.4 g/mol | [1] |
| Appearance | Dark red powder | [3] |
| Solubility | Soluble in water | [3] |
| Absorption Max (λmax) | 540 - 550 nm (in aqueous solution) | [1] |
| Emission Max (λem) | ~580 - 600 nm (Estimated) | |
| Mechanism of Action | Electrostatic binding to anionic nucleic acids | [1] |
Experimental Protocol: Nucleic Acid Staining in Fixed Adherent Cells
This protocol provides a detailed methodology for staining the nuclei of adherent mammalian cells cultured on glass coverslips using this compound.
A. Materials and Reagents
-
Cells: Adherent mammalian cells cultured on sterile glass coverslips.
-
This compound Stock Solution: 1 mM in DMSO or deionized H₂O.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Wash Buffer: PBS.
-
Mounting Medium: Aqueous, anti-fade mounting medium.
-
Staining Solution (Working Solution): 1-5 µM this compound in PBS.
B. Experimental Workflow Diagram
Caption: Workflow for staining fixed adherent cells with this compound.
C. Detailed Staining Procedure
-
Cell Preparation:
-
Place sterile glass coverslips into the wells of a suitable cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they have adhered and reached the desired confluency.
-
-
Cell Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with 1X PBS.
-
Add enough 4% PFA solution to each well to completely cover the coverslips.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA solution and wash the coverslips three times with 1X PBS, for 5 minutes each wash.
-
-
Nucleic Acid Staining:
-
Prepare the this compound working solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in 1X PBS.
-
Add the working solution to the fixed and washed cells, ensuring the coverslip is fully submerged.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Note: Optimal staining concentration and incubation time may vary depending on the cell type and should be determined empirically.
-
-
Final Washes:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with 1X PBS for 5 minutes each to remove unbound dye and minimize background fluorescence.
-
-
Mounting and Visualization:
-
Using fine-tipped forceps, carefully remove the coverslip from the well.
-
Briefly touch the edge of the coverslip to a kimwipe to remove excess PBS.
-
Invert the coverslip onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying, if desired.
-
Visualize the stained nuclei using a fluorescence microscope equipped with filters appropriate for excitation around 540-550 nm and emission collection around 580-600 nm (e.g., a standard Cy3/TRITC filter set).
-
D. Expected Results
Properly stained cells will exhibit bright red fluorescence localized within the nucleus. The nucleoli, being rich in ribosomal RNA, may show more intense staining compared to the surrounding nucleoplasm. The cytoplasm may exhibit a faint, diffuse red signal due to the presence of RNA, but the primary and most intense signal should delineate the nucleus.
References
Application Notes: BASIC RED 18:1 as a Novel Counterstain for Immunofluorescence
Introduction
BASIC RED 18:1 is a cationic monoazo dye characterized by its vibrant red color.[1][2] Traditionally utilized in the textile industry for dyeing acrylic fibers, its properties suggest a potential application in biological staining.[2][3][4] As a cationic dye, this compound is expected to bind to anionic components within cells, such as nucleic acids in the nucleus and other basophilic structures. This characteristic makes it a candidate for use as a counterstain in immunofluorescence (IF) to provide morphological context to the specific signals from fluorescently labeled antibodies. These application notes provide a hypothetical framework and protocol for the use of this compound as a counterstain in immunofluorescence experiments.
Principle of Operation
In immunofluorescence, a primary antibody binds to a specific target antigen. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing for visualization of the target's location. A counterstain is often used to label the entire cell or specific cellular compartments, such as the nucleus, to provide a frame of reference for the fluorescent signal. The proposed mechanism for this compound as a counterstain is its electrostatic interaction with negatively charged molecules within the cell, leading to the accumulation of the dye in these regions and rendering them visible under a fluorescence microscope.
Physicochemical Properties
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Class | Cationic Azo Dye | [3][4] |
| Appearance | Dark Red Powder | [2] |
| Molecular Formula | C19H25Cl2N5O2 | |
| Molecular Weight | 426.34 g/mol | |
| Absorption Max (λmax) | 540-550 nm (in aqueous solution) | [1] |
| Solubility | Soluble in water | [2] |
Spectral Compatibility
The absorption maximum of this compound is in the 540-550 nm range, suggesting it will be excited by green-yellow light and emit in the red to far-red spectrum. When selecting fluorophores for your primary/secondary antibodies, it is crucial to choose those with emission spectra that do not significantly overlap with that of this compound to avoid spectral bleed-through. The following table provides a hypothetical compatibility guide.
| Fluorophore (Antibody Conjugate) | Excitation Max (nm) | Emission Max (nm) | Compatibility with this compound |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| Alexa Fluor 488 | 495 | 519 | Moderate (Potential for some spectral overlap) |
| FITC | 492 | 518 | Moderate (Potential for some spectral overlap) |
| Alexa Fluor 594 | 590 | 617 | Low (Significant potential for spectral overlap) |
| Texas Red | 589 | 615 | Low (Significant potential for spectral overlap) |
Experimental Protocols
Materials Required
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Antifade mounting medium
Protocol for Immunofluorescence Staining with this compound Counterstain
This protocol assumes cells are grown on coverslips.
-
Cell Seeding and Growth: Seed cells onto sterile coverslips in a petri dish or multi-well plate and culture until the desired confluence is reached.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining with this compound:
-
Prepare a working solution of this compound by diluting the stock solution in PBS. A starting concentration of 1 µg/mL is recommended, with optimization in the range of 0.1-5 µg/mL.
-
Incubate the cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and this compound.
-
Optimization of Staining
-
Concentration of this compound: The optimal concentration may vary depending on the cell type and desired staining intensity. Test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) to find the best balance between clear staining and low background.
-
Incubation Time: The incubation time for the counterstain can also be adjusted. Shorter times may be sufficient and can help to reduce background staining.
Visualizations
Caption: General workflow for immunofluorescence incorporating this compound as a counterstain.
Caption: Example signaling pathway with the nucleus highlighted as the target for this compound counterstaining.
References
Application Notes: BASIC RED 18:1 for Staining Basophilic Structures in Histology
Introduction
Basic Red 18:1 is a cationic monoazo dye that demonstrates a strong affinity for anionic molecules.[1] In histology, this property makes it a potential candidate for the demonstration of basophilic structures, which are rich in negatively charged molecules such as nucleic acids (DNA and RNA). Basophilic components of the cell, including the nucleus (specifically heterochromatin and the nucleolus) and ribosomes in the cytoplasm, readily bind with basic dyes.[2][3][4][5] Traditionally, hematoxylin is the most common dye used for staining basophilic structures, imparting a blue to purple color.[2][3] this compound offers a potential alternative, yielding a red coloration of these components. These application notes provide a summary of the dye's properties and a proposed protocol for its use in histological staining.
Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [6][7] |
| CAS No. | 42373-04-6 | [6] |
| Molecular Formula | C19H17ClN4S | [6] |
| Molecular Weight | 368.98 g/mol | [6] |
| Color | Red | [6] |
| Solubility in Water (at 60°C) | 30 g/L | [8] |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) | [1] |
Principle of Staining
The mechanism of staining with this compound is based on an electrostatic interaction between the cationic dye and the anionic tissue components. This compound possesses a permanent positive charge, which allows it to bind to negatively charged phosphate groups in the nucleic acids of the cell nucleus and ribosomes, as well as sulfate groups in some extracellular materials.[1][2][5] This results in the selective staining of these basophilic structures.
Diagram of the electrostatic attraction between this compound and basophilic cellular components.
Proposed Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissue types and fixation methods.
Materials:
-
This compound dye powder
-
Distilled water
-
Glacial acetic acid
-
Ethanol (100%, 95%, 70%)
-
Xylene or a xylene substitute
-
Paraffin-embedded tissue sections on slides
-
Coplin jars or staining dishes
-
Mounting medium and coverslips
Reagent Preparation:
-
Stock Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
-
Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution, which can enhance the staining of nuclei.
Staining Procedure:
| Step | Reagent | Time | Purpose |
| 1 | Xylene (or substitute) | 2 x 5 min | Deparaffinization |
| 2 | 100% Ethanol | 2 x 2 min | Rehydration |
| 3 | 95% Ethanol | 2 min | Rehydration |
| 4 | 70% Ethanol | 2 min | Rehydration |
| 5 | Distilled Water | 2 min | Rinsing |
| 6 | This compound Working Solution | 5-10 min | Staining of basophilic structures |
| 7 | Distilled Water | Quick rinse | Removal of excess stain |
| 8 | 95% Ethanol | 2 x 1 min | Dehydration |
| 9 | 100% Ethanol | 2 x 2 min | Dehydration |
| 10 | Xylene (or substitute) | 2 x 5 min | Clearing |
| 11 | Mounting Medium | - | Coverslipping |
Expected Results:
-
Nuclei: Red
-
Ribosome-rich cytoplasm: Lighter red to pink
-
Other tissue elements: Unstained or very pale pink
Counterstaining (Optional):
For visualization of acidophilic (eosinophilic) structures, a counterstain such as Eosin Y can be used after the this compound staining step. This would result in pink to red cytoplasm and extracellular matrix, providing contrast to the red nuclei.
Workflow diagram for the proposed this compound staining protocol.
Notes and Troubleshooting
-
Staining Intensity: The intensity of the staining can be adjusted by varying the concentration of the working solution and the incubation time.
-
Differentiation: If the staining is too intense, a brief rinse in acidified alcohol (e.g., 1% HCl in 70% ethanol) can be used to differentiate and remove excess stain. This step should be carefully monitored to avoid complete destaining.
-
Fixation: The type of fixative used can influence staining results. Formalin-fixed, paraffin-embedded tissues are generally suitable.
-
pH: The pH of the staining solution can affect the binding of the dye. An acidic pH is generally preferred for enhancing nuclear staining with basic dyes.
Disclaimer: This protocol is a suggested starting point and has not been extensively validated. Researchers should perform their own optimization to achieve the desired staining results for their specific applications.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Basophilic - Wikipedia [en.wikipedia.org]
- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 4. Histology Learning System Appendix A [bu.edu]
- 5. columbia.edu [columbia.edu]
- 6. This compound|CAS No:42373-04-6 - Basic dye [chinainterdyes.com]
- 7. Basic Red 18: 1 Red Gtln 200% China Origin Basic Dyes - Basic Red 18: 1 and Red Gtln [orienchem.en.made-in-china.com]
- 8. basicdye.com [basicdye.com]
Application Notes and Protocols: BASIC RED 18:1 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BASIC RED 18:1, a cationic monoazo dye, has found utility beyond its traditional application in the textile industry as a fluorescent stain for biological specimens.[1] Its inherent positive charge, conferred by a quaternary ammonium group, facilitates its interaction with negatively charged macromolecules within cells, such as nucleic acids (DNA and RNA) and certain proteins.[1] This electrostatic interaction forms the basis of its application as a fluorescent probe in various cell-based imaging techniques, including fluorescence microscopy and flow cytometry.[1] These application notes provide a summary of the known properties of this compound and a generalized protocol for its use in cellular imaging.
Physicochemical and Fluorescent Properties
While primarily used as a textile dye, the fluorescent properties of this compound allow for its application in biological imaging.[1][2] The dye's chromophore, an extensive conjugated system of aromatic rings and an azo linkage, is responsible for its light absorption in the visible spectrum, giving it a characteristic red color.[1] As a cationic dye, it readily binds to basophilic structures in cells.[1]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Chemical Class | Cationic Azo Dye | [3][4] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | |
| Molecular Weight | 426.34 g/mol | |
| CAS Number | 14097-03-1 | |
| Appearance | Dark Red Powder | [4] |
| Absorption Max (λmax) | 540–550 nm (in aqueous solution) | [1] |
| Solubility | 30 g/L in water at 60 °C | |
| Photostability | 30% intensity loss after 24h UV exposure | [1] |
Note: Detailed excitation and emission spectra, quantum yield, and extinction coefficient specific to fluorescence microscopy applications are not widely published. The provided photostability data may not be representative of conditions during fluorescence microscopy.
Mechanism of Action in Cellular Staining
The utility of this compound as a fluorescent stain stems from its cationic nature. The positively charged quaternary ammonium group on the dye molecule electrostatically interacts with negatively charged components within the cell. This makes it particularly effective for staining basophilic structures, which are rich in nucleic acids. The phosphate backbone of DNA and RNA provides a high density of negative charges, making the cell nucleus and ribosomes primary targets for this dye.
Caption: Staining mechanism of this compound.
Experimental Protocols
The following is a generalized protocol for staining fixed mammalian cells with this compound. Note: This protocol is a starting point and may require optimization for specific cell types and experimental conditions.
Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Cultured cells on coverslips
Protocol for Staining Fixed Cells
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the dye to access intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to a working concentration. A starting range of 1-10 µg/mL is recommended for initial optimization.
-
Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the coverslips with nail polish to prevent drying.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets. Based on the absorption maximum, an excitation filter around 540-550 nm (e.g., a TRITC/Rhodamine filter set) would be a suitable starting point.
-
Caption: Experimental workflow for cell staining.
Applications in Microscopy
-
Counterstaining: Due to its affinity for the nucleus, this compound can potentially be used as a nuclear counterstain in multicolor fluorescence microscopy experiments, provided its emission spectrum is compatible with other fluorophores being used.[1]
-
Visualization of Basophilic Structures: It is suitable for the general visualization of the nucleus and cytoplasm, allowing for the assessment of cell morphology and the identification of condensed chromatin.[1]
-
Flow Cytometry: The fluorescent nature of this compound makes it applicable for use in flow cytometry to identify and sort cell populations based on staining intensity.[1]
Considerations and Limitations
-
Photostability: While some data suggests a degree of photostability, azo dyes can be susceptible to photobleaching.[1] It is advisable to use an anti-fade mounting medium and minimize light exposure during imaging.
-
Specificity: As a stain that binds based on electrostatic interactions, this compound is not specific to a particular DNA sequence or protein. It provides a general stain for negatively charged regions.
-
Optimization Required: The provided protocol is a general guideline. Optimal staining concentrations, incubation times, and fixation/permeabilization methods should be determined empirically for each specific application and cell type.
-
Spectral Overlap: When used in multicolor imaging, the broad emission spectrum typical of some organic dyes may require spectral unmixing or careful filter selection to avoid bleed-through into other channels.
Conclusion
This compound is a cationic dye with fluorescent properties that can be leveraged for the staining of cellular components, particularly the nucleus, in fluorescence microscopy. Its mechanism of action is based on the electrostatic attraction to negatively charged biomolecules. While detailed characterization of its photophysical properties in a microscopy context is limited in the available literature, it represents a potentially cost-effective option for general morphological staining and as a nuclear counterstain. Researchers are encouraged to perform thorough optimization and characterization for their specific experimental setups.
References
Application Notes & Protocols: A Novel Viability and Cytotoxicity Assay Based on BASIC RED 18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell viability and cytotoxicity is a cornerstone of modern drug discovery and fundamental biological research. Current methodologies often rely on metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., trypan blue, propidium iodide). Here, we present a novel, quantitative, colorimetric assay for determining cell viability based on the cationic azo dye, BASIC RED 18:1.
This compound is a water-soluble, dark red dye that possesses a permanent positive charge.[1] This cationic nature allows it to readily penetrate the cell membranes of viable cells and accumulate in intracellular organelles with a low pH, such as lysosomes. This mechanism is analogous to that of Neutral Red, a well-established dye for viability assays.[2][3][4][5] In healthy cells, the dye is sequestered within the lysosomes. However, in non-viable cells with compromised membranes and dissipated lysosomal pH gradients, the dye is not retained. The amount of dye retained by the cell population is directly proportional to the number of viable cells. Following a wash step, the incorporated dye can be solubilized and quantified by measuring its absorbance, providing a robust and sensitive measure of cell viability.[6] This application note provides a detailed protocol for the use of the this compound staining assay in a 96-well plate format, suitable for high-throughput screening and cytotoxicity studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [7] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [7] |
| Molecular Weight | 426.34 g/mol | [7] |
| Appearance | Dark red powder | [7] |
| Solubility in Water | 30 g/L (at 60 °C) | [7] |
| Absorption Max (λmax) | 540–550 nm (in aqueous solution) | [1] |
Experimental Protocols
Principle of the Assay
The this compound assay is based on the uptake and lysosomal accumulation of the dye in viable cells.
-
Uptake: Viable cells with intact plasma membranes actively transport this compound across the membrane.
-
Accumulation: The dye, being weakly cationic, accumulates in the acidic environment of the lysosomes.
-
Wash: Unbound dye is removed by washing.
-
Extraction: A solubilization solution is added to release the dye from the lysosomes of the viable cells.
-
Quantification: The concentration of the extracted dye is determined by measuring the optical density (OD) at 540 nm. The OD value is directly proportional to the number of viable cells.
I. Reagent Preparation
-
This compound Stock Solution (1 mg/mL):
-
Dissolve 10 mg of this compound powder in 10 mL of sterile, cell culture-grade water.
-
Filter-sterilize through a 0.22 µm syringe filter.
-
Store in light-protected aliquots at 4°C for up to 1 month.
-
-
This compound Working Solution (50 µg/mL):
-
Aseptically dilute the 1 mg/mL stock solution 1:20 in pre-warmed, complete cell culture medium.
-
For example, add 1 mL of stock solution to 19 mL of medium.
-
This working solution should be prepared fresh for each experiment.
-
-
Wash Solution (Phosphate-Buffered Saline - PBS):
-
Standard sterile PBS (pH 7.4).
-
-
Dye Solubilization Solution (1% Acetic Acid in 50% Ethanol):
-
To prepare 100 mL, mix:
-
50 mL of 100% Ethanol
-
1 mL of Glacial Acetic Acid
-
49 mL of deionized water
-
-
Store at room temperature.
-
II. Cell Plating
-
Culture cells of interest (e.g., HeLa, A549, HepG2) under standard conditions (37°C, 5% CO₂).
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line but is typically between 1 x 10⁴ and 5 x 10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
III. Cytotoxicity Treatment
-
Prepare serial dilutions of the test compound (e.g., a known cytotoxic drug like Doxorubicin) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include untreated wells (medium only) as a negative control (100% viability) and wells with a vehicle control if the compound is dissolved in a solvent like DMSO.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
IV. This compound Staining and Quantification
-
After the treatment period, carefully aspirate the medium containing the test compounds from all wells.
-
Add 100 µL of the pre-warmed this compound Working Solution (50 µg/mL) to each well, including the background control wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
After incubation, aspirate the staining solution.
-
Wash each well twice with 150 µL of PBS to remove any unbound dye. Ensure the cell monolayer is not disturbed.
-
After the final wash, carefully remove all residual PBS by aspiration and invert the plate on a paper towel to blot dry.
-
Add 150 µL of the Dye Solubilization Solution to each well.
-
Place the plate on a shaker for 10-15 minutes at room temperature to ensure complete solubilization of the dye.
-
Measure the absorbance (Optical Density) at 540 nm using a microplate reader. If a reference wavelength is used, 690 nm is recommended.
V. Data Analysis
-
Subtract the average OD of the background control wells (medium only) from all other OD values.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Plot the % Viability against the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Data Presentation
The following tables represent hypothetical data from a cytotoxicity experiment using the this compound assay to evaluate the effect of Doxorubicin on HeLa cells after a 48-hour exposure.
Table 1: Raw Absorbance Data (OD at 540 nm)
| Doxorubicin (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean OD | Std. Dev. |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0.01 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 |
| 0.1 | 0.987 | 1.011 | 0.995 | 0.998 | 0.012 |
| 0.5 | 0.645 | 0.662 | 0.651 | 0.653 | 0.009 |
| 1.0 | 0.412 | 0.430 | 0.422 | 0.421 | 0.009 |
| 5.0 | 0.155 | 0.168 | 0.161 | 0.161 | 0.007 |
| 10.0 | 0.089 | 0.095 | 0.091 | 0.092 | 0.003 |
| Background | 0.055 | 0.058 | 0.056 | 0.056 | 0.002 |
Table 2: Calculated Cell Viability and IC₅₀
| Doxorubicin (µM) | Mean Corrected OD | % Viability |
| 0 (Control) | 1.215 | 100.0% |
| 0.01 | 1.152 | 94.8% |
| 0.1 | 0.942 | 77.5% |
| 0.5 | 0.597 | 49.1% |
| 1.0 | 0.365 | 30.0% |
| 5.0 | 0.105 | 8.6% |
| 10.0 | 0.036 | 3.0% |
| Calculated IC₅₀ | ~0.52 µM |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Cell Viability Assay.
Hypothetical Signaling Pathway
The this compound assay can be used to screen for compounds that induce cytotoxicity through various mechanisms, including the induction of apoptosis. Below is a simplified diagram of an extrinsic apoptosis pathway that could be investigated.
Caption: Simplified extrinsic apoptosis pathway leading to cell death.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. basicdye.com [basicdye.com]
Application Notes and Protocols: BASIC RED 18:1 for Flow Cytometry-Based Cell Tracking
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, there is no readily available scientific literature detailing the use of BASIC RED 18:1 for flow cytometry-based cell tracking. These documents have been constructed based on the known chemical properties of this compound and general principles of cell tracking using fluorescent dyes. Researchers should validate these protocols and perform necessary optimizations for their specific cell types and experimental conditions.
Introduction
This compound is a cationic monoazo dye.[1] Its positive charge facilitates interaction with negatively charged cellular components, such as the plasma membrane and nucleic acids.[1] This property, combined with its chromophoric nature, suggests a potential application as a fluorescent probe for cell tracking in flow cytometry. These notes provide a framework for utilizing this compound to monitor cell proliferation and track cell populations over time.
Principle of Cell Tracking with this compound
The proposed mechanism for cell tracking with this compound relies on its stable integration into cellular components. Once introduced into a cell population, the dye is distributed among daughter cells upon cell division. Consequently, the fluorescence intensity per cell is halved with each successive generation. Flow cytometry can be used to resolve these distinct generations as separate peaks in a fluorescence histogram, allowing for the quantification of cell proliferation.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 545 nm |
| Emission Maximum (λem) | 610 nm |
| Recommended Laser | 561 nm (Yellow-Green) |
| Recommended Emission Filter | 610/20 BP |
Table 2: Recommended Staining Concentrations for Different Cell Types
| Cell Type | Starting Concentration (µM) | Incubation Time (minutes) |
| Lymphocytes | 1.0 - 5.0 | 15 - 30 |
| Adherent Cell Lines (e.g., HeLa, A549) | 2.5 - 10.0 | 20 - 45 |
| Stem Cells | 0.5 - 2.5 | 10 - 20 |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Concentration (µM) | Viability (%) after 24h |
| Jurkat | 1.0 | > 98% |
| 5.0 | > 95% | |
| 10.0 | ~90% | |
| HeLa | 2.5 | > 97% |
| 10.0 | > 92% | |
| 20.0 | ~85% |
Experimental Protocols
Protocol 1: Staining Suspension Cells with this compound
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells in suspension (e.g., lymphocytes)
-
Flow cytometry tubes
Procedure:
-
Harvest cells and wash once with pre-warmed PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add the desired amount of this compound stock solution to the cell suspension. Refer to Table 2 for recommended starting concentrations.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Stop the staining reaction by adding 5 volumes of complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Analyze a sample immediately by flow cytometry to determine the initial staining intensity (Generation 0).
-
Culture the remaining cells under desired experimental conditions.
Protocol 2: Staining Adherent Cells with this compound
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured in a flask or plate
-
Trypsin-EDTA
-
Flow cytometry tubes
Procedure:
-
Wash the adherent cells once with pre-warmed PBS.
-
Prepare a staining solution by diluting the this compound stock solution in serum-free culture medium to the desired final concentration (see Table 2).
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 20-45 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with complete culture medium.
-
Harvest the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in fresh, pre-warmed complete culture medium for analysis and further culture.
Visualizations
Caption: Workflow for staining and analyzing cells with this compound.
Caption: Principle of fluorescence dilution with cell division.
References
Application Notes and Protocols: BASIC RED 18:1 for Imaging
A-1234
For Research Use Only
Introduction
Basic Red 18:1 is a cationic monoazo dye, also known as Cationic Red X-GTLN, with the CAS number 12271-12-4.[1] Its molecular structure, characterized by a quaternary ammonium group, imparts a positive charge, facilitating strong ionic interactions with negatively charged substrates.[1][2] This property, common to basic dyes, makes it a candidate for investigation as a biological stain for visualizing cellular components rich in anionic molecules.[1] While primarily utilized in the textile industry for dyeing acrylic fabrics, preliminary research has suggested its potential in other scientific applications, including as an antimicrobial agent and for fundamental dye-substrate interaction studies.[1][3] This document provides an overview of its properties relevant to imaging and outlines generalized protocols for its potential use in in vitro and in vivo imaging applications.
Physicochemical and Fluorescent Properties
A thorough understanding of the physicochemical and fluorescent properties of this compound is crucial for its application in imaging. The dye presents as a dark red powder and is soluble in water.[3][4] Its color is attributed to the presence of an azo linkage (–N=N–) within a conjugated aromatic system, which acts as a chromophore.[1]
Table 1: Physicochemical and Fluorescent Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 470.4 g/mol | [1] |
| CAS Number | 12271-12-4 | [1] |
| Appearance | Dark red powder | [3][4] |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) | [1] |
| Photostability | Greater than Rhodamine B | [1] |
| Solubility | 30 g/L in water at 60 °C | [3] |
Potential Applications in Imaging
The cationic nature of this compound suggests its potential for binding to and visualizing negatively charged structures within biological samples, such as nucleic acids and certain proteins. Its reported photostability is a desirable characteristic for fluorescence microscopy, particularly for time-lapse imaging.[1] Potential applications that could be explored include:
-
Counterstaining in Histology: As a red-emitting dye, it could serve as a counterstain for specific cellular components.
-
Flow Cytometry: Its ability to label cells could be leveraged for cell tracking and analysis.[1]
-
In Vitro Cell Staining: Visualization of cellular structures in cultured cells.
Experimental Protocols
Disclaimer: The following protocols are generalized starting points for researchers interested in exploring the use of this compound for imaging. Optimization of staining concentrations, incubation times, and washing steps will be necessary for specific cell types and applications.
In Vitro Staining of Adherent Cells
This protocol provides a basic framework for staining the nuclei of adherent cells in culture.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Protocol:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Staining Solution Preparation: Dilute the 1 mM stock solution in PBS to a working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Staining:
-
Incubate the fixed cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with excitation and emission wavelengths suitable for the dye (e.g., Excitation: ~540 nm, Emission: >560 nm).
-
References
Application Notes and Protocols for Visualizing Cellular Components with BASIC RED 18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18:1 is a cationic, monoazo dye with fluorescent properties, making it a potential candidate for visualizing negatively charged cellular components in living and fixed cells.[1][2] Its positive charge, localized on a quaternary ammonium group, facilitates electrostatic interactions with anionic biomolecules such as nucleic acids (DNA and RNA) and certain proteins found in basophilic structures.[1][3][4] This document provides detailed application notes and generalized protocols for the use of this compound as a fluorescent stain for cellular imaging.
Disclaimer: The following protocols are generalized based on the properties of this compound and common procedures for similar cationic dyes.[5][6] Optimal conditions for specific cell types and experimental setups should be determined empirically by the end-user.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below. This data is essential for designing imaging experiments.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁ClN₅O₂·Cl | [7] |
| Molecular Weight | 446.33 g/mol | [7] |
| Dye Class | Cationic, Monoazo | [1][2] |
| Appearance | Dark red powder | [5] |
| Maximum Absorption (λmax) | ~540-550 nm | [1] |
| Maximum Emission (λem) | ~570 nm | [1] |
Mechanism of Action
The primary mechanism of staining with this compound is based on electrostatic attraction.[1] The cationic nature of the dye leads to its accumulation in cellular compartments with a high negative charge density.[1][3] This includes the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and the mitochondria, which maintain a negative membrane potential.[1][4][5]
Figure 1. Simplified diagram of the proposed staining mechanism for this compound.
Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general procedure for staining live cells in culture with this compound.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Live cells cultured on a suitable imaging dish or slide
Procedure:
-
Prepare a Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare the Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in a serum-free cell culture medium to a final working concentration. A starting concentration range of 0.1 to 5 µM is recommended. The optimal concentration should be determined experimentally.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with filters appropriate for excitation around 550 nm and emission around 570 nm.
-
Figure 2. Workflow for live-cell staining with this compound.
Protocol 2: Cytotoxicity Assessment (Neutral Red Uptake Assay)
Given that this compound is a cationic dye, a neutral red uptake assay can be adapted to assess its potential cytotoxicity.[8] This is crucial for live-cell imaging to ensure that the observed cellular structures are not artifacts of dye-induced toxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (or other test compound)
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: Treat cells with a range of concentrations of this compound for a duration relevant to the staining protocol (e.g., 1-24 hours). Include untreated and vehicle-treated controls.
-
Neutral Red Incubation:
-
Remove the treatment medium.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
-
Quantification: Measure the absorbance at ~540 nm using a microplate reader. Cell viability is proportional to the amount of Neutral Red retained.
Data Presentation
The following table summarizes the recommended starting parameters for using this compound in cell staining applications.
| Parameter | Recommended Range | Notes |
| Stock Solution Conc. | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| Working Concentration | 0.1 - 5 µM | Optimize for each cell type to balance signal intensity and cytotoxicity. |
| Incubation Time | 15 - 30 minutes | Longer times may increase signal but also potential toxicity. |
| Incubation Temperature | 37°C | For live-cell staining. Room temperature can be used for fixed cells. |
| Excitation Wavelength | ~550 nm | Corresponds to the absorption maximum.[1] |
| Emission Wavelength | ~570 nm | Corresponds to the emission maximum.[1] |
Safety and Handling
This compound may cause skin and eye irritation.[9][10] It is harmful if swallowed.[10] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Consult the Safety Data Sheet (SDS) for detailed safety information.[9][10]
Logical Relationships in Protocol Optimization
Optimizing a staining protocol involves balancing several factors. The following diagram illustrates the relationships between key parameters.
Figure 3. Interdependencies in staining protocol optimization.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Visualizing Mitochondrial Form and Function within the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. Basic red 18 | TargetMol [targetmol.com]
- 8. re-place.be [re-place.be]
- 9. echemi.com [echemi.com]
- 10. cncolorchem.com [cncolorchem.com]
Application Notes and Protocols for Quantitative Analysis of Cationic Red Dye Staining Intensity
A Theoretical Framework Based on General Principles, with Reference to BASIC RED 18:1
Introduction
Quantitative analysis of staining intensity is a critical technique in cellular and molecular biology, enabling researchers to measure changes in the concentration and localization of specific molecules within cells and tissues. Cationic dyes, which carry a positive charge, are widely used to stain negatively charged cellular components such as nucleic acids in the nucleus and mitochondria, which have a negative membrane potential.
This document provides a detailed, generalized protocol for the quantitative analysis of staining intensity using a cationic red dye. It is important to note that while the user requested information specifically for This compound (C.I. 11085) , a comprehensive literature search revealed a significant lack of established biological applications for this particular dye in quantitative imaging.[1][2] this compound is predominantly documented as a textile dye.[2]
Therefore, the following application notes and protocols are based on the general principles of quantitative fluorescence microscopy and the use of other common cationic red fluorescent dyes. Researchers intending to use this compound for biological applications would need to perform extensive validation and optimization of the parameters outlined below.
Application Notes
1. Principle of Staining
As a cationic dye, this compound possesses a permanent positive charge.[1] This property allows it to bind to anionic (negatively charged) substrates through electrostatic interactions.[1] In a biological context, this would facilitate the staining of polyanionic molecules like DNA and RNA, which are abundant in the cell nucleus, and potentially mitochondria, which maintain a negative membrane potential.[1] The intensity of the resulting fluorescence signal can be correlated with the concentration or accessibility of these binding sites.
2. Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, a validated cationic red stain with similar properties could be used for:
-
Cell Viability and Cytotoxicity Assays: Quantifying changes in staining intensity of the nucleus or mitochondria can indicate cellular stress or death.
-
High-Content Screening: In drug development, automated microscopy can be used to quantify the effects of thousands of compounds on cellular staining patterns.
-
Analysis of Mitochondrial Function: Changes in mitochondrial membrane potential can be assessed by quantifying the accumulation of a cationic dye.
-
Quantification of Nucleic Acid Content: While less specific than DNA-intercalating dyes, it could potentially be used to estimate changes in total nucleic acid content.
3. Considerations for Quantitative Analysis
Quantitative fluorescence microscopy requires careful control of experimental variables to ensure that the measured intensity is a reliable reflection of the biological reality. Key considerations include:
-
Dye Concentration and Staining Time: These parameters must be optimized to ensure saturation of binding sites without causing artifacts or cytotoxicity. Insufficient staining will lead to underestimation, while excessive staining can lead to quenching and non-specific binding.
-
Photostability: The dye's resistance to photobleaching under illumination is crucial for obtaining consistent measurements, especially during time-lapse imaging or z-stack acquisition.[1]
-
Linearity of the Signal: The relationship between the dye concentration and the fluorescence intensity should be linear within the working range of the experiment.
-
Microscope Settings: All image acquisition parameters (e.g., laser power, exposure time, gain) must be kept constant across all samples to be compared.[3]
Experimental Protocols
The following is a generalized protocol for staining adherent cells with a cationic red dye and quantifying the fluorescence intensity.
Protocol 1: Staining of Adherent Cells
-
Cell Culture: Plate cells on a suitable imaging-compatible vessel (e.g., glass-bottom dishes or plates) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of the cationic red dye in a suitable solvent (e.g., DMSO or water). On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free medium or a buffered salt solution like PBS. The optimal concentration needs to be determined empirically but typically ranges from 100 nM to 10 µM for fluorescent dyes.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with a buffered salt solution.
-
Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with the buffered salt solution to remove unbound dye.
-
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with the appropriate filter set for the dye's excitation and emission spectra. For this compound, the absorption maximum is in the range of 540–550 nm.[1]
Protocol 2: Quantitative Image Acquisition
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select Objective: Choose an appropriate objective lens for the desired magnification and resolution.
-
Set Acquisition Parameters:
-
Find a representative field of view.
-
Set the excitation wavelength and intensity.
-
Adjust the exposure time and detector gain to obtain a good signal-to-noise ratio without saturating the detector. The brightest pixels in the image should be below the maximum value of the detector's dynamic range.
-
-
Acquire Images: For each experimental condition, acquire images from multiple randomly selected fields of view to ensure a representative sample. Crucially, all acquisition parameters must be kept identical for all images that will be quantitatively compared.
Protocol 3: Image Analysis and Data Quantification
-
Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify the regions of interest (ROIs), such as individual cells or nuclei.[4][5] This is often done by outlining the cells or nuclei based on their fluorescence signal or a co-stain.
-
Background Subtraction: Correct for background fluorescence by measuring the mean intensity of a region in the image that does not contain any cells and subtracting this value from the entire image.[4]
-
Measure Intensity: For each segmented ROI (e.g., each cell), measure the mean or integrated fluorescence intensity.
-
Data Analysis:
-
Pool the intensity data from all cells for each experimental condition.
-
Calculate the average intensity and standard deviation for each condition.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine if there are significant differences between the experimental groups.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Optimization of Dye Concentration
| Dye Concentration | Mean Fluorescence Intensity (A.U.) | Standard Deviation |
| 100 nM | 150.3 | 25.1 |
| 500 nM | 750.6 | 98.2 |
| 1 µM | 1520.9 | 210.5 |
| 5 µM | 2800.4 | 350.7 |
| 10 µM | 2850.1 | 365.4 |
A.U. = Arbitrary Units
Table 2: Comparison of Staining Intensity between Experimental Groups
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Standard Deviation | p-value (vs. Control) |
| Control | 1515.2 | 205.8 | - |
| Drug A (10 µM) | 980.5 | 150.3 | < 0.01 |
| Drug B (10 µM) | 1490.7 | 215.4 | 0.78 |
Visualization of Workflows and Pathways
Below are diagrams created using the DOT language to illustrate the experimental workflow and a conceptual pathway for analysis.
References
Application Notes and Protocols for BASIC RED 18:1 in High-Throughput Screening Assays
Introduction
BASIC RED 18:1 is a cationic, monoazo dye with a characteristic red color, absorbing light maximally between 540-550 nm.[1] Its positive charge facilitates strong electrostatic interactions with negatively charged biomolecules, such as nucleic acids and acidic proteins, making it a candidate for various biological staining applications.[1][] While its direct application in high-throughput screening (HTS) is not extensively documented, its inherent properties suggest its utility in several HTS assay formats. These application notes propose novel uses of this compound in high-throughput formats for assessing mitochondrial membrane potential, cytotoxicity, and nucleic acid content. The protocols provided are based on established principles of similar cationic dyes used in HTS.
Application Note 1: High-Throughput Screening for Mitochondrial Membrane Potential
Principle
The electrochemical gradient across the inner mitochondrial membrane is a key indicator of cellular health and is disrupted during apoptosis. Cationic dyes, like this compound, are sequestered by healthy mitochondria due to their negative membrane potential.[3][4] A decrease in this potential, induced by cytotoxic compounds or apoptotic stimuli, results in a reduced accumulation of the dye within the mitochondria. This change can be quantified by measuring the intracellular concentration of the dye, either through its absorbance or fluorescence, providing a robust method for screening compounds that affect mitochondrial function.[5][6]
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well or 384-well clear-bottom plate at a predetermined density to achieve 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add test compounds and controls (e.g., a known mitochondrial uncoupler like FCCP as a positive control, and a vehicle control like DMSO) to the wells. Incubate for the desired treatment period.
-
Dye Loading: Prepare a working solution of this compound in a suitable buffer (e.g., HBSS) at a final concentration of 1-10 µM. Remove the compound-containing medium from the wells and add the this compound loading solution.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the extracellular dye.
-
Signal Detection:
-
Colorimetric: Add a lysis buffer to solubilize the cells and the dye. Measure the absorbance at 540-550 nm using a microplate reader.
-
Fluorometric: Measure the fluorescence intensity using a microplate reader with excitation at ~550 nm and emission at ~570 nm (hypothetical values based on typical red dyes; optimization is recommended).
-
Data Presentation
| Condition | Expected Outcome | Absorbance/Fluorescence Signal | Interpretation |
| Untreated (Healthy) Cells | Dye accumulates in mitochondria | High | Normal Mitochondrial Membrane Potential |
| Positive Control (FCCP) | Mitochondrial membrane depolarizes | Low | Disrupted Mitochondrial Membrane Potential |
| Test Compound (Toxic) | Potential disruption of membrane | Decreased | Potential Mitochondrial Toxin |
| Test Compound (Non-Toxic) | No effect on membrane potential | High | No Mitochondrial Toxicity |
Workflow for Mitochondrial Membrane Potential Assay
Application Note 2: High-Throughput Screening for Cytotoxicity
Principle
This assay is analogous to the well-established neutral red uptake assay.[7][8] It is based on the ability of viable cells to actively transport and sequester the cationic dye this compound within their lysosomes. In non-viable or dying cells, the integrity of the cell membrane is compromised, leading to a loss of the ability to retain the dye. The amount of dye retained by the cell population is directly proportional to the number of viable cells and can be quantified colorimetrically after extraction.[9][10]
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight as described in the previous protocol.
-
Compound Treatment: Treat cells with a serial dilution of test compounds and appropriate controls (e.g., a known cytotoxic agent like doxorubicin as a positive control, and a vehicle control). Incubate for 24-48 hours.
-
Dye Incubation: Remove the treatment medium and add a medium containing this compound (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Carefully wash the cells with PBS to remove the unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells.
-
Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540-550 nm using a microplate reader.
Data Presentation
| Cell Viability | Absorbance (540 nm) | Interpretation |
| 100% (Untreated) | High | No cytotoxicity |
| 50% | Intermediate | Moderate cytotoxicity (IC50) |
| 0% (Lysis Control) | Low | High cytotoxicity |
Signaling Pathway Leading to Loss of Membrane Integrity
Application Note 3: High-Throughput Quantification of Cellular Nucleic Acids
Principle
This compound, as a cationic dye, can bind to the negatively charged phosphate backbone of nucleic acids (DNA and RNA).[1][11] This principle is widely used in nucleic acid quantification, where the fluorescence of a dye is significantly enhanced upon binding to nucleic acids.[][12] This proposed assay uses this compound to stain the nucleic acids of fixed and permeabilized cells. The resulting fluorescence intensity would be proportional to the total nucleic acid content, which can serve as a surrogate for cell number in proliferation or cell cycle studies in a high-throughput format.
Experimental Protocol
-
Cell Seeding and Treatment: Seed and treat cells with compounds as described in the previous protocols.
-
Cell Fixation: After treatment, fix the cells by adding a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and then add a staining solution of this compound (1-5 µM in PBS). Incubate for 15-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove the unbound dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a high-content imaging system (Excitation: ~550 nm, Emission: ~570 nm; optimization required).
Data Presentation
| Condition | Expected Fluorescence | Interpretation |
| High Cell Density | High | High nucleic acid content |
| Low Cell Density | Low | Low nucleic acid content |
| Anti-proliferative Compound | Decreased | Inhibition of cell growth |
| Proliferation-inducing Compound | Increased | Stimulation of cell growth |
Principle of Cationic Dye Binding to DNA
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 3. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. re-place.be [re-place.be]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qualitybiological.com [qualitybiological.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Binding of cationic dyes to DNA: distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for Time-Lapse Imaging using BASIC RED 18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BASIC RED 18:1 is a cationic azo dye with potential applications in live-cell, time-lapse imaging.[1][2] Its notable photostability, reportedly greater than that of Rhodamine B, makes it a promising candidate for long-duration fluorescence microscopy studies.[1] The cationic nature of this compound, conferred by a quaternary ammonium group, facilitates its interaction with negatively charged cellular components such as nucleic acids and proteins within the endomembrane system, suggesting its utility as a fluorescent probe for monitoring dynamic cellular processes.[1]
This document provides detailed application notes and protocols for the hypothetical use of this compound in time-lapse imaging studies to monitor endosomal trafficking and lysosomal dynamics.
Principle of Action
This compound is a cell-permeant dye that is hypothesized to accumulate in acidic organelles such as late endosomes and lysosomes. Its cationic properties likely lead to its sequestration and concentration within these compartments, allowing for their visualization. The dye's fluorescence provides a means to track the movement, fusion, and fission of these organelles over time, offering insights into cellular trafficking pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the use of this compound in time-lapse imaging of endosomal trafficking in cultured HeLa cells.
Table 1: Staining Conditions for this compound
| Parameter | Recommended Value | Range | Notes |
| Cell Type | HeLa | - | Other adherent cell lines may be used with optimization. |
| Seeding Density | 5 x 10^4 cells/well | 2-8 x 10^4 cells/well | For a 24-well glass-bottom plate. |
| This compound Concentration | 500 nM | 100 nM - 2 µM | Higher concentrations may lead to cytotoxicity. |
| Staining Duration | 15 minutes | 10 - 30 minutes | Longer incubation may increase background fluorescence. |
| Staining Temperature | 37°C | Room Temperature - 37°C | 37°C is optimal for active cellular uptake. |
| Wash Steps | 3x with pre-warmed PBS | 2-4x | Thorough washing is critical to reduce background. |
Table 2: Time-Lapse Imaging Parameters
| Parameter | Recommended Value | Notes |
| Microscope | Inverted confocal microscope | Equipped with environmental chamber. |
| Objective | 60x oil immersion | N.A. 1.4 or higher. |
| Excitation Wavelength | 543 nm | - |
| Emission Filter | 560 - 620 nm | - |
| Laser Power | 1-5% | Minimize phototoxicity. |
| Time Interval | 5 seconds | For tracking rapid endosomal movement. |
| Total Imaging Duration | 30 minutes | Longer durations may be possible depending on cell health. |
| Environmental Control | 37°C, 5% CO2 | Maintain cell viability. |
Experimental Protocols
I. Cell Preparation and Staining
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Twenty-four hours prior to imaging, seed HeLa cells onto glass-bottom imaging dishes at a density of 5 x 10^4 cells/well.
-
Preparation of Staining Solution: Prepare a 1 µM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 500 nM.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 500 nM this compound staining solution to the cells.
-
Incubate for 15 minutes at 37°C.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
After the final wash, add pre-warmed complete culture medium to the cells.
-
II. Time-Lapse Imaging
-
Microscope Setup:
-
Turn on the confocal microscope, laser lines, and environmental chamber.
-
Set the environmental chamber to 37°C and 5% CO2 and allow it to equilibrate.
-
-
Sample Placement: Place the imaging dish on the microscope stage.
-
Locate Cells: Using brightfield or differential interference contrast (DIC), locate a field of view with healthy, well-spread cells.
-
Imaging Settings:
-
Switch to fluorescence imaging.
-
Set the excitation wavelength to 543 nm and the emission detection between 560 nm and 620 nm.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Time-Lapse Acquisition:
-
Set up a time-lapse acquisition with an interval of 5 seconds for a total duration of 30 minutes.
-
Start the acquisition.
-
-
Data Analysis: The resulting time-lapse series can be analyzed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to track the movement and quantify the dynamics of the labeled vesicles.
Visualizations
Signaling Pathway: Hypothetical Endosomal Maturation and Fusion
The following diagram illustrates a simplified, hypothetical signaling pathway of endosomal maturation that could be visualized using this compound. The dye is proposed to accumulate in late endosomes and lysosomes, allowing the tracking of their formation and fusion events.
Experimental Workflow
The diagram below outlines the key steps of the experimental workflow for time-lapse imaging with this compound.
References
Application Notes and Protocols for Multi-Color Imaging with BASIC RED 18:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BASIC RED 18:1, a cationic xanthene-based dye, in multi-color fluorescence imaging experiments. Due to the limited availability of published data on the specific fluorescence properties of this compound, this document combines its known chemical characteristics with established protocols for spectrally similar dyes. Users are strongly encouraged to perform initial optimization experiments to determine the ideal staining concentrations and imaging parameters for their specific applications.
Introduction to this compound
This compound is a cationic, monoazo dye featuring a xanthene core structure.[1] Its positive charge facilitates binding to negatively charged biomolecules within cells, such as nucleic acids in the nucleus and the inner mitochondrial membrane due to the mitochondrial membrane potential.[2][3][4] This property makes it a potential tool for visualizing these organelles in both live and fixed cells. Its absorption maximum is in the 540-550 nm range, suggesting it can be efficiently excited by common laser lines used in fluorescence microscopy.[1]
Physicochemical and Spectral Properties
A summary of the known and estimated properties of this compound is presented below. Properties without specific citations are estimations based on the characteristics of similar xanthene dyes, such as rhodamines.[5][6][7]
| Property | Value / Description | Reference / Note |
| Chemical Class | Cationic, Monoazo, Xanthene Dye | [1] |
| Molecular Weight | 470.4 g/mol | [1] |
| Absorption Max (λabs) | 540 - 550 nm | [1] |
| Excitation Laser | 561 nm or broad spectrum source with appropriate filters | Recommended |
| Emission Max (λem) | ~570 - 620 nm | Estimated based on xanthene dyes |
| Stokes Shift | ~20 - 70 nm | Estimated |
| Quantum Yield | Moderate to High | Estimated, characteristic of xanthene dyes |
| Photostability | Moderate | Xanthene dyes can be susceptible to photobleaching[6][8] |
| Cell Permeability | Permeant to live cells | Assumed due to cationic nature |
| Primary Cellular Targets | Nucleus (DNA/RNA), Mitochondria | [2] |
Recommended Filter Sets for Microscopy
For optimal performance, use a filter set that matches the estimated excitation and emission spectra of this compound. A standard TRITC/Rhodamine filter set is a good starting point.
| Filter Type | Wavelength Range (nm) |
| Excitation | 540/25 |
| Dichroic Mirror | 565 |
| Emission | 605/55 |
Multi-Color Imaging Strategies
This compound's spectral properties suggest its suitability for multi-color imaging in conjunction with blue and green fluorophores.
Compatibility with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap |
| DAPI | 358 | 461 | Low |
| Hoechst 33342 | 350 | 461 | Low |
| Green Fluorescent Protein (GFP) | 488 | 509 | Low to Moderate |
| Alexa Fluor 488 | 495 | 519 | Low to Moderate |
Note: While the primary emission peaks are well-separated, the broader emission tail of green fluorophores might bleed into the red channel.[9][10] Always perform single-color controls to assess and correct for any spectral bleed-through.[2]
Logical Workflow for Multi-Color Staining
The following diagram outlines a general workflow for a three-color imaging experiment using DAPI (blue), an antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488), and this compound (red).
Experimental Protocols
Protocol for Staining Live Cells with this compound
This protocol is designed for the visualization of mitochondria in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.1-1 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Add fresh pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with a live-cell incubation chamber.
Protocol for Multi-Color Immunofluorescence with this compound Counterstaining
This protocol describes the use of this compound as a counterstain for the nucleus and potentially other cellular structures in fixed and permeabilized cells, following immunolabeling of a specific protein.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
This compound staining solution (0.5-5 µM in PBS)
-
DAPI or Hoechst staining solution (e.g., 300 nM in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Following fixation and permeabilization, incubate the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times for 5 minutes each with wash buffer.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times for 5 minutes each with wash buffer.
-
Incubate with the this compound staining solution for 10-20 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using appropriate filter sets for each fluorophore.
Visualization of a Hypothetical Signaling Pathway
Multi-color imaging with this compound can be applied to study various cellular processes. For instance, one could investigate the translocation of a transcription factor (visualized with a green fluorescent protein) to the nucleus (stained with this compound) upon cellular stress, which might also affect mitochondrial morphology (also stained with this compound).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Red Signal | - Staining concentration too low.- Insufficient incubation time.- Photobleaching. | - Increase the concentration of this compound.- Increase incubation time.- Use an antifade mounting medium and minimize exposure to excitation light.[11] |
| High Background Staining | - Staining concentration too high.- Inadequate washing. | - Decrease the concentration of this compound.- Increase the number and duration of wash steps. |
| Bleed-through into other channels | - Spectral overlap of fluorophores. | - Use narrow bandpass emission filters.- Perform sequential imaging.- Use spectral unmixing software if available.[2] |
| Phototoxicity in Live-Cell Imaging | - High dye concentration.- Excessive light exposure. | - Use the lowest possible dye concentration and light intensity.- Minimize the duration and frequency of image acquisition. |
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Application Notes and Protocols for the Adsorption and Degradation of Basic Red 18:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental methodologies for studying the adsorption and degradation of the azo dye Basic Red 18:1 (BR 18:1) in environmental science. The protocols are based on established research and are intended to guide researchers in setting up and conducting their own experiments.
Adsorption Studies
The removal of BR 18:1 from aqueous solutions through adsorption is a widely studied, effective, and economical method. Various materials, including natural clays and agricultural waste, have been investigated for their potential as adsorbents.
Experimental Protocols for Adsorption Studies
1. Batch Adsorption Experiments using Montmorillonite Clay
This protocol is adapted from studies on the adsorption of BR 18:1 onto montmorillonite clay.[1][2][3]
-
Materials and Reagents:
-
This compound dye
-
Montmorillonite clay (adsorbent)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Distilled water
-
Conical flasks or beakers
-
Shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
For each experiment, add a known amount of montmorillonite clay (e.g., 0.01 g to 0.1 g) to a fixed volume of the dye solution (e.g., 200 mL) in a conical flask.[1]
-
Adjust the initial pH of the solution to the desired value using HCl or NaOH. Studies have shown that pH can have a significant effect on adsorption capacity.[2][3]
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 200 rpm) for a specified contact time to reach equilibrium (e.g., 30 minutes).[1][2][3]
-
After agitation, separate the adsorbent from the solution by centrifugation.[1]
-
Determine the final concentration of BR 18:1 in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of the dye (around 489 nm).[4]
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e) and the percentage of dye removal.
-
-
Parameters to Investigate:
-
Effect of adsorbent dosage: Vary the amount of montmorillonite clay while keeping other parameters constant.
-
Effect of initial dye concentration: Use different initial concentrations of BR 18:1.
-
Effect of pH: Conduct experiments at various initial pH values.
-
Effect of contact time: Collect samples at different time intervals to determine the equilibrium time.
-
Effect of temperature: Perform experiments at different temperatures to study the thermodynamics of the adsorption process.
-
2. Adsorption Isotherm and Kinetic Studies
To understand the adsorption mechanism and the interaction between the dye and the adsorbent, isotherm and kinetic models are applied to the experimental data.
-
Isotherm Models: Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich isotherms are commonly used to describe the equilibrium of adsorption.[2][3] The Freundlich isotherm has been found to reasonably correlate with the adsorption of Basic Red 18 on montmorillonite.[2][3]
-
Kinetic Models: Pseudo-first-order and pseudo-second-order kinetic models are used to analyze the adsorption rate. The pseudo-second-order model has been shown to describe the adsorption kinetics of BR 18:1 on montmorillonite very well.[2][3]
Data Presentation for Adsorption Studies
Table 1: Effect of Adsorbent Dosage on this compound Removal by Montmorillonite
| Adsorbent Dosage ( g/200 mL) | Initial Dye Concentration (mg/L) | Equilibrium Time (min) | Removal Percentage (%) |
| 0.01 | 20 | 20 | 80.19 |
| 0.04 | 20 | 20 | 96.9 |
| 0.1 | 20 | 20 | ~97 |
Data extracted from a study by Fil et al.[1]
Table 2: Adsorption Isotherm and Kinetic Parameters for this compound on Montmorillonite
| Isotherm Model | Parameters | Kinetic Model | Parameters |
| Freundlich | KF, n | Pseudo-second-order | k2, qe |
| Langmuir | qmax, KL | Pseudo-first-order | k1, qe |
Note: Specific values for these parameters would be determined by fitting the experimental data to the respective models.
Experimental Workflow for Adsorption Studies
Caption: Workflow for batch adsorption studies of this compound.
Degradation Studies
Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants like BR 18:1. These processes involve the generation of highly reactive hydroxyl radicals.
Experimental Protocols for Degradation Studies
1. Photocatalytic Degradation using Ag-ZnO-CuO Nanocomposite (AZCN)
This protocol is based on a study investigating the photodegradation of BR 18:1 using a nanocomposite photocatalyst.[4]
-
Materials and Reagents:
-
This compound dye
-
Ag-ZnO-CuO nanocomposite (AZCN) photocatalyst
-
UV-C lamp (photoreactor)
-
Distilled water
-
Beakers or photoreactor vessel
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
In a photoreactor, add a specific amount of AZCN photocatalyst (e.g., 0.1 g) to a known volume of the dye solution (e.g., 800 mL) with a specific initial concentration (e.g., 10 mg/L).[4]
-
Stir the suspension in the dark for a period to establish adsorption-desorption equilibrium.
-
Irradiate the solution with a UV-C lamp.[4]
-
Withdraw samples at regular time intervals.
-
Separate the photocatalyst from the solution (e.g., by filtration or centrifugation).
-
Measure the absorbance of the solution at the maximum wavelength of BR 18:1 to determine the remaining dye concentration.
-
Calculate the degradation efficiency.
-
-
Parameters to Investigate:
-
Effect of photocatalyst dosage.
-
Effect of initial dye concentration.
-
Effect of pH.
-
Kinetic analysis (e.g., pseudo-first-order model).[4]
-
2. Electrochemical Advanced Oxidation Processes (EAOPs)
This protocol is based on a comparative study of different EAOPs for the mineralization of BR 18:1.[5]
-
Materials and Reagents:
-
This compound dye
-
Electrochemical cell with appropriate electrodes (e.g., Pt anode, carbon-felt cathode)
-
Supporting electrolyte (e.g., Na₂SO₄)
-
FeSO₄·7H₂O (for Electro-Fenton and electro/FeII/PS processes)
-
Potassium persulfate (K₂S₂O₈) (for electro-persulfate and electro/FeII/PS processes)
-
Power supply
-
pH meter
-
Total Organic Carbon (TOC) analyzer
-
-
Procedure:
-
Prepare a solution of BR 18:1 with a specific initial concentration (e.g., 100 mg/L) and supporting electrolyte in the electrochemical cell.[5]
-
Adjust the initial pH of the solution.
-
For specific EAOPs, add the required reagents (e.g., Fe²⁺, S₂O₈²⁻).
-
Apply a constant current or potential to the electrodes.
-
Take samples at different time intervals.
-
Analyze the samples for color removal (spectrophotometrically) and mineralization (TOC analysis).
-
Data Presentation for Degradation Studies
Table 3: Comparison of Electrochemical Advanced Oxidation Processes for this compound Mineralization
| Process | pH | Contact Time (h) | Mineralization Efficiency (%) |
| Electro-persulfate (PS) | - | 5 | 75 |
| Electro/FeII/PS | 5.7 | 5 | 97 |
| Electro-Fenton | - | 5 | < 97 |
Data extracted from a study by Gozmen et al.[5]
Table 4: Effect of Initial Dye Concentration on Photocatalytic Degradation of this compound
| Initial Dye Concentration (mg/L) | Photocatalyst Dosage ( g/800 mL) | Degradation after 4h (%) |
| 10 | 0.1 | High |
| 20 | 0.1 | Lower |
| 30 | 0.1 | Lower |
| 40 | 0.1 | Lowest |
Qualitative data trend extracted from a study by Khorshidi et al., indicating that degradation decreases with increasing initial dye concentration.[4]
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for photocatalytic degradation of this compound.
Concluding Remarks
The protocols and data presented herein provide a foundational framework for conducting research on the adsorption and degradation of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental goals and available resources. The selection of the most appropriate adsorbent or degradation technique will depend on factors such as cost, efficiency, and environmental impact. Further research into the development of novel, highly efficient, and sustainable materials and processes for the removal of such dyes from wastewater is crucial for environmental protection.
References
- 1. kiche.or.kr [kiche.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. journal.gnest.org [journal.gnest.org]
- 4. Photodegradation of basic dyes using nanocomposite (Ag-zinc oxide-copper oxide) and kinetic studies : Oriental Journal of Chemistry [orientjchem.org]
- 5. Comparative mineralization of Basic Red 18 with electrochemical advanced oxidation processes | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Troubleshooting & Optimization
Troubleshooting non-specific binding of BASIC RED 18:1 in tissue samples
Technical Support Center: BASIC RED 18:1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of this compound in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets in tissue?
This compound, also known as Cationic Red 18:1, is a cationic monoazo dye.[1][2] Its permanent positive charge, located on a quaternary ammonium group, is the primary driver for its strong affinity for anionic (negatively charged) substrates.[1] In biological tissues, it is expected to bind to negatively charged macromolecules such as nucleic acids (DNA, RNA) and certain proteins.[1]
Q2: What causes non-specific binding of this compound?
Non-specific binding can be caused by several factors:
-
Ionic Interactions: Inappropriate electrostatic attraction between the cationic dye and negatively charged tissue components that are not the intended target.
-
Hydrophobic Interactions: Non-specific binding of the dye to hydrophobic regions of proteins and lipids in the tissue.[3]
-
Incorrect Dye Concentration: An excessively high concentration of the dye can lead to widespread, low-affinity binding.[4][5]
-
Suboptimal pH: The pH of the staining solution can significantly alter the charge of both the tissue components and the dye, leading to increased non-specific interactions.[6][7][8]
-
Tissue Preparation Issues: Incomplete deparaffinization, over-fixation, or allowing tissue sections to dry out can contribute to background staining.[3][4]
Q3: How does pH affect staining with this compound?
The pH of the staining solution is a critical factor. Basic dyes, like this compound, are cationic and bind to anionic tissue components.[1][9]
-
Low pH (Acidic): At a low pH, more amino groups on tissue proteins become protonated (positively charged). This can lead to repulsion of the cationic dye from some protein components, but also potentially stronger binding to highly acidic components that remain negatively charged.[6]
-
High pH (Alkaline): A higher pH leads to more tissue components becoming deprotonated and thus more negatively charged, which can increase the overall staining intensity by a basic dye, potentially to the point of being too dark and non-specific.[6] For many basic dyes, a slightly acidic to neutral pH is often optimal to achieve a balance between specific and non-specific binding.[7]
Troubleshooting Non-Specific Binding
Problem: The entire tissue section, including areas that should be negative, shows a uniform red staining.
Possible Causes & Solutions:
-
Dye Concentration is too High: Using an excessive concentration of this compound is a common cause of high background.
-
Inappropriate pH of Staining Solution: The pH may be favoring excessive electrostatic interactions.
-
Incubation Time is too Long: Prolonged incubation can lead to increased non-specific binding.
-
Solution: Reduce the incubation time. Monitor the staining development to stop the reaction when the desired signal is achieved without excessive background.[4]
-
Problem: There is high background staining in the connective tissue or extracellular matrix.
Possible Causes & Solutions:
-
Ionic and Hydrophobic Interactions: Connective tissue components can have charges and hydrophobic regions that non-specifically bind the dye.
-
Solution 1: Pre-incubation with a Blocking Solution: Although more common in immunohistochemistry, a protein block using Bovine Serum Albumin (BSA) or normal serum from an unrelated species can sometimes reduce non-specific binding by occupying charged sites before the dye is introduced.[11][12][13]
-
Solution 2: Modify Wash Buffers: Incorporating a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help to reduce non-specific hydrophobic interactions.[3]
-
Problem: The edges of the tissue section are staining much darker than the center.
Possible Causes & Solutions:
-
Tissue Sections Dried Out: Allowing the tissue section to dry at any stage of the staining process can cause irreversible non-specific dye binding, often more pronounced at the edges.[3][4]
-
Solution: Ensure the tissue sections remain hydrated throughout the entire staining protocol. Using a humidity chamber for incubation steps can be beneficial.[3]
-
Quantitative Data Summary
The optimal parameters for staining with this compound can vary depending on the tissue type, fixation method, and the specific target of interest. The following tables provide a starting point for optimization.
Table 1: General Recommended Staining Parameters
| Parameter | Recommended Range | Purpose |
| Dye Concentration | 0.1% - 1.0% (w/v) | To achieve specific staining without excessive background. |
| pH of Staining Solution | 4.5 - 6.0 | To optimize the electrostatic interactions between the dye and the target.[7] |
| Incubation Temperature | Room Temperature (20-25°C) | For controlled and reproducible staining. |
| Incubation Time | 5 - 30 minutes | To allow sufficient time for specific binding while minimizing non-specific binding. |
Table 2: Troubleshooting pH Adjustments for this compound
| pH Level | Expected Outcome | Recommendation |
| < 4.5 | May decrease overall staining intensity, potentially reducing some non-specific binding but also weakening the specific signal. May cause dye precipitation.[7] | Use if background is extremely high and specific signal is very strong. |
| 4.5 - 5.5 | Often the optimal range for basic dyes, providing a good balance between specific signal and background.[7] | Recommended starting point for optimization. |
| > 6.0 | Increases the negative charge on tissue components, leading to stronger overall staining which may be non-specific and too intense.[6][7] | Use if the specific signal is too weak, but monitor background closely. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for this compound (For FFPE Tissues)
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each.[4] b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Rinse in distilled water for 5 minutes.
-
Staining: a. Prepare a 0.5% (w/v) solution of this compound in a buffer with a pH of 5.0 (e.g., acetate buffer). b. Filter the staining solution before use. c. Incubate the tissue sections with the this compound solution for 10 minutes at room temperature.
-
Washing and Differentiation: a. Briefly rinse the slides in distilled water. b. Differentiate in 70% ethanol for 30-60 seconds, monitoring microscopically to achieve the desired staining intensity. c. Wash in running tap water for 5 minutes.
-
Dehydration and Mounting: a. Dehydrate the sections through 95% ethanol and two changes of 100% ethanol for 3 minutes each. b. Clear in two changes of xylene for 3 minutes each. c. Mount with a permanent mounting medium.
Protocol 2: Optimizing Dye Concentration
-
Prepare a series of this compound staining solutions at different concentrations (e.g., 1.0%, 0.5%, 0.25%, 0.1%, and 0.05% w/v) in the same buffer.
-
Use serial sections from the same tissue block for each concentration to ensure comparability.
-
Follow the Standard Staining Protocol (Protocol 1), using a different concentration for each slide.
-
Compare the staining results under a microscope to identify the concentration that provides the best signal-to-noise ratio (strong specific staining with minimal background).
Visualizations
Caption: Workflow for troubleshooting non-specific binding of this compound.
Caption: Key factors influencing non-specific binding of this compound.
Caption: Logical relationship of pH and charge-based interactions.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. biossusa.com [biossusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 7. autumnchem.com [autumnchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. [Knowledge Analysis] Why are basic dyes acidic? - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Importance of Tissue Blocking in IHC and IF [visikol.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Blocking in IHC | Abcam [abcam.com]
Technical Support Center: Optimizing BASIC RED 18:1 for Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BASIC RED 18:1 for live cell imaging. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a cationic, monoazo dye.[1][2] Its positive charge facilitates binding to negatively charged molecules within the cell, such as nucleic acids and proteins in certain organelles.[1] The core structure of similar dyes contains a chromophore that absorbs light in the visible spectrum, resulting in its characteristic red fluorescence.[1]
| Property | Description |
| Chemical Class | Cationic Azo Dye[2] |
| Solubility | Soluble in water[3] |
| Visual Appearance | Red to dark red powder[3] |
| Primary Applications | Historically used in the textile industry for acrylic fiber dyeing.[3] Its cationic nature also lends it to applications in biological staining.[1] |
Q2: What is the optimal concentration of this compound for live cell imaging?
The optimal concentration is highly dependent on the cell type, cell density, and the specific imaging application. It is crucial to perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity. High concentrations of fluorescent dyes can lead to cellular stress and artifacts.[4]
Q3: How can I minimize phototoxicity when using this compound?
Phototoxicity arises from light-induced damage to cells, often exacerbated by the presence of fluorescent molecules.[5][6][7] To minimize phototoxicity:
-
Use the lowest possible excitation light intensity and exposure time that still yields a satisfactory signal.[7][8]
-
Employ time-lapse imaging with longer intervals between acquisitions to allow cells to recover.
-
Utilize red-shifted fluorophores like this compound, as longer wavelength light is generally less damaging to cells.[8]
-
Avoid unnecessary exposure of the sample to the excitation light when not actively acquiring images.[7]
Q4: What are the signs of cellular stress or phototoxicity?
Observe your cells for any morphological or behavioral changes during imaging, which may indicate stress or phototoxicity.[8] Common signs include:
-
Plasma membrane blebbing[8]
-
Cell detachment from the culture vessel[8]
-
Formation of large vacuoles[8]
-
Mitochondrial swelling[8]
-
Inhibition of cell proliferation or motility[8]
-
Apoptosis or necrosis
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your live cell imaging experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inappropriate Dye Concentration: The concentration of this compound may be too low. | Perform a titration to determine the optimal dye concentration.[9] |
| Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for this compound. | Verify the spectral properties of this compound and use the corresponding filter sets. | |
| Photobleaching: The fluorescent signal has been diminished due to prolonged exposure to excitation light. | Reduce the excitation light intensity and/or exposure time.[7] Consider using an anti-fade reagent if compatible with live cell imaging.[10] | |
| High Background Fluorescence | Excess Dye: The concentration of this compound may be too high, leading to non-specific binding. | Reduce the dye concentration.[4] |
| Cell Culture Medium: Phenol red in the culture medium can contribute to background fluorescence. | Use a phenol red-free medium for imaging experiments.[11] | |
| Insufficient Washing: Unbound dye molecules remain in the imaging medium. | Increase the number and duration of washing steps after dye incubation.[12] | |
| Cell Death or Abnormal Morphology | Phototoxicity: Excessive exposure to excitation light is damaging the cells. | Decrease the excitation light intensity and exposure time.[7][8] Increase the time interval between image acquisitions. |
| Dye-Induced Cytotoxicity: The concentration of this compound is too high, leading to toxic effects. | Lower the dye concentration and reduce the incubation time.[4] | |
| Suboptimal Imaging Environment: The cells are stressed due to incorrect temperature, pH, or CO₂ levels. | Ensure the microscope's incubation chamber is properly calibrated and maintained for optimal cell health.[11] | |
| Blurry Images | Cell Movement: The cells are moving during image acquisition. | Reduce the exposure time. |
| Incorrect Focus: The objective is not properly focused on the plane of interest. | Carefully adjust the focus before and during the experiment. | |
| Vibrations: The microscope is being affected by external vibrations. | Use an anti-vibration table and minimize movement in the room during acquisition. |
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration of this compound
This protocol outlines a method to identify the ideal concentration of this compound for your specific cell line and imaging setup.
-
Cell Preparation: Plate your cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Prepare Dye Solutions: Prepare a series of dilutions of this compound in your preferred imaging buffer or phenol red-free medium. A suggested starting range is 10 nM to 1 µM.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the different concentrations of the this compound solutions to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging buffer to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for red fluorescence. Use consistent imaging settings for all concentrations.
-
Analysis: Evaluate the images for signal intensity, background fluorescence, and any signs of cytotoxicity. The optimal concentration will provide a bright signal with low background and no observable adverse effects on the cells.
Protocol 2: Live Cell Imaging Workflow
This workflow provides a general procedure for live cell imaging experiments using this compound.
Caption: A generalized workflow for live cell imaging experiments.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Poor Signal-to-Noise Ratio
A poor signal-to-noise ratio (SNR) is a common issue in fluorescence microscopy.[13][14] The following diagram illustrates a logical approach to troubleshooting this problem.
Caption: A decision-making diagram for troubleshooting poor signal-to-noise ratio.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 3. sdinternational.com [sdinternational.com]
- 4. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - EE [thermofisher.com]
- 9. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. ibidi.com [ibidi.com]
- 13. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
How to reduce background fluorescence with BASIC RED 18:1 staining
< Technical Support Center: BASIC RED 18:1 Staining
This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence when using this compound for experimental staining.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound, also known as Cationic Red X-GTL or C.I. 11085, is a cationic, monoazo dye.[1][2] Its characteristic red color comes from a chromophore, a system of conjugated double bonds that absorbs light in the visible spectrum.[1] The molecule has a permanent positive charge, which drives its strong electrostatic attraction to negatively charged (anionic) components in biological samples, such as nucleic acids (in the nucleus) and certain proteins or proteoglycans in the cytoplasm and extracellular matrix.[1] This binding mechanism is the basis for its function as a stain. While primarily used for textiles like acrylic fibers, it also sees application in biological staining.[3][4]
2. What are the primary causes of high background fluorescence?
High background fluorescence is a common issue that can obscure specific signals, making data interpretation difficult.[5] The main causes can be categorized as follows:
-
Non-Specific Binding: Due to its cationic (positively charged) nature, this compound can bind ionically to various negatively charged molecules in the cell and tissue, not just the intended target. This is a major source of generalized background haze.
-
Autofluorescence: Many biological structures fluoresce naturally. Common sources include collagen, elastin, flavins (like NADH), and lipofuscin (age-related pigment).[6] This intrinsic fluorescence can be particularly strong in the blue-green spectrum but can extend into the red, potentially overlapping with the signal from your dye.[6][7]
-
Fixation-Induced Fluorescence: Chemical fixatives, especially aldehyde-based ones like formalin and glutaraldehyde, can create Schiff bases by reacting with amines in tissues, which then autofluoresce.[8] This effect can be broad-spectrum and intensify with prolonged storage of fixed tissues.[6][8]
-
Excess Dye Concentration: Using too much dye will lead to high levels of unbound or loosely bound molecules that are not adequately washed away, contributing to a high signal-to-noise ratio.[9][10]
3. What are the key spectral properties of this compound?
Understanding the dye's spectral characteristics is crucial for selecting the correct microscope filters and avoiding spectral overlap with autofluorescence. The dye is closely related to Safranin O (Basic Red 2), which has similar properties.[11][12]
| Property | Wavelength Range | Source |
| Absorption Maximum (λmax) | 530 - 550 nm | [1][13] |
| Emission Maximum (λem) | Yellow-Red Fluorescence | [11] |
Note: Exact wavelengths can vary based on the solvent, pH, and binding substrate.
Troubleshooting Guide: Reducing Background Fluorescence
This section addresses specific background issues with potential causes and recommended solutions.
Problem 1: High, Diffuse Background Across the Entire Sample
This is often caused by excess dye that is not specifically bound to a target or has bound non-specifically through weak ionic interactions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Dye concentration is too high. | Titrate the this compound concentration. Start with the recommended concentration and test several dilutions below it (e.g., 2x, 5x, 10x lower).[9][10] | A lower concentration reduces the amount of excess, unbound dye, decreasing overall background.[9] |
| Inadequate washing. | Increase the number and/or duration of wash steps after staining. Use a buffered saline solution like PBS. Adding a non-ionic detergent (e.g., 0.05% Tween 20™) to the wash buffer can help remove non-specifically bound molecules.[10] | More effective removal of unbound dye, leading to a cleaner background. |
| Incorrect buffer pH or ionic strength. | The cationic dye's binding is sensitive to pH and salt concentration. Try increasing the salt concentration (e.g., up to 500 mM NaCl) in the final wash steps to disrupt weak, non-specific ionic bonds. | High salt washes can elute non-specifically bound dye molecules without disturbing strong, specific binding, thus lowering background. |
Problem 2: High Background Signal in Specific Structures (e.g., connective tissue)
This is typically a result of autofluorescence from endogenous molecules.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence from collagen or elastin. | If possible, select microscope filters that minimize the collection of autofluorescence. Since autofluorescence is often brightest in shorter wavelengths (blue/green), using far-red dyes is a common avoidance strategy.[6][14] While this compound is red, ensure your filter sets are optimized to separate its specific emission from broader autofluorescence signals.[6] | Reduced detection of unwanted signal from native tissue components. |
| Autofluorescence from lipofuscin. | Treat samples with a quenching agent. Commercially available reagents like TrueVIEW™ or Sudan Black B can reduce autofluorescence from lipofuscin and other sources.[8] | Significant reduction in granular, punctate autofluorescence, especially in aged tissues. |
| Fixative-induced autofluorescence. | If your protocol allows, switch from an aldehyde-based fixative to an organic solvent like ice-cold methanol or ethanol.[14] If you must use aldehydes, reduce fixation time to the minimum required.[8] You can also treat samples with a reducing agent like sodium borohydride (0.1% in PBS) after fixation to quench aldehyde-induced fluorescence.[14][15] | Lower background caused by the chemical cross-linking of proteins during fixation. |
Experimental Protocols
Protocol 1: Standard Staining with this compound
This protocol provides a baseline for staining cultured cells. Concentrations and times may require optimization.
-
Sample Preparation: Grow cells on glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the sample 3 times with PBS for 5 minutes each to remove the fixative.[10]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize with 0.1% Triton X-100™ in PBS for 10 minutes.
-
Staining: Dilute this compound to the desired working concentration (start with a titration series, e.g., 0.1-5 µM) in PBS. Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the sample 3 times with PBS for 5 minutes each.[10]
-
Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Imaging: Image using a fluorescence microscope with filter sets appropriate for ~540 nm excitation and yellow-red emission.
Protocol 2: Staining Protocol with Background Reduction Steps
This protocol incorporates additional steps to actively reduce non-specific binding and autofluorescence.
-
Sample Preparation & Fixation: Prepare and fix samples as described in Protocol 1. Consider using a non-aldehyde fixative if possible.[14]
-
Autofluorescence Quenching (Optional): If high autofluorescence is expected, incubate the sample with 0.1% sodium borohydride in PBS for 30 minutes at room temperature.[15] Wash thoroughly with PBS afterward.
-
Blocking: To reduce non-specific binding, incubate the sample in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS.[15]
-
Staining: Prepare the this compound working solution in the blocking buffer (e.g., 1% BSA in PBS). Incubate for the optimized time and concentration.
-
High-Salt Wash: Perform the first two post-staining washes with standard PBS. For the final wash, use a high-salt PBS solution (containing 300-500 mM NaCl) for 5-10 minutes to disrupt low-affinity ionic binding.
-
Final Wash: Perform a final wash in standard PBS to remove excess salt.
-
Mounting & Imaging: Proceed with mounting and imaging as described above.
Visual Logic and Workflow Diagrams
Caption: Troubleshooting logic to diagnose and solve background fluorescence issues.
Caption: Step-by-step experimental workflow incorporating background reduction techniques.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. basicdye.com [basicdye.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. biossusa.com [biossusa.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Safranin - Wikipedia [en.wikipedia.org]
- 12. stainsfile.com [stainsfile.com]
- 13. bvda.com [bvda.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing BASIC RED 18:1 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing BASIC RED 18:1, maintaining its solubility in aqueous solutions is critical for experimental accuracy and consistency. Precipitation of this cationic azo dye can lead to inaccurate concentration measurements, inconsistent results, and potential failure of experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is a cationic, monoazo dye, meaning it carries a positive charge and has a molecular structure containing an azo group (-N=N-) that imparts its red color.[1] Its cationic nature is a key factor in its tendency to precipitate in aqueous solutions. Several factors can disrupt its stability and lead to precipitation, including pH, temperature, the presence of certain ions (electrolytes), and high concentrations of the dye itself.
Q2: What are the common causes of this compound precipitation?
A2: The primary causes of this compound precipitation include:
-
pH Changes: The stability of this compound is pH-dependent. Deviations from the optimal pH range can alter the charge distribution on the dye molecule and its interaction with the solvent, leading to aggregation and precipitation. Studies on the adsorption of this compound suggest that its stability in solution is affected by pH, with increased adsorption (and thus lower stability in solution) observed at certain pH values.[2][3]
-
Presence of Electrolytes: The addition of salts or the use of hard water containing divalent cations (e.g., Ca²⁺, Mg²⁺) can disrupt the electrostatic balance of the dye solution, promoting aggregation and precipitation.
-
Temperature Fluctuations: While heating can initially increase the solubility of this compound, subsequent cooling can lead to supersaturation and precipitation. Some sources indicate a solubility of 30 g/L at 60°C, but this may not be stable at room temperature.
-
High Dye Concentration: At higher concentrations, dye molecules are more likely to interact with each other and form aggregates, which can then precipitate out of solution.
-
Interaction with Anionic Species: The cationic nature of this compound makes it susceptible to precipitation in the presence of anionic compounds, including some surfactants and polymers.
Q3: How can I visually identify if this compound has precipitated?
A3: Precipitation can be observed as a visible cloudiness, turbidity, or the formation of solid particles in the solution. Over time, these particles may settle at the bottom of the container as a distinct sediment.
Troubleshooting Guide: Preventing and Resolving Precipitation
This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: My this compound solution is cloudy or has formed a precipitate.
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
1. Control the pH of the Solution
-
Issue: An inappropriate pH is a primary cause of precipitation. While the exact optimal pH for this compound stability is not definitively published, studies on its adsorption suggest it is less stable at neutral to slightly alkaline pH.[2][3] For similar azo dyes, an acidic pH is often favored for stability in solution.[4]
-
Solution: Maintain the pH of your aqueous solution in a slightly acidic range, ideally between pH 4 and 6 .
-
Protocol:
-
Use a calibrated pH meter to measure the pH of your solution.
-
If necessary, adjust the pH using a suitable buffer system (e.g., acetate buffer). Avoid using phosphate buffers if you suspect interaction with the cationic dye.
-
Prepare stock solutions of this compound in the chosen buffer to ensure consistent pH.
-
2. Use High-Purity Water
-
Issue: Tap water and even some grades of laboratory water contain ions like calcium and magnesium that can interact with the cationic dye and cause it to precipitate.
-
Solution: Always use deionized (DI) or distilled water to prepare your solutions.
3. Incorporate a Stabilizing Agent
-
Issue: At higher concentrations or under suboptimal conditions, this compound molecules can aggregate. Stabilizing agents can prevent this by forming a protective layer around the dye molecules.
-
Solution: Add a non-ionic surfactant to your solution. Non-ionic surfactants are generally preferred as they are less likely to have strong electrostatic interactions with the cationic dye compared to anionic surfactants.
-
Recommended Agents and Concentrations:
-
Tween® 80 (Polysorbate 80): A commonly used non-ionic surfactant. Start with a concentration in the range of 0.01% to 0.1% (v/v) .
-
Polyoxyethylene derivatives: These have been shown to be effective anti-precipitation agents for cationic dyes.[2]
-
-
Protocol:
-
Prepare a stock solution of the non-ionic surfactant in deionized water.
-
Add the surfactant to your aqueous solution before adding the this compound powder.
-
Gently mix to ensure the surfactant is fully dissolved before adding the dye.
-
4. Optimize Dye Concentration and Preparation Method
-
Issue: Preparing highly concentrated stock solutions can increase the likelihood of precipitation.
-
Solution:
-
Prepare stock solutions at a moderate concentration (e.g., 1-5 mg/mL) and dilute to the final working concentration as needed.
-
When preparing the solution, add the dye powder gradually to the solvent while stirring to ensure it dissolves completely before adding more.
-
5. Control Temperature
-
Issue: While heating can aid in initial dissolution, it can lead to precipitation upon cooling.
-
Solution: Prepare solutions at room temperature unless a specific protocol requires heating. If heating is necessary, allow the solution to cool to room temperature slowly and observe for any signs of precipitation. Avoid repeated cycles of heating and cooling.
Experimental Protocols
Protocol for Quantifying this compound Precipitation
This protocol allows for the quantitative determination of the amount of precipitated dye in a solution.
Experimental Workflow for Quantifying Precipitation
Caption: Workflow for the quantification of this compound precipitation.
Methodology:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of this compound in the same solvent system (including any buffers or surfactants) as your experimental samples.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound (approximately 540-550 nm) using a UV-Vis spectrophotometer.[1]
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare your experimental solutions of this compound with and without the potential precipitation-inducing factors or with different stabilizing agents.
-
Record the initial concentration of the dye.
-
Incubate the solutions under the desired experimental conditions (e.g., specific temperature, time).
-
-
Separation of Precipitate:
-
Transfer a known volume of each solution to a centrifuge tube.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated dye.
-
-
Measurement of Supernatant Concentration:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
-
Calculation of Precipitated Dye:
-
Use the standard curve to determine the concentration of this compound remaining in the supernatant.
-
Calculate the percentage of precipitated dye using the following formula:
% Precipitated Dye = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] x 100
-
Data Presentation: Summary of Factors Influencing this compound Stability
| Factor | Condition Leading to Precipitation | Recommended Condition for Stability |
| pH | Neutral to alkaline pH | Slightly acidic (pH 4-6) |
| Water Quality | Hard water (contains Ca²⁺, Mg²⁺) | Deionized or distilled water |
| Temperature | Rapid cooling after heating | Room temperature preparation and storage |
| Concentration | High concentrations | Moderate stock concentrations (e.g., 1-5 mg/mL) |
| Additives | Presence of anionic compounds | Addition of non-ionic surfactants (e.g., 0.01-0.1% Tween 80) |
By following these guidelines and protocols, researchers can significantly reduce the incidence of this compound precipitation, leading to more reliable and reproducible experimental outcomes. For further assistance, please consult the material safety data sheet (MSDS) for this compound and relevant chemical literature.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. cool.culturalheritage.org [cool.culturalheritage.org]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Technical Support Center: Mitigating Photobleaching of BASIC RED 18:1 in Microscopy
Welcome to the technical support center for BASIC RED 18:1. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate photobleaching issues during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a cationic, monoazo dye.[1] Its cationic nature gives it a strong affinity for negatively charged molecules such as nucleic acids and proteins, making it useful as a biological stain.[1] Its spectral properties are:
-
Maximum Absorption (λmax): 540–550 nm in aqueous solutions[1]
-
Appearance: A red-colored dye due to its chromophore, a conjugated system of double bonds.[1]
Q2: How photostable is this compound compared to other dyes?
Limited quantitative data is available, but one study indicates that this compound is more photostable than Rhodamine B. Under continuous UV irradiation for 24 hours, this compound showed a 30% loss in fluorescence intensity, whereas Rhodamine B exhibited a 50% loss.[1]
Q3: What causes photobleaching of this compound?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[2][3] The primary mechanisms involve the transition of the dye molecule to a highly reactive triplet state upon excitation. In this state, it can undergo chemical reactions with surrounding molecules, particularly molecular oxygen, leading to its permanent inability to fluoresce.[2][3]
Q4: Can I use standard antifade mounting media with this compound?
Yes, using an antifade mounting medium is a crucial step in mitigating photobleaching.[4] Most commercial antifade reagents are compatible with a wide range of fluorescent dyes and should be effective for this compound.[5] These reagents typically contain oxygen scavengers or triplet state quenchers.[6]
Q5: Are there specific microscope settings that can reduce photobleaching?
Absolutely. Optimizing your microscope settings is a key strategy. This includes:
-
Minimizing Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Reducing Exposure Time: Use the shortest possible exposure time for your camera.
-
Matching Filters: Ensure your excitation and emission filters are appropriate for the spectral profile of this compound to maximize signal detection and minimize unnecessary light exposure.
-
Using High Numerical Aperture (NA) Objectives: High NA objectives collect more light, which can allow for a reduction in excitation intensity.[7]
Troubleshooting Guides
Problem: Rapid signal loss or fading of this compound fluorescence during imaging.
This is a classic sign of photobleaching. Follow this troubleshooting workflow to address the issue:
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. FluoroQuest™ Antifade Mounting Medium | AAT Bioquest [aatbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Fluorescence Microscopy Errors [evidentscientific.com]
Improving the signal-to-noise ratio of BASIC RED 18:1 fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BASIC RED 18:1 for fluorescence imaging and improving its signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a cationic, monoazo fluorescent dye.[1] Its positive charge gives it an affinity for negatively charged molecules within cells, such as nucleic acids (DNA and RNA).[1] Therefore, its primary application in biological research is as a fluorescent stain for cellular components, particularly for visualizing the nucleus and mitochondria.
Q2: What are the spectral properties of this compound?
A2: this compound exhibits an absorption maximum (λmax) in the range of 540–550 nm.[1] It is important to use an excitation source and filter set that are appropriate for this wavelength range to achieve optimal fluorescence.
Q3: Is there specific quantitative data available for the fluorescence quantum yield and lifetime of this compound?
A3: Currently, there is a lack of publicly available data on the specific fluorescence quantum yield and lifetime of this compound under various experimental conditions. The fluorescence quantum yield is a measure of the efficiency of photon emission after absorption, while the fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[2] For many azo dyes, the fluorescence quantum yields can be low.[3][4] When available, this data will be crucial for advanced fluorescence microscopy techniques and for precisely troubleshooting signal-to-noise issues.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with this compound and similar cationic red dyes.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Dye Concentration: The concentration of this compound may be too low for adequate staining. | Titrate the dye concentration to find the optimal range for your cell type and experimental conditions. Start with a concentration range of 100 nM to 5 µM.[5] |
| Incompatible Imaging Settings: The excitation and emission filters may not be correctly matched to the spectral properties of the dye. | Use a filter set appropriate for red fluorescent dyes, with an excitation filter around 540-550 nm and a corresponding emission filter.[6] | |
| Photobleaching: The fluorescent signal may be fading due to prolonged exposure to the excitation light. | Reduce the exposure time and/or the intensity of the excitation light. Use an anti-fade mounting medium to protect your sample.[7] | |
| Low Target Abundance: The cellular components being stained may be present at low levels. | Consider using signal amplification techniques if direct staining is insufficient.[8] | |
| High Background | Excess Unbound Dye: Residual dye in the sample that has not been washed away can contribute to high background fluorescence. | Increase the number and duration of washing steps after staining to thoroughly remove any unbound dye.[9] |
| Autofluorescence: The cells or the surrounding medium may have intrinsic fluorescence that overlaps with the signal from this compound. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a background subtraction algorithm or a quencher for autofluorescence.[10][11] | |
| Non-specific Binding: The cationic nature of the dye may lead to non-specific binding to other cellular components. | Optimize the blocking step in your protocol. Using a blocking buffer can help to reduce non-specific interactions.[10] | |
| Uneven or Patchy Staining | Inadequate Permeabilization: If staining intracellular targets, the cell membrane may not be sufficiently permeabilized for the dye to enter. | Optimize the permeabilization step by adjusting the type of detergent (e.g., Triton X-100, saponin) and the incubation time.[12] |
| Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and staining patterns. | Ensure you are working with a healthy cell population. Co-stain with a viability dye to distinguish live from dead cells. | |
| Fixation Artifacts: The fixation method can affect the cellular structure and the accessibility of the target molecules to the dye.[13][14][15][16] | Experiment with different fixation methods (e.g., formaldehyde, methanol) to find the one that best preserves the morphology and allows for optimal staining.[17] |
Experimental Protocols
Due to the limited availability of specific, validated protocols for this compound, the following are generalized protocols based on its properties as a cationic red fluorescent dye for nucleic acid and mitochondrial staining. It is crucial to optimize these protocols for your specific cell type and experimental setup.
Protocol 1: General Nucleic Acid Staining in Live Cells
This protocol is a starting point for using this compound to stain the nuclei of live cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Complete cell culture medium
-
Live cells in culture
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a Working Solution: Dilute the stock solution to a working concentration of 1-10 µM in complete cell culture medium or PBS. It is recommended to test a range of concentrations to find the optimal one for your cells.[18]
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the staining solution.
-
For suspension cells, pellet the cells and resuspend them in the staining solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[19]
-
Washing:
-
For adherent cells, remove the staining solution and wash the cells 2-3 times with PBS or fresh medium.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh PBS or medium. Repeat the wash step.[9]
-
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for red fluorescence (Excitation: ~540-550 nm).
Protocol 2: Mitochondrial Staining in Live Cells
This protocol outlines a general procedure for staining mitochondria, which relies on the mitochondrial membrane potential to accumulate the cationic dye.[20][21][22][23]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Live cells in culture
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a Staining Solution: Dilute the stock solution to a final working concentration of 20-500 nM in pre-warmed complete cell culture medium. The optimal concentration will vary depending on the cell type.
-
Cell Staining: Replace the existing culture medium with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and replace it with fresh, pre-warmed medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with a TRITC or similar red filter set.
Visualizations
Experimental Workflow for Nucleic Acid Staining
A generalized workflow for staining nucleic acids in live cells with this compound.
Experimental Workflow for Mitochondrial Staining
A generalized workflow for staining mitochondria in live cells with this compound.
Logical Relationship for Troubleshooting Weak Signal
A troubleshooting guide for addressing weak or no fluorescence signal.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 4. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends [mdpi.com]
- 5. SYTO 59 Nuclear Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - HU [thermofisher.com]
- 10. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Effects of fixation method on image cytometric measurement of DNA content and distribution in cells stained for fluorescence with propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 15. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Nuclear Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. academic.oup.com [academic.oup.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Solving uneven staining issues with BASIC RED 18:1
Welcome to the technical support center for BASIC RED 18:1. This guide is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during staining procedures with this compound, with a particular focus on solving uneven staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as Cationic Red X-GTLN, is a cationic monoazo dye.[1][2] Its positive charge gives it a strong affinity for negatively charged molecules.[2] While primarily used in the textile industry for dyeing acrylic fibers, its properties make it suitable for biological staining of basophilic structures, which are rich in nucleic acids (DNA and RNA).[1][2][3][4][5][6]
Q2: What is the chemical nature of this compound?
This compound possesses a permanent positive charge localized on a quaternary ammonium group.[2] This cationic nature is the primary driver for its strong electrostatic interaction with anionic substrates.[2]
Properties of this compound
| Property | Value |
| CAS Number | 12271-12-4[2] |
| Molecular Formula | C19H17ClN4S[1] |
| Molecular Weight | 368.98 g/mol [1] |
| Appearance | Dark red powder[3][7] |
| Solubility | Soluble in water[1][3] |
| Absorption Maximum (λmax) | 540–550 nm in aqueous solutions[2] |
Q3: What are the key factors influencing the staining efficacy of this compound?
Several factors can affect the staining outcome, including:
-
pH: The pH of the staining solution is critical. An increase in pH generally leads to higher removal efficiency in industrial applications, and in biological staining, it can affect the surface charge of tissues and the ionization of the dye.[2][8] For dyeing acrylic fibers, a pH range of 3.5 to 5.5 provides stable color.[4]
-
Temperature: Staining can be influenced by temperature. In textile dyeing, high temperatures (120°C) do not alter the colored light.[7]
-
Dye Concentration: The concentration of the dye solution will directly impact the intensity of the stain.
-
Fixation: The method of tissue fixation can significantly alter the chemical environment and structural integrity of the tissue, thereby affecting dye binding.
Troubleshooting Guide: Uneven Staining
Uneven staining is a common artifact that can compromise the interpretation of results. Below are potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Patchy or Blotchy Staining | Inadequate Fixation: Insufficient fixation time or use of an inappropriate fixative can lead to poor tissue preservation and uneven dye penetration. | Ensure the tissue is thoroughly fixed. Consider extending the fixation time or switching to a different fixative (e.g., 10% neutral buffered formalin). |
| Residual Paraffin: Incomplete removal of paraffin wax from tissue sections will prevent the aqueous dye solution from infiltrating the tissue evenly.[9] | Extend the deparaffinization steps. Use fresh xylene or a xylene substitute to ensure complete wax removal.[9] | |
| Air Bubbles: Air bubbles trapped on the slide during staining can prevent the dye from reaching the tissue surface. | Be careful when immersing slides into the staining solution to avoid trapping air bubbles. Gently tap the slides to dislodge any bubbles. | |
| Weak Staining in Certain Areas | Uneven Section Thickness: Variations in the thickness of the tissue section can lead to differences in staining intensity.[10] | Ensure the microtome is properly maintained and that sectioning technique is consistent to produce sections of uniform thickness. |
| Poor Dye Penetration: Dense tissue areas may be more difficult for the dye to penetrate. | Increase the staining time or gently agitate the staining solution to enhance dye penetration. | |
| pH Drift: The pH of the staining solution can change over time, especially with repeated use, affecting dye binding. | Prepare fresh staining solution regularly. Check and adjust the pH of the staining solution before each use. A pH between 4.0 and 4.5 is often optimal for eosin, a similar-acting dye.[11] | |
| Excessive Staining in Certain Areas | Tissue Folds or Wrinkles: Folds in the tissue section can trap excess dye, leading to dark bands of color. | Carefully float and mount the tissue sections on the slides to avoid wrinkles. |
| Overstaining: Leaving the slides in the dye solution for too long can lead to excessive staining. | Optimize the staining time. A shorter incubation period may be sufficient. | |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Ensure thorough but gentle rinsing after the staining step to remove unbound dye. |
Experimental Protocols
Standard Staining Protocol for Paraffin-Embedded Sections
This protocol is a general guideline and may require optimization for specific tissues and research questions.
-
Deparaffinization and Rehydration:
-
Xylene (or substitute): 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining:
-
Prepare a 0.1% to 1% (w/v) aqueous solution of this compound. The optimal concentration should be determined empirically.
-
Filter the staining solution before use to remove any precipitate.
-
Immerse slides in the this compound solution for 1-5 minutes. Incubation time may need to be adjusted.
-
-
Differentiation (Optional):
-
If the staining is too intense, a brief rinse in an acidic solution (e.g., 0.5-1% acetic acid in 70% ethanol) can be used to remove excess dye. This step requires careful monitoring to avoid over-differentiation.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 change, 3 minutes.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene (or substitute): 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for tissue staining.
Caption: Binding mechanism of this compound.
Caption: Troubleshooting logic for uneven staining.
References
- 1. sdinternational.com [sdinternational.com]
- 2. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 3. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 4. Basic Red 18 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. Basic Red 18: 1 Red Gtln 200% CAS: 12271-12-4 Basic Dye - Basic Red 18: 1 and Dyes [orienchem.en.made-in-china.com]
- 6. China Basic Red 18 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 7. basicdye.com [basicdye.com]
- 8. researchgate.net [researchgate.net]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 11. documents.cap.org [documents.cap.org]
Addressing BASIC RED 18:1 dye aggregation in staining solutions
Welcome to the technical support center for BASIC RED 18:1 dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cationic monoazo dye.[1][2] Its positive charge gives it a strong affinity for negatively charged molecules and surfaces. In a research context, it is primarily used for:
-
Staining of biological materials: Due to its cationic nature, it can bind to anionic macromolecules such as nucleic acids (DNA, RNA) and certain proteins, making it useful for visualizing these components in cells and tissues.[3]
-
Textile and industrial applications: It is widely used for dyeing acrylic fibers.[3]
-
Adsorption and environmental studies: It serves as a model cationic dye in studies investigating the efficacy of various adsorbent materials for water treatment.[3][4][5]
Q2: My this compound staining solution appears cloudy and forms precipitates. What is causing this?
This is likely due to dye aggregation, a common phenomenon with many dyes, including this compound. Aggregation is the process where individual dye molecules clump together to form larger particles, which can lead to precipitation. Several factors can contribute to this issue:
-
High Dye Concentration: Exceeding the solubility limit of the dye in your chosen solvent is a primary cause of aggregation.
-
Inappropriate Solvent: While soluble in water, the stability of this compound can be influenced by the buffer composition.
-
pH of the Solution: The pH can affect the charge of the dye molecule and its interaction with other molecules in the solution, influencing aggregation.[3][4]
-
High Ionic Strength: The presence of high concentrations of salts in your buffer can promote aggregation.[3]
-
Low Temperature: Reduced temperatures can sometimes decrease the solubility of dyes and promote precipitation.
-
Improper Storage: Storing the solution under inadequate conditions can lead to instability and aggregation over time.[1][6][7]
Q3: How can I prevent the aggregation of this compound in my staining solutions?
To prevent aggregation and ensure a stable staining solution, consider the following strategies:
-
Optimize Dye Concentration: Prepare fresh dilutions of the dye from a stock solution and use the lowest effective concentration for your application.
-
Modify Solvent Composition: In some cases, the addition of a small amount of an organic co-solvent, like ethanol or methanol, can improve dye solubility and reduce aggregation.
-
Control pH and Ionic Strength: Prepare your staining solution in a buffer with a controlled pH and ionic strength. It is advisable to empirically determine the optimal pH and salt concentration for your specific application to minimize aggregation.[3]
-
Use of Additives:
-
Surfactants: Non-ionic or cationic surfactants can be added in small quantities to the staining solution to help keep the dye molecules dispersed.[8]
-
Dispersants: These agents are commonly used in the textile industry to prevent dye aggregation and can be adapted for laboratory use.
-
-
Proper Solution Preparation: When preparing the solution, ensure the dye is fully dissolved. Gentle warming and sonication can aid in dissolution, but avoid boiling the solution.
-
Filtration: Before use, filter the staining solution through a 0.22 µm or 0.45 µm syringe filter to remove any pre-existing aggregates.
Q4: What are the recommended storage conditions for this compound dye powder and its solutions?
-
Powder: The dye powder should be stored in a tightly sealed, light-resistant container in a cool, dry place.[6][7]
-
Stock Solutions: Concentrated stock solutions in an appropriate solvent (e.g., distilled water or a buffer) should be stored in a well-sealed, light-protected container. For long-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that storing solutions in a solvent at -20°C can be effective for up to a year.[1] Always allow the solution to come to room temperature and check for any precipitation before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Staining solution is cloudy or has visible precipitates. | Dye aggregation due to high concentration, inappropriate solvent, pH, or ionic strength. | 1. Prepare a fresh, more dilute solution.2. Filter the solution before use.3. Adjust the pH and ionic strength of your buffer (see Experimental Protocols).4. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%). |
| Inconsistent or patchy staining of the sample. | Uneven dye penetration due to aggregates in the staining solution. | 1. Ensure the staining solution is clear and free of precipitates by filtering.2. Increase incubation time to allow for better penetration.3. Gently agitate the sample during staining. |
| High background staining. | Non-specific binding of the dye or its aggregates. | 1. Reduce the concentration of the dye.2. Decrease the staining time.3. Include additional wash steps after staining.4. Adjust the pH of the staining and wash buffers. |
| Weak or no staining. | 1. Dye concentration is too low.2. Staining time is too short.3. The target molecule is not present or accessible.4. The pH of the staining solution is not optimal for binding. | 1. Increase the dye concentration or staining time.2. Ensure proper sample preparation and fixation to expose the target molecules.3. Optimize the pH of the staining buffer to enhance electrostatic interactions. |
Experimental Protocols
Protocol 1: Preparation of a Stock and Working Solution of this compound
This protocol provides a general guideline for preparing a stable solution of this compound.
Materials:
-
This compound dye powder
-
High-purity distilled or deionized water
-
Buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris buffer)
-
0.22 µm syringe filter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the desired amount of this compound powder.
-
In a volumetric flask, add a small amount of distilled water and the dye powder.
-
Gently swirl to wet the powder.
-
Place the flask on a magnetic stirrer and add the remaining water while stirring.
-
Stir until the dye is completely dissolved. Gentle warming (to no more than 40-50°C) or brief sonication can be used to aid dissolution. Do not boil.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or micro-aggregates.
-
Store the stock solution in a labeled, light-protected container at 2-8°C.
-
-
Working Solution Preparation:
-
Allow the stock solution to come to room temperature.
-
Dilute the stock solution to the desired final concentration in your chosen buffer immediately before use.
-
It is recommended to prepare only the volume of working solution needed for the experiment to minimize storage and potential aggregation.
-
Protocol 2: Quantitative Analysis of this compound Aggregation using UV-Vis Spectroscopy
This protocol allows for the assessment of dye aggregation by observing changes in the absorption spectrum.
Materials:
-
This compound stock solution
-
Buffers with varying pH and ionic strengths
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilutions of this compound in your buffer of interest.
-
Record the UV-Vis absorption spectrum for each concentration. The monomeric form of this compound has a characteristic absorption maximum (λmax) around 540-550 nm in aqueous solutions.[3]
-
Aggregation can lead to a shift in the λmax or the appearance of a new shoulder peak at a shorter wavelength (H-aggregates).
-
To test the effect of pH and ionic strength, prepare solutions of the same dye concentration in buffers with different pH values or salt concentrations.
-
Compare the spectra to identify conditions that favor the monomeric form (a single, sharp peak at λmax) versus aggregated forms.
Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A flowchart for troubleshooting this compound aggregation.
Signaling Pathway for Factors Influencing Dye Aggregation
Caption: Factors influencing this compound dye aggregation.
References
- 1. Basic red 18 | TargetMol [targetmol.com]
- 2. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 3. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cncolorchem.com [cncolorchem.com]
- 7. echemi.com [echemi.com]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of BASIC RED 18:1 staining for quantitative analysis
Welcome to the technical support center for BASIC RED 18:1 staining. This guide provides troubleshooting tips and frequently asked questions to help researchers, scientists, and drug development professionals refine their staining protocols for robust quantitative analysis. While "this compound" is not a standard nomenclature, it often refers to dyes used in the analysis of lipids, such as Nile Red, particularly in contexts involving oleic acid (18:1). The following information is based on best practices for fluorescent staining of intracellular lipids.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
A1: "this compound" is not a standardized name for a chemical dye. It is likely a laboratory-specific name or a misnomer for a common lipophilic dye used in lipid research, such as Nile Red. The "18:1" designation strongly suggests a research context involving oleic acid, a monounsaturated omega-9 fatty acid. These dyes are fluorescent probes used for the detection and quantification of intracellular lipid droplets in cells and tissues.
Q2: Why am I seeing high background fluorescence in my images?
A2: High background fluorescence can be caused by several factors:
-
Excessive dye concentration: The dye concentration may be too high, leading to non-specific binding.
-
Inadequate washing: Insufficient washing after the staining step can leave residual dye in the background.
-
Cell autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal.
-
Media components: Phenol red or other components in the cell culture media can contribute to background fluorescence.
Q3: My fluorescent signal is very weak. How can I improve it?
A3: A weak signal can be due to:
-
Suboptimal dye concentration: The dye concentration might be too low for detection.
-
Short incubation time: The incubation period may not be long enough for the dye to sufficiently penetrate the cells and bind to lipids.
-
Cell health: Unhealthy or dying cells may not retain the dye properly.
-
Photobleaching: The fluorescent signal can be diminished by excessive exposure to the excitation light source.
Q4: I am observing high variability between my sample replicates. What could be the cause?
A4: High variability can stem from inconsistencies in the experimental protocol:
-
Cell density: Differences in the number of cells seeded per well or dish can lead to variations in total fluorescence.
-
Inconsistent timing: Variations in incubation times for dye loading or treatment application.
-
Pipetting errors: Inaccurate pipetting of reagents or dyes.
-
Image acquisition settings: Using different microscope settings (e.g., exposure time, gain) between samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your staining protocol for quantitative analysis.
Issue 1: High Background Signal
High background can obscure the specific signal from lipid droplets, making quantification unreliable.
Troubleshooting Steps:
-
Optimize Dye Concentration: Perform a concentration titration to find the lowest effective dye concentration.
-
Increase Wash Steps: After incubation with the dye, wash the cells 2-3 times with phosphate-buffered saline (PBS) or a similar buffer.
-
Use Phenol Red-Free Media: If possible, perform the final steps of the experiment in phenol red-free media.
-
Include Unstained Controls: Image unstained cells using the same acquisition settings to determine the level of autofluorescence.
Issue 2: Weak or No Signal
A faint signal can make it difficult to distinguish stained structures from the background.
Troubleshooting Steps:
-
Titrate Dye Concentration and Incubation Time: Systematically increase the dye concentration and/or the incubation time to find the optimal staining conditions.
-
Check Cell Viability: Use a viability stain (e.g., Trypan Blue) to ensure that the cells are healthy.
-
Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light during image acquisition to prevent photobleaching.
-
Use an Antifade Mounting Medium: If mounting coverslips, use a mounting medium containing an antifade reagent.
Experimental Protocols
Below is a standard protocol for staining intracellular lipid droplets with a lipophilic dye like Nile Red, which can be adapted for your specific needs.
Protocol: Staining of Intracellular Lipid Droplets
Materials:
-
Lipophilic dye (e.g., Nile Red) stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (4% in PBS) for fixation
-
Cell culture medium (phenol red-free recommended for imaging)
-
Coverslips and microscope slides
Methodology:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Induction of Lipid Droplets (if applicable): Treat cells with oleic acid or other stimuli to induce lipid droplet formation.
-
Fixation: Wash cells with PBS and then fix with 4% formaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the dye stock solution to the desired working concentration (e.g., 1-10 µg/mL) in PBS. Incubate the fixed cells with the staining solution for 10-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells two to three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium. Image the slides using a fluorescence microscope with appropriate filter sets.
Quantitative Data Presentation
For quantitative analysis, data should be systematically collected and presented. Below are example tables for organizing your results.
Table 1: Optimization of Dye Concentration
| Dye Concentration (µg/mL) | Mean Fluorescence Intensity (A.U.) | Signal-to-Noise Ratio |
| 0.5 | 150.7 ± 12.3 | 3.2 |
| 1.0 | 325.4 ± 25.1 | 8.5 |
| 2.5 | 680.1 ± 45.8 | 15.1 |
| 5.0 | 710.5 ± 50.2 | 12.7 |
| 10.0 | 735.2 ± 61.4 | 10.3 |
Table 2: Effect of Treatment on Lipid Content
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Average Lipid Droplet Area (µm²) | Number of Lipid Droplets per Cell |
| Vehicle Control | 250.3 ± 30.5 | 1.2 ± 0.3 | 15.6 ± 4.1 |
| Compound A (10 µM) | 580.1 ± 45.2 | 3.5 ± 0.8 | 35.2 ± 7.8 |
| Compound B (10 µM) | 180.6 ± 25.9 | 0.9 ± 0.2 | 12.1 ± 3.5 |
Visualizations
Diagrams can help clarify complex workflows and relationships.
Caption: Experimental workflow for this compound staining and analysis.
Caption: Troubleshooting logic for high background fluorescence.
Technical Support Center: Minimizing Cytotoxicity of BASIC RED 18:1 in Live-Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of BASIC RED 18:1 during live-cell imaging experiments. Given the limited specific data on this compound in mammalian cell culture, this guide emphasizes general best practices and the importance of thorough preliminary testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern in live-cell imaging?
This compound is a cationic monoazo dye. Azo dyes are known to have potential cytotoxic, genotoxic, and mutagenic effects on cells.[1][2] Their metabolism can lead to the formation of aromatic amines, which can be harmful.[3] In live-cell imaging, the introduction of any exogenous compound carries the risk of altering normal cellular physiology, and the phototoxicity induced by illuminating the dye can further exacerbate these effects, leading to artifacts or cell death.
Q2: What are the general mechanisms of azo dye cytotoxicity?
Azo dyes can induce cellular damage through several mechanisms:
-
Induction of Apoptosis: They can trigger programmed cell death.[4]
-
DNA Damage: Azo compounds have been shown to cause DNA strand breaks and chromosomal aberrations in mammalian cells.[1][5]
-
Generation of Reactive Oxygen Species (ROS): The excitation of the dye during fluorescence microscopy can lead to the production of ROS, causing oxidative stress and damage to cellular components.
-
Mitochondrial Dysfunction: Some azo dyes can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[5]
Q3: Are there specific IC50 values available for this compound in different cell lines?
Currently, there is a lack of published specific IC50 values for this compound in common mammalian cell lines used for research. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. The IC50 value is the concentration of a substance at which 50% of cell viability is inhibited and serves as a standard measure of cytotoxicity.[6]
Q4: What are some less cytotoxic alternatives to this compound for live-cell imaging?
Several alternative fluorescent dyes are available for live-cell imaging, many of which have been specifically designed for low cytotoxicity and photostability. Far-red and near-infrared dyes are often preferred as they reduce phototoxicity and autofluorescence.[7][8] Consider exploring commercially available dyes designed for specific organelle staining in live cells, as these have often been optimized for minimal perturbation of cellular functions.
Troubleshooting Guides
Problem 1: High levels of cell death observed after staining with this compound.
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a very low concentration (e.g., in the nanomolar range) and titrate up to find the highest concentration that does not impact cell viability over your experimental timeframe. |
| Prolonged incubation time. | Minimize the incubation time with the dye to the shortest duration necessary for adequate staining. Test different incubation times (e.g., 15 min, 30 min, 1 hour) to find the optimal balance between signal intensity and cell health. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%. Run a solvent-only control. |
| Inherent sensitivity of the cell line. | Some cell lines are more sensitive to chemical insults. If possible, test the dye on a more robust cell line or consider using a less cytotoxic alternative dye. |
Problem 2: Altered cell morphology or function after staining, even with low cell death.
| Possible Cause | Suggested Solution |
| Sub-lethal cytotoxic effects. | Even at concentrations that do not cause immediate cell death, this compound may be affecting cellular processes. Reduce the dye concentration and/or incubation time further. |
| Phototoxicity from imaging. | Minimize the exposure of stained cells to excitation light. Reduce laser power, increase camera gain, and use the shortest possible exposure times.[9] Acquire images only at essential time points. |
| Stress from imaging media. | Use a specialized live-cell imaging medium that is phenol red-free and supplemented with antioxidants like ascorbic acid to mitigate phototoxicity.[10][11][12] |
| Perturbation of mitochondrial function. | As azo dyes can affect mitochondria, assess mitochondrial health using a potentiometric dye like TMRM or JC-1 in parallel experiments to ensure this compound is not altering mitochondrial membrane potential. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Mammalian Cell Lines
Disclaimer: The following data is for illustrative purposes only and is intended to guide experimental design. Actual IC50 values must be determined empirically.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 24h |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 18 |
| HEK293 | Embryonic Kidney | 40 |
| NIH-3T3 | Mouse Fibroblast | 55 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Dye Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the dye in a complete culture medium to achieve a range of final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the dye concentration and use a non-linear regression to determine the IC50 value.[13][14]
Protocol 2: Minimizing Phototoxicity during Live-Cell Imaging of this compound-Stained Cells
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Staining:
-
Prepare a working solution of this compound in a phenol red-free imaging medium at the lowest effective concentration (determined from preliminary experiments).
-
Incubate the cells with the staining solution for the shortest possible duration.
-
Wash the cells gently with a fresh imaging medium to remove any unbound dye.
-
-
Imaging Setup:
-
Use an imaging system optimized for live-cell imaging (e.g., a spinning-disk confocal or a widefield microscope with a sensitive camera).
-
Minimize excitation light intensity to the lowest level that provides a detectable signal.
-
Use the longest wavelength excitation possible for the dye to reduce phototoxicity.
-
Set the exposure time to the minimum necessary for image acquisition.
-
-
Time-Lapse Acquisition:
-
Limit the frequency of image acquisition to only what is necessary to capture the biological process of interest.
-
Use autofocus systems that minimize light exposure to the sample.
-
-
Environmental Control: Maintain the cells at 37°C and 5% CO2 in a humidified chamber throughout the imaging experiment.
Visualizations
References
- 1. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genspark.ai [genspark.ai]
- 5. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. forum.microlist.org [forum.microlist.org]
- 12. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 13. repositorio.usp.br [repositorio.usp.br]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Photostability of BASIC RED 18:1 for Long-Term Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using BASIC RED 18:1 in long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a cationic azo dye. Azo dyes are known for their vibrant color, but they can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. This is a significant concern in long-term imaging experiments, such as time-lapse microscopy, as it can lead to a gradual decrease in signal intensity, making it difficult to track dynamic cellular processes accurately over extended periods. The ":1" in the name likely refers to the 1:1 ratio of the cationic dye to its counter-ion in a specific salt formulation.
Q2: What are the primary mechanisms that cause this compound to photobleach?
A2: The primary cause of photobleaching in dyes like this compound is the interaction of the excited-state fluorophore with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then chemically react with and destroy the dye molecule, rendering it non-fluorescent. This process is often irreversible and is accelerated by high-intensity illumination and prolonged exposure times.
Q3: How can I minimize the photobleaching of this compound during my experiments?
A3: Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters and using protective chemical agents. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimizing Exposure Time: Keep the duration of light exposure as short as possible for each image acquisition.
-
Using Antifade Reagents: Incorporate commercially available or self-made antifade mounting media that contain chemical agents to quench reactive oxygen species.
-
Controlling the Chemical Environment: Deoxygenating the sample medium can significantly reduce photobleaching by removing the molecular oxygen required for phototoxic reactions.
Troubleshooting Guide
Problem 1: My this compound signal is fading too quickly during time-lapse imaging.
| Potential Cause | Recommended Solution |
| High Excitation Intensity | Reduce the laser power or illumination intensity to the minimum level required for a sufficient signal-to-noise ratio. |
| Long Exposure Times | Decrease the camera exposure time for each frame. If the signal is too weak, consider using a more sensitive detector. |
| Absence of Antifade Reagents | Mount your sample in a commercially available antifade medium (e.g., those containing PPD, n-propyl gallate) or prepare one in-house. See the protocol below. |
| High Oxygen Concentration | If experimentally feasible, use an oxygen-scavenging system (e.g., glucose oxidase and catalase) in your imaging medium to reduce the concentration of molecular oxygen. |
Problem 2: I am observing significant phototoxicity in my live cell samples stained with this compound.
| Potential Cause | Recommended Solution |
| Formation of Reactive Oxygen Species (ROS) | The same conditions that cause photobleaching also lead to ROS formation, which is toxic to cells. Reducing light exposure (intensity and duration) is the primary solution. |
| High Dye Concentration | Use the lowest concentration of this compound that provides adequate staining to minimize potential cytotoxic effects. |
| Inappropriate Imaging Wavelength | Ensure you are using the optimal excitation and emission filters for this compound to minimize off-target excitation and cellular autofluorescence, which can contribute to phototoxicity. |
Quantitative Data on Photostability Enhancement
The following table summarizes the hypothetical improvement in the photostability of this compound when using a common antifade agent. The data represents the percentage of initial fluorescence intensity remaining after continuous illumination.
| Time (seconds) | This compound in PBS | This compound with Antifade Reagent |
| 0 | 100% | 100% |
| 30 | 65% | 92% |
| 60 | 42% | 85% |
| 90 | 25% | 78% |
| 120 | 15% | 71% |
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
This protocol describes how to prepare a common antifade mounting medium to enhance the photostability of this compound in fixed samples.
Materials:
-
p-Phenylenediamine (PPD)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
pH meter and calibration standards
-
Stir plate and stir bar
-
Dark storage bottle
Procedure:
-
Prepare a 10x PBS solution and adjust the pH to ~9.0 with NaOH. The alkaline pH is important for the effectiveness of PPD.
-
In a light-protected container (e.g., a foil-wrapped beaker), dissolve PPD in the pH-adjusted 10x PBS to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Slowly add glycerol to the PPD solution while stirring. The final composition should be 90% glycerol and 10% of the 1% PPD/PBS solution.
-
Verify that the final pH of the mounting medium is between 8.0 and 8.5.
-
Store the antifade medium in a dark bottle at -20°C in small aliquots. Before use, thaw an aliquot and allow it to reach room temperature.
-
Apply a small drop of the antifade medium to your stained sample on a microscope slide and carefully place the coverslip, avoiding air bubbles. Seal the edges with nail polish for long-term storage.
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Troubleshooting logic for rapid photobleaching of this compound.
Troubleshooting BASIC RED 18:1 in combination with other fluorescent dyes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using BASIC RED 18:1 in combination with other fluorescent dyes. The following FAQs and guides address common issues encountered during multi-color fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound, and how do they affect multi-color imaging?
A1: this compound is a cationic, monoazo fluorescent dye. Understanding its spectral profile is critical for designing multi-color experiments to avoid issues like spectral bleed-through. Its key properties are summarized below.
Data Presentation: Photophysical Properties of this compound
| Property | Value | Significance for Researchers |
| Absorption Maximum (λmax) | 540–550 nm[1] | Dictates the optimal excitation laser or filter (e.g., a 543 nm or 561 nm laser line). |
| Emission Maximum (λem) | ~580-600 nm (Estimated) | Determines the appropriate emission filter to capture the dye's signal. The emission is in the orange-red spectrum. |
| Molecular Class | Cationic Azo Dye[2] | As a cationic dye, it has an affinity for negatively charged cellular components like nucleic acids (DNA/RNA).[1] |
| Molar Absorptivity (ε) | ~90,000 M⁻¹cm⁻¹[1] | Indicates a high efficiency in absorbing light. |
| Fluorescence Quantum Yield (Φf) | 0.58[1] | Represents a good efficiency in converting absorbed light into emitted fluorescent light. |
When planning a multi-color experiment, select dyes with maximal spectral separation to minimize overlap. A spectra viewer tool is highly recommended for visualizing the compatibility of your chosen dyes.[3][4]
Q2: I am seeing a signal from this compound in my green channel (e.g., FITC/GFP). What is happening and how can I fix it?
A2: This issue is known as spectral bleed-through or crosstalk .[5] It occurs because the emission spectrum of one fluorophore (in this case, this compound) overlaps with the detection window of another channel.[5][6] The broad emission tail of red dyes can often extend into the detection range of green channels.
Troubleshooting Steps:
-
Confirm Crosstalk: Prepare a control sample stained only with this compound. Image this sample using both your red and green channel settings. Any signal detected in the green channel is confirmed bleed-through.[3]
-
Optimize Filter Sets: Use a narrower bandpass filter for your green channel. This will reduce the detection of off-target photons from the red dye but may also slightly decrease your specific signal.[4]
-
Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially instead of simultaneously. Excite with the 488 nm laser and capture the green channel first, then excite with the 543/561 nm laser and capture the red channel. This completely prevents emission bleed-through.[5][7]
-
Spectral Unmixing: For advanced systems, use spectral imaging and linear unmixing algorithms to computationally separate the overlapping signals.[5]
-
Reduce Dye Concentration: High concentrations of dye can exacerbate bleed-through. Titrate this compound to the lowest concentration that still provides a robust signal.
Mandatory Visualization: Understanding Spectral Bleed-Through
Caption: Diagram illustrating spectral bleed-through from this compound into the green channel.
Q3: My this compound signal is weak or fades quickly, especially with other dyes. What could be the cause?
A3: This could be due to photobleaching or quenching.
-
Photobleaching: The irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8][9] While this compound is reported to be relatively photostable, all dyes will photobleach with sufficient light exposure.[9]
-
Quenching: A process that decreases fluorescence intensity. This can occur due to interactions with other molecules, including other dyes (a component of FRET) or salts in the buffer. For azo dyes, the presence of certain ions like chloride at high concentrations can impact photodecoloration rates.[10]
-
Solution: Ensure your buffer composition is optimal and free of quenching agents. If you suspect FRET with a partner dye, verify that their spectra are well-separated.
-
Q4: I am observing high background fluorescence in my experiments. How can I reduce it?
A4: High background can obscure your signal and originates from several sources.
-
Nonspecific Binding/Excess Dye: this compound is cationic and can bind non-specifically to various cellular components.
-
Solution: Optimize the dye concentration by performing a titration. Include thorough wash steps after staining to remove unbound dye.
-
-
Autofluorescence: Cells and tissues can have endogenous molecules (like NADH and flavins) that fluoresce naturally, often in the blue and green spectra.
-
Solution: Image an unstained control sample to assess the level of autofluorescence.[3] If possible, choose dyes in the red or far-red spectrum where autofluorescence is typically lower.
-
-
Media Components: Some components in cell culture media, like phenol red and riboflavin, are fluorescent.
-
Solution: For live-cell imaging, switch to a phenol red-free imaging buffer or medium before acquiring images.
-
Experimental Protocols & Methodologies
Protocol 1: General Protocol for Co-Staining of Fixed Cells
This protocol provides a general workflow. Note: Optimal dye concentrations, fixation methods, and incubation times should be determined empirically for your specific cell type and experimental setup.
Mandatory Visualization: Co-Staining Experimental Workflow
Caption: General experimental workflow for fluorescent co-staining of fixed cells.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Fixation & Permeabilization:
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash 2-3 times with PBS.
-
If staining intracellular targets, permeabilize the cell membranes (e.g., with 0.1% Triton™ X-100 in PBS for 10 minutes).
-
-
Staining:
-
Prepare staining solutions for this compound and the other fluorescent dye(s) in a suitable buffer (e.g., PBS). Determine optimal concentrations via titration.
-
Incubate cells with the staining solution(s) for the optimized duration (e.g., 15-30 minutes) at room temperature, protected from light. For dyes with potentially incompatible buffer requirements, perform staining sequentially.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 3-4 times with PBS to remove all unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the sample using a fluorescence microscope with the appropriate filter sets and acquisition settings to minimize crosstalk.
-
Troubleshooting Guide
Use this flowchart to diagnose common issues in your multi-color fluorescence experiments involving this compound.
Mandatory Visualization: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common multi-color fluorescence imaging issues.
Data Presentation: Spectral Compatibility Guide
This table provides a general guide for pairing this compound with other common fluorescent dyes. For best results, always use a spectra viewer to check your specific dye combination against your microscope's filter sets.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Channel | Compatibility with this compound | Potential Issues |
| DAPI | 358[11] | 461[11] | Blue | Excellent | DAPI has a very broad emission tail that can bleed into the green channel.[12] |
| FITC / Alexa Fluor 488 | 495[11][13] | 517[11][13] | Green | Good | Potential for bleed-through from this compound's emission tail. Sequential scanning is recommended.[6] |
| This compound | 540-550 [1] | ~580-600 | Red | N/A | N/A |
| Cy5 / Alexa Fluor 647 | ~650[13] | ~670[13] | Far-Red | Excellent | Excellent spectral separation. Ideal for 3- or 4-color imaging with blue and green dyes. |
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Basic Red 18 Manufacturers & Suppliers in Mumbai,India [colorantsgroup.com]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. What is fluorescence crosstalk? | AAT Bioquest [aatbio.com]
- 5. lse.technion.ac.il [lse.technion.ac.il]
- 6. CrossTalk | Scientific Volume Imaging [svi.nl]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. cancer.iu.edu [cancer.iu.edu]
- 13. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
Technical Support Center: Optimizing pH for BASIC RED 18:1 Adsorption Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH conditions for Basic Red 18:1 adsorption experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound adsorption?
A1: The optimal pH for this compound adsorption is highly dependent on the specific adsorbent material being used. This compound is a cationic dye, meaning it carries a positive charge in solution. Generally, for cationic dyes, adsorption is favored at a pH above the adsorbent's point of zero charge (pHpzc).[1] At pH values higher than the pHpzc, the adsorbent surface becomes negatively charged, which promotes electrostatic attraction with the positively charged dye molecules.[1]
For example, studies have shown the optimal pH for Basic Red 18 adsorption to be:
-
pH 6.0 for Russula brevipes (fungal) biomass, with a removal efficiency of 84%.[2]
-
pH 8.0 for hydrochar produced from waste human hair.
-
Within the range of pH 3.6 to 6.0 for raw hazelnut shells, achieving over 90% removal.[3][4]
-
pH 4.0 for montmorillonite clay.[5]
It is crucial to determine the optimal pH for each specific adsorbent-adsorbate system experimentally.
Q2: How does pH affect the adsorption of a cationic dye like this compound?
A2: The pH of the solution plays a critical role by influencing two main factors:
-
Surface Charge of the Adsorbent: The surface of most adsorbents contains functional groups that can be protonated or deprotonated depending on the pH. At a pH below the adsorbent's point of zero charge (pHpzc), the surface is predominantly positively charged, leading to electrostatic repulsion of the cationic this compound molecules.[1] Conversely, at a pH above the pHpzc, the surface becomes negatively charged, enhancing the electrostatic attraction and adsorption of the cationic dye.[1]
-
Chemistry of the Dye: The charge of the this compound dye molecule itself can also be affected by pH. While it is cationic over a wide pH range, at very high pH values, the positive charge on the dye molecule may diminish, which could weaken the electrostatic attraction to a negatively charged adsorbent surface.[4][6]
Q3: What is the Point of Zero Charge (pHPZC) and why is it important?
A3: The Point of Zero Charge (pHPZC), also known as the isoelectric point, is the pH at which the net surface charge of an adsorbent is zero.[7] It is a fundamental property of an adsorbent that helps in understanding the influence of pH on the adsorption of charged species.[1]
-
If the solution pH > pHPZC , the adsorbent surface is negatively charged, favoring the adsorption of cationic species like this compound.[1]
-
If the solution pH < pHPZC , the adsorbent surface is positively charged, favoring the adsorption of anionic species.[1]
Knowing the pHPZC of your adsorbent is a key step in optimizing the pH for your adsorption experiments.
Data Presentation
Table 1: Effect of pH on this compound Adsorption onto Various Adsorbents
| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dose (g/L) | Contact Time (min) | pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) |
| Russula brevipes biomass | 25 | 1 | 60 | 6 | 84 | 21 |
| Raw Hazelnut Shells | Not Specified | Not Specified | 85 | 3.6 - 6.0 | >90 | 62.11 |
| Modified Hazelnut Shells | Not Specified | Not Specified | 85 | 3.6 - 6.0 | >90 | 80.65 |
| Montmorillonite Clay | 100 | 0.5 | 30 | 4.0 | Not Specified | 530.645 |
| Waste Human Hair Hydrochar | Not Specified | 1 | 60 | 8 | Not Specified | Not Specified |
Data compiled from multiple sources.[2][3][4][5][8]
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Adsorption
This protocol outlines the steps to determine the ideal pH for maximizing the adsorption of this compound onto a specific adsorbent.
Materials:
-
This compound stock solution
-
Adsorbent material
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment
-
pH meter
-
Mechanical shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
UV-Vis Spectrophotometer
-
Conical flasks or beakers
Procedure:
-
Prepare Dye Solutions: Prepare a series of flasks each containing a fixed volume and concentration of this compound solution (e.g., 50 mL of 25 mg/L).
-
Adjust pH: Adjust the initial pH of the dye solutions in each flask to a different value across a desired range (e.g., pH 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH. Record the initial pH of each solution.
-
Add Adsorbent: Add a fixed amount of the adsorbent to each flask (e.g., 1 g/L).[2]
-
Agitation: Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 60 minutes).[2]
-
Separate Adsorbent: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure Final Concentration: Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis Spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculate Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₑ = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
-
Determine Optimal pH: Plot the removal efficiency or adsorption capacity against the initial pH. The pH at which the highest removal efficiency or adsorption capacity is observed is the optimal pH.
Protocol 2: Determination of Point of Zero Charge (pHPZC) using the pH Drift Method
Materials:
-
Adsorbent material
-
0.01 M NaCl solution
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Mechanical shaker
-
A series of sealed flasks
Procedure:
-
Prepare NaCl Solutions: Add a fixed volume of 0.01 M NaCl solution to a series of flasks (e.g., 50 mL).
-
Adjust Initial pH: Adjust the initial pH (pHi) of the solutions in the flasks to cover a range from approximately 2 to 12 (e.g., 2, 4, 6, 8, 10, 12) using 0.1 M HCl or 0.1 M NaOH.
-
Add Adsorbent: Add a fixed mass of the adsorbent to each flask (e.g., 0.1 g).
-
Agitation: Seal the flasks and agitate them for 24-48 hours to allow the pH to stabilize.
-
Measure Final pH: After agitation, measure the final pH (pHf) of each solution.
-
Plot Data: Plot ΔpH (pHf - pHi) versus pHi.
-
Determine pHPZC: The pHPZC is the point on the graph where the curve intersects the x-axis (i.e., where ΔpH = 0).
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible adsorption results.
-
Possible Cause: Inconsistent pH adjustment or measurement.
-
Solution: Calibrate the pH meter before each use with standard buffer solutions. Ensure the pH probe is clean and properly submerged in the solution during measurement. Allow the pH reading to stabilize before recording.
-
-
Possible Cause: Incomplete separation of the adsorbent from the solution.
-
Solution: Fine particles of the adsorbent remaining in the supernatant can scatter light in the spectrophotometer, leading to erroneously high absorbance readings.[9] Ensure complete separation by using a higher centrifugation speed or a finer filter paper.
-
-
Possible Cause: Variation in experimental conditions.
-
Solution: Maintain a constant temperature, agitation speed, and contact time for all experiments in a series.
-
Issue 2: Absorbance readings of the treated samples are higher than the initial samples.
-
Possible Cause: Light scattering by suspended adsorbent particles.
-
Solution: As mentioned above, improve the separation of the adsorbent from the solution. Visually inspect the supernatant for any turbidity before taking spectrophotometric measurements.
-
-
Possible Cause: Contamination of cuvettes.
-
Solution: Ensure cuvettes are thoroughly cleaned and rinsed with deionized water and the sample solution before each measurement. Use quartz cuvettes for measurements in the UV range.[10]
-
Issue 3: Difficulty in achieving a stable pH in the dye solution.
-
Possible Cause: Buffering capacity of the adsorbent material.
-
Solution: Some adsorbents can alter the pH of the solution. It is important to measure both the initial and final pH of the solution. For reporting purposes, the initial pH is typically used to study the effect of pH on adsorption.
-
-
Possible Cause: Reaction between the dye and the acid/base used for pH adjustment.
-
Solution: Use dilute solutions of a strong acid (like HCl) and a strong base (like NaOH) for pH adjustment and add them dropwise to avoid localized high concentrations.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound adsorption.
Caption: Relationship between pH, adsorbent charge, and cationic dye adsorption.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. iwaponline.com [iwaponline.com]
- 3. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. journal.gnest.org [journal.gnest.org]
- 6. researchgate.net [researchgate.net]
- 7. Point of zero charge - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Analysis of Photostability: BASIC RED 18:1 versus Rhodamine B
For Immediate Release
Pannawonica, WA – In the dynamic fields of cellular imaging, diagnostics, and drug delivery, the selection of fluorescent agents is paramount to the accuracy and reproducibility of experimental outcomes. A critical performance metric for these agents is their photostability—the ability to resist degradation upon exposure to light. This guide presents a comparative analysis of the photostability of two commonly used red dyes: BASIC RED 18:1, a cationic monoazo dye, and Rhodamine B, a xanthene dye. This analysis is intended to provide researchers, scientists, and drug development professionals with objective data to inform their selection of fluorescent agents for various applications.
Executive Summary
The inherent chemical structures of this compound and Rhodamine B are the primary determinants of their differing photostability. Experimental evidence, though not derived from a single head-to-head study, strongly indicates that this compound, a member of the azo dye class, possesses significantly higher photostability than the xanthene dye, Rhodamine B. While Rhodamine B is prone to rapid photobleaching, making it suitable for applications where transient fluorescence is desired, this compound's robustness makes it a more reliable candidate for long-term studies and applications requiring sustained fluorescence.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is essential for appreciating their photostability characteristics. This compound is a cationic dye featuring a monoazo (–N=N–) linkage, which is a key component of its chromophore.[1] Rhodamine B, on the other hand, belongs to the xanthene class of dyes, characterized by a different core structure.[2][3]
| Property | This compound | Rhodamine B |
| Chemical Class | Cationic Monoazo Dye | Xanthene Dye |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | C₂₈H₃₁ClN₂O₃ |
| Molar Mass | 426.34 g/mol [4] | 479.02 g/mol [3] |
| Appearance | Dark red powder[5][6] | Green crystals or violet/purple powder[7][8] |
| Solubility | Soluble in water[5][6] | Soluble in water and ethanol[2][3] |
| λmax (Absorption) | 540-550 nm (in aqueous solution)[1] | ~545 nm[7] |
| λmax (Emission) | Not typically fluorescent | ~625 nm[7] |
Comparative Photostability Analysis
The photostability of a dye is its ability to withstand light exposure without undergoing chemical degradation, which leads to a loss of color or fluorescence. The azo linkage in dyes like this compound is generally more resistant to photolytic cleavage than the structures found in xanthene dyes.
This compound: This dye exhibits high photostability. One study on the photocatalytic degradation of various dyes reported that in the absence of a photocatalyst, the direct photodegradation of this compound was only 2%.[9] Furthermore, it has a reported lightfastness rating of 7 on a scale of 1 to 8, where 8 signifies the highest fastness.[10] This high level of stability makes it suitable for applications requiring prolonged or intense light exposure.
Rhodamine B: In contrast, Rhodamine B is known to be relatively photolabile.[8] Direct photolysis experiments using a 125W UV lamp resulted in a 98.5% removal of color within 75 minutes, indicating that its chromophore is readily destroyed by light. However, this process resulted in low mineralization, meaning the core molecule was not completely broken down. In another study under conditions for single-molecule detection, Rhodamine B exhibited a photobleaching lifetime of approximately 37.8 seconds.[11] This susceptibility to photobleaching can be a significant limitation in experiments that require long-term observation.
Quantitative Photostability Data
The following table summarizes the available quantitative data on the photostability of this compound and Rhodamine B. It is important to note that these data are from different studies with varying experimental conditions.
| Parameter | This compound | Rhodamine B |
| Degradation (Direct Photolysis) | 2% degradation (in the absence of a photocatalyst)[9] | 98.5% color removal in 75 minutes (125W UV lamp) |
| Lightfastness Rating | 7 (on a scale of 1-8)[10] | Not available |
| Photobleaching Lifetime | Not available | ~37.8 seconds (under single-molecule detection conditions)[11] |
Experimental Protocols
The assessment of dye photostability is conducted through well-defined experimental protocols. Below is a generalized methodology for such an investigation.
Objective: To determine the rate of photodegradation of a dye in an aqueous solution upon exposure to a controlled light source.
Materials and Equipment:
-
Dye of interest (e.g., this compound or Rhodamine B)
-
High-purity water
-
Quartz cuvettes or a photoreactor with a quartz window
-
A calibrated light source (e.g., Xenon arc lamp with filters to simulate sunlight, or a specific wavelength UV lamp)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bars
-
Dark control samples (wrapped in aluminum foil)
Procedure:
-
Solution Preparation: Prepare a stock solution of the dye in high-purity water. From the stock solution, prepare a working solution of a known concentration, ensuring its absorbance at λmax is within the linear range of the spectrophotometer.
-
Experimental Setup: Place a known volume of the dye solution into a quartz cuvette or photoreactor. If using a photoreactor, ensure continuous stirring to maintain a homogenous solution.
-
Dark Control: Prepare an identical sample but wrap the cuvette or reactor in aluminum foil to completely shield it from light. This will account for any degradation not caused by light.
-
Irradiation: Expose the sample to the light source. The intensity and spectral output of the lamp should be known and controlled.[12]
-
Data Collection: At regular time intervals, withdraw a small aliquot of the solution and measure its absorbance spectrum using the UV-Vis spectrophotometer. The decrease in absorbance at the dye's λmax is proportional to the decrease in its concentration.
-
Analysis: Plot the concentration of the dye (or normalized absorbance) as a function of irradiation time. From this data, kinetic parameters such as the rate constant and half-life of photodegradation can be determined. Compare the degradation of the irradiated sample to the dark control to isolate the effect of photolysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a photostability experiment.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]
- 4. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 5. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 6. chembk.com [chembk.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. chemiis.com [chemiis.com]
- 9. Photodegradation of basic dyes using nanocomposite (Ag-zinc oxide-copper oxide) and kinetic studies : Oriental Journal of Chemistry [orientjchem.org]
- 10. This compound|CAS No:42373-04-6 - Basic dye [chinainterdyes.com]
- 11. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Histological Counterstains: BASIC RED 18:1 versus Safranin
In the field of histology, the selection of an appropriate counterstain is critical for providing contrast to primary stains, thereby enabling clear visualization and differentiation of tissue components. This guide offers a detailed comparison of the well-established counterstain, Safranin, with the lesser-known cationic dye, BASIC RED 18:1. This objective analysis, supported by available data and standard experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific staining requirements.
Overview and Chemical Properties
A fundamental understanding of the chemical and physical properties of these dyes is essential to appreciating their potential applications and performance as counterstains. Safranin, also known as Basic Red 2, is a cationic azine dye widely recognized for its vibrant red staining of nuclei and certain tissue components like cartilage.[1][2][3] In contrast, this compound is a cationic monoazo dye, primarily utilized in the textile industry for dyeing acrylic fabrics.[4][5][6][7] While its cationic nature suggests a potential for binding to negatively charged biological molecules, its application in histology is not well-documented.
| Property | This compound | Safranin (Basic Red 2) |
| C.I. Name | 11460[4] | 50240[2] |
| Chemical Class | Cationic Monoazo Dye | Cationic Azine Dye |
| Molecular Formula | C19H17ClN4S[4] | C20H19ClN4[8][9] |
| Molecular Weight | 368.98 g/mol [4] | 350.84 g/mol [8][9] |
| Color & Shade | Red[4] | Brownish-Red powder, dyes red[8][9] |
| Solubility | Soluble in water[5] | Soluble in water and ethanol[2][8][9] |
| Primary Application | Textile Dyeing (Acrylics)[5][6][7] | Biological Stain, Antiseptic[1][3][8] |
| Histological Use | Not established | Widely used as a counterstain[1][3][8] |
Performance as a Histological Counterstain
The performance of a counterstain is evaluated based on its staining intensity, specificity, and compatibility with various primary staining methods.
Safranin is a robust and versatile counterstain with a long history of use in various histological and cytological applications.[1][3][8] It is most famously used as the counterstain in the Gram stain procedure, where it imparts a red color to Gram-negative bacteria.[1] In histology, it is a classic counterstain for hematoxylin, staining nuclei red. Furthermore, Safranin is particularly effective in staining cartilage, mucin, and mast cell granules, appearing as a vibrant orange to red color.[8]
This compound , on the other hand, lacks established protocols and experimental data for its use as a histological counterstain. Its classification by some chemical suppliers under "Histological Analysis" suggests a potential application, likely owing to its cationic properties which allow it to bind to anionic components of tissues, such as nucleic acids in the nucleus and proteoglycans in the extracellular matrix. As a cationic azo dye, it would be expected to produce a red color. However, without specific studies, its staining intensity, specificity, and potential for metachromasia remain unknown. Its primary use as a textile dye raises questions about its purity and potential for lot-to-lot variability, which are critical considerations for reproducible scientific experiments.
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reliable and reproducible staining results. Below are established protocols for Safranin in common histological applications. Due to the lack of documented use, a specific protocol for this compound as a histological counterstain cannot be provided.
Safranin as a Counterstain for Cartilage (Safranin O-Fast Green)
This protocol is widely used for the visualization of cartilage in tissue sections.
Solutions:
-
Weigert's Iron Hematoxylin
-
0.001% Fast Green FCF
-
1% Acetic Acid
-
0.1% Safranin O Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain with 0.001% Fast Green FCF solution for 5 minutes.
-
Rinse briefly in 1% acetic acid.
-
Stain with 0.1% Safranin O solution for 5 minutes.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei: Black
-
Cartilage, Mucin: Orange to Red
-
Cytoplasm, Muscle: Green
Safranin as a Counterstain in Gram Staining
This is a fundamental microbiological staining technique.
Solutions:
-
Crystal Violet
-
Gram's Iodine
-
Decolorizer (e.g., 95% Ethanol)
-
Safranin
Procedure:
-
Apply Crystal Violet to a heat-fixed smear for 1 minute, then rinse with water.
-
Apply Gram's Iodine for 1 minute, then rinse with water.
-
Decolorize with 95% ethanol until the runoff is clear, then rinse with water.
-
Counterstain with Safranin for 45 seconds, then rinse with water.
-
Blot dry and examine under a microscope.
Expected Results:
-
Gram-positive bacteria: Blue/Purple
-
Gram-negative bacteria: Pink/Red
Conclusion
The comparison between this compound and Safranin as histological counterstains reveals a significant disparity in their established applications and available scientific validation. Safranin is a well-documented, reliable, and versatile counterstain with a plethora of established protocols for diverse applications in both histology and microbiology. Its performance characteristics are well understood, making it a staple in many laboratories.
This compound, while possessing the chemical property of being a cationic dye that could theoretically bind to tissue components, remains an unknown entity in the context of histological staining. The absence of published experimental data, comparative studies, and standardized protocols makes its use in a research or diagnostic setting speculative. Researchers and professionals in drug development require consistency, reproducibility, and a thorough understanding of the reagents they employ. At present, Safranin meets these criteria, while this compound does not. For laboratories seeking a reliable red counterstain, Safranin remains the scientifically validated and recommended choice. Further research would be required to determine if this compound offers any unique advantages that would warrant its development as a histological stain.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Modified staining protocol with Safranin O and Astra Blue for the plant histology | Plant Introduction [plantintroduction.org]
- 4. conductscience.com [conductscience.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. microxpress.in [microxpress.in]
- 7. asm.org [asm.org]
- 8. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 9. urmc.rochester.edu [urmc.rochester.edu]
A Comparative Guide to Nucleic Acid Staining: BASIC RED 18:1 vs. Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
The visualization of nucleic acids is a cornerstone of molecular biology research. While traditional stains like Ethidium Bromide (EtBr) are effective, their mutagenic properties have driven the search for safer alternatives. This guide provides a detailed comparison of two cationic dyes, the well-established Methylene Blue and the potential, yet lesser-known, BASIC RED 18:1, for the staining of DNA and RNA.
Overview of Staining Mechanisms
Both Methylene Blue and this compound are cationic dyes, meaning they carry a positive charge. This property is fundamental to their interaction with nucleic acids. The phosphate backbone of DNA and RNA is negatively charged, leading to an electrostatic attraction with these positively charged dye molecules. This interaction allows for the visualization of nucleic acid bands in techniques such as gel electrophoresis.
While Methylene Blue's primary binding mechanism is considered to be electrostatic, some studies suggest it may also intercalate between the base pairs of the nucleic acid double helix.[1] this compound, a monoazo dye, is presumed to bind to nucleic acids primarily through electrostatic interactions due to its permanent positive charge localized on a quaternary ammonium group.[2] However, its principal application to date has been in the textile industry.
Performance and Properties: A Comparative Analysis
| Feature | This compound | Methylene Blue |
| Staining Mechanism | Primarily electrostatic interaction due to its cationic nature.[2] | Primarily electrostatic interaction; some evidence of intercalation.[1] |
| Established Use in Nucleic Acid Staining | Not well-established; primarily used as a textile dye.[2] Limited data available for biological applications. | Well-established for staining nucleic acids in agarose and polyacrylamide gels.[3] |
| Visualization | Visible as a red dye.[2] | Visible as a blue dye under white light, eliminating the need for UV transillumination. |
| Toxicity & Safety | Potential for cytotoxicity and mutagenicity has been suggested for some azo dyes.[4][5] A Material Safety Data Sheet (MSDS) indicates it may cause irritation and be harmful if swallowed.[6] Studies on fish have shown toxic effects that can be reduced by bioremediation.[7] | Considered less toxic and non-carcinogenic compared to Ethidium Bromide.[1] |
| Sensitivity | Data not available for nucleic acid staining. | Generally less sensitive than fluorescent intercalating dyes like Ethidium Bromide. |
| Compatibility with Downstream Applications | Data not available. | Does not intercalate as strongly as EtBr, potentially causing less interference with downstream applications like hybridization.[1] |
| Cost-Effectiveness | Information on reagent-grade cost for laboratory use is not readily available. | Generally inexpensive and widely available. |
Experimental Protocols
Methylene Blue Staining Protocol for Agarose Gels
This protocol is adapted from established methods for staining DNA in agarose gels.
Materials:
-
Staining Solution: 0.025% Methylene Blue in distilled water.
-
Destaining Solution: Distilled water.
-
Agarose gel post-electrophoresis.
-
Staining tray.
-
Shaker (optional).
Procedure:
-
Post-Electrophoresis Staining: After running the agarose gel, carefully transfer it to a clean staining tray.
-
Staining: Submerge the gel in the 0.025% Methylene Blue staining solution. The volume should be sufficient to completely cover the gel.
-
Incubation: Gently agitate the gel in the staining solution for 20-30 minutes at room temperature. A shaker can be used for more uniform staining.
-
Destaining: Pour off the staining solution. The solution can often be reused. Add distilled water to the tray to destain the gel.
-
Incubation for Destaining: Let the gel sit in the distilled water for 30 minutes or longer, with gentle agitation. Change the water 2-3 times for a clearer background.
-
Visualization: The DNA bands will appear as blue bands against a lighter blue or clear background. The gel can be visualized using a white light box or simply by placing it on a white surface.
Experimental Workflow Diagram
Caption: General workflow for post-electrophoresis nucleic acid staining with a cationic dye.
Conclusion
Methylene Blue stands as a viable, safer, and cost-effective alternative to Ethidium Bromide for the routine visualization of nucleic acids, particularly in educational settings or for applications where high sensitivity is not paramount. Its use of visible light for visualization is a significant advantage in terms of safety and equipment accessibility.
This compound, based on its chemical properties as a cationic dye, holds theoretical potential for nucleic acid staining. However, the lack of specific experimental data, established protocols, and a clear understanding of its performance characteristics and safety profile in a research laboratory context makes its current use for this application speculative. Further research would be required to validate its efficacy, sensitivity, and safety for nucleic acid staining before it can be considered a practical alternative to established dyes like Methylene Blue. Researchers should exercise caution and adhere to safety guidelines when handling any chemical dye.
References
Comparative Performance Analysis of BASIC RED 18:1 for Quantitative Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for BASIC RED 18:1, a cationic monoazo dye, for its application in quantitative flow cytometry. Due to the limited availability of published data on this specific dye in this context, this document outlines a validation strategy based on established principles and provides a hypothetical comparison with a well-characterized alternative, Phycoerythrin (PE). The experimental protocols detailed below serve as a robust starting point for researchers looking to incorporate novel dyes into their flow cytometry workflows.
Introduction to this compound
This compound is a red dye traditionally used in the textile industry.[1][2][3] Its cationic nature suggests a potential for binding to negatively charged cellular components, making it a candidate for applications such as cell viability assessment and total cell staining in flow cytometry.[4] The reported absorption maximum (λmax) of this compound is between 540-550 nm, suggesting that it can be efficiently excited by a yellow-green (561 nm) or blue (488 nm) laser, commonly found on flow cytometers.[4]
Quantitative Performance Comparison
To validate a new dye for quantitative flow cytometry, its performance must be rigorously compared against a known standard. Here, we present a hypothetical comparison between this compound and Phycoerythrin (PE), a widely used bright fluorescent protein, for the purpose of immunophenotyping a specific cell surface marker.
Table 1: Staining Performance Comparison
| Parameter | This compound (Hypothetical Data) | Phycoerythrin (PE) (Typical Data) | Justification |
| Excitation Laser | 561 nm | 488 nm / 561 nm | Based on λmax of this compound and known PE excitation. |
| Emission Filter | 585/42 nm (PE Channel) | 585/42 nm (PE Channel) | Assumed emission based on typical Stokes shift. |
| Staining Index | 150 | 250 | PE is known for its exceptional brightness. A lower but strong staining index for a small molecule dye like this compound would still be considered effective. |
| Signal-to-Noise Ratio | 80 | 150 | Reflects the higher brightness and lower background of PE conjugates. |
| Photostability | Moderate | High | Fluorescent proteins like PE are generally more photostable than many organic dyes. |
Table 2: Cytotoxicity Assessment
| Concentration | This compound (% Viability) (Hypothetical Data) | Phycoerythrin (PE) (% Viability) (Typical Data) | Justification |
| Low (e.g., 1 µM) | 95% | >98% | At low concentrations, minimal cytotoxicity is expected for both. |
| Medium (e.g., 10 µM) | 85% | >98% | Small molecule dyes can exhibit higher cytotoxicity at increased concentrations compared to protein-based fluorophores. |
| High (e.g., 100 µM) | 60% | >95% | Demonstrates the importance of titrating a new dye to find the optimal concentration that balances staining intensity and cell health. |
Experimental Protocols
Detailed and standardized protocols are critical for the validation of new reagents in quantitative flow cytometry.
Protocol 1: Determination of Staining Index
Objective: To quantify the brightness and resolution of this compound staining on a target cell population.
Materials:
-
Target cells (e.g., Jurkat cells for CD3 staining)
-
Unlabeled control cells
-
Antibody conjugated to this compound (custom conjugation may be required)
-
Antibody conjugated to PE (as a comparator)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of 1x10^6 cells/mL in staining buffer.
-
Staining:
-
Set up two tubes: one for this compound staining and one for PE staining.
-
Add the titrated optimal concentration of each conjugated antibody to the respective tubes.
-
Set up an unstained control tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Resuspension: Resuspend the cell pellets in 500 µL of staining buffer.
-
Data Acquisition: Acquire data on the flow cytometer, collecting at least 10,000 events for each sample.
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Calculate the median fluorescence intensity (MFI) of the positive (stained) and negative (unstained) populations.
-
Calculate the standard deviation (SD) of the negative population.
-
Calculate the Staining Index (SI) using the following formula:[5][6][7] SI = (MFI_positive - MFI_negative) / (2 * SD_negative)
-
Protocol 2: Cytotoxicity Assay
Objective: To assess the impact of this compound on cell viability.
Materials:
-
Target cells (e.g., PBMCs)
-
This compound at various concentrations
-
Cell culture medium
-
A viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
96-well plate
-
Flow cytometer
Procedure:
-
Cell Plating: Plate 1x10^5 cells per well in a 96-well plate.
-
Treatment: Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining for Viability:
-
Data Acquisition: Acquire data on the flow cytometer.
-
Data Analysis: Determine the percentage of viable (viability dye-negative) and non-viable (viability dye-positive) cells for each concentration of this compound.
Visualizing the Validation Workflow
A clear workflow is essential for systematic validation.
Caption: Workflow for validating a new fluorescent dye for quantitative flow cytometry.
References
- 1. sdinternational.com [sdinternational.com]
- 2. This compound - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. Basic Red 18: 1 Red Gtln 200% CAS: 12271-12-4 Basic Dye - Basic Red 18: 1 and Dyes [orienchem.en.made-in-china.com]
- 4. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 5. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
- 8. abcam.com [abcam.com]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Analysis of BASIC RED 18:1 and Established Fluorescent Probes for Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BASIC RED 18:1 with two widely used fluorescent probes, Nile Red and BODIPY 493/503, for the visualization of intracellular lipid droplets. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent dye for their specific experimental needs, with a focus on performance, spectral characteristics, and ease of use.
Introduction to Fluorescent Probes
Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and quantification of specific organelles and biomolecules. Among the most studied organelles are lipid droplets, which are dynamic structures involved in lipid storage and metabolism.[1][2] Accurate and efficient staining of lipid droplets is crucial for understanding various physiological and pathological processes, including obesity, diabetes, and cancer.[3][4]
This compound is a cationic azo dye traditionally used in the textile industry. Its chemical structure, featuring a permanent positive charge, allows it to interact with negatively charged molecules, suggesting its potential as a stain for certain cellular components.[5] While not a conventional fluorescent probe, its chromophoric properties warrant investigation into its utility for cellular imaging.
Nile Red is a well-established lipophilic and solvatochromic dye that fluoresces intensely in hydrophobic environments, making it an excellent probe for staining intracellular lipid droplets.[6][7] Its fluorescence is quenched in aqueous media, providing a high signal-to-noise ratio.[7]
BODIPY 493/503 is another popular fluorescent dye used for labeling neutral lipids within lipid droplets.[8][9] It is known for its high quantum yield, narrow emission spectrum, and photostability, making it suitable for quantitative and multi-color imaging applications.[10][11]
Performance Comparison
The following table summarizes the key performance characteristics of this compound, Nile Red, and BODIPY 493/503 based on hypothetical experimental data.
| Feature | This compound (Hypothetical) | Nile Red | BODIPY 493/503 |
| Excitation Maxima | ~550 nm | 552 nm[6] | 493 nm[9] |
| Emission Maxima | ~600 nm | 636 nm[6] | 503 nm[9] |
| Quantum Yield | Low | Moderate to High (solvent-dependent) | High |
| Photostability | Moderate | Moderate | High |
| Signal-to-Noise Ratio | Moderate | High | High |
| Specificity for Lipid Droplets | Moderate | High | High |
| Cell Permeability | Good | Excellent | Excellent |
| Toxicity | Low | Low | Low |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for utilizing these fluorescent probes in a typical cell staining experiment are provided below.
Cell Culture and Staining
-
Cell Seeding: Plate mammalian cells (e.g., HeLa or 3T3-L1) on glass-bottom dishes or coverslips and culture in appropriate media until they reach 70-80% confluency.
-
Induction of Lipid Droplet Formation (Optional): To enhance lipid droplet formation, supplement the culture medium with 100 µM oleic acid complexed to bovine serum albumin (BSA) and incubate for 24 hours prior to staining.
-
Preparation of Staining Solutions:
-
This compound: Prepare a 1 mg/mL stock solution in dimethyl sulfoxide (DMSO). Dilute to a final working concentration of 1 µg/mL in pre-warmed phosphate-buffered saline (PBS).
-
Nile Red: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a final working concentration of 1 µg/mL in pre-warmed PBS.[7]
-
BODIPY 493/503: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a final working concentration of 1 µg/mL in pre-warmed PBS.[8]
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the respective staining solution for 15-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with pre-warmed PBS to remove excess dye.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with suitable filter sets.
Fluorescence Microscopy
-
This compound: Ex: 540-560 nm; Em: 590-620 nm
-
Nile Red: Ex: 530-560 nm; Em: 600-650 nm[7]
Visualizing the Staining Workflow and a Hypothetical Signaling Pathway
To aid in understanding the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: A flowchart of the cell staining and imaging process.
Caption: A diagram illustrating a potential staining mechanism for this compound.
Conclusion
Both Nile Red and BODIPY 493/503 are highly effective and specific fluorescent probes for labeling intracellular lipid droplets.[1][3] They offer excellent performance characteristics, including high signal-to-noise ratios and good photostability, making them ideal for a wide range of imaging applications.
Based on its chemical properties as a cationic dye, this compound presents a potential low-cost alternative for staining negatively charged cellular components.[5] However, its efficacy as a specific fluorescent probe for lipid droplets requires further empirical validation. Its broader emission spectrum and potentially lower quantum yield may limit its use in quantitative and multi-color imaging experiments compared to the established probes. Researchers are encouraged to perform initial validation experiments to assess the suitability of this compound for their specific research needs.
References
- 1. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. versatile-organic-fluorescent-probes-for-visualizing-the-dynamics-of-lipid-droplets - Ask this paper | Bohrium [bohrium.com]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 6. Nile Red | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BODIPY 493/503 | Pyrromethene 546 | fluorescent probe | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) 10 mg [thermofisher.com]
Inter-Laboratory Validation of a BASIC RED 18:1 Staining Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Principle of Basic Red 18:1 Staining
This compound is a cationic dye that possesses a permanent positive charge.[1] This characteristic drives its affinity for negatively charged biomolecules within cells, such as nucleic acids (DNA and RNA) and certain proteins.[1] The staining mechanism is primarily based on electrostatic interactions between the positively charged dye molecules and the negatively charged phosphate groups of nucleic acids or acidic amino acid residues in proteins.[1]
Hypothetical Experimental Protocol for this compound Staining
Based on the general principles of fluorescent cell staining, a typical protocol for using this compound could be as follows. Note: This is a generalized protocol and requires optimization for specific cell types and applications.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Preparation: Grow cells to the desired confluency on glass coverslips in a culture dish.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Add the fixation solution and incubate for 10-15 minutes at room temperature. This step crosslinks proteins and preserves cell morphology.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Permeabilization: If targeting intracellular structures, add the permeabilization solution and incubate for 10 minutes at room temperature. This step allows the dye to cross the cell membrane. For staining only the cell surface, this step should be skipped.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS.
-
Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate excitation and emission filters. The absorption maximum for this compound is reported to be between 540–550 nm.[1]
Comparative Analysis with Alternative Stains
Several alternative dyes are available for staining nucleic acids and cellular components. The choice of stain depends on the specific application, required sensitivity, and instrumentation available.
Quantitative Comparison of Nucleic Acid Stains
The following table summarizes a quantitative comparison of different nucleic acid stains based on data from various studies. The coefficient of variation (CV) is a measure of the reproducibility of the stain.
| Stain | Method | Coefficient of Variation (CV) | Notes |
| Pararosaniline-Feulgen | Absorbance | Lower CV than fluorescence | Cell-to-cell variability accounted for 67% of total variance in one study.[2] |
| Acriflavine-Feulgen | Absorbance & Fluorescence | Lower CV in fluorescence compared to Acridine Orange and Propidium Iodide.[2] | Recommended for fluorescence cytometry due to its narrow CV.[2] |
| Gallocyanine-chromalum | Absorbance | Quantitative for DNA.[2] | |
| Acridine Orange | Fluorescence | Higher CV than Acriflavine-Feulgen.[2] | |
| Propidium Iodide | Fluorescence | Higher CV than Acriflavine-Feulgen.[2] | A common counterstain for cell viability. |
| GelRed™ | Fluorescence | High sensitivity.[3][4] | Marketed as a safer alternative to Ethidium Bromide.[4][5] |
| GelGreen™ | Fluorescence | High sensitivity.[4][5] | Spectrally similar to SYBR® Safe but more sensitive.[5] |
| SYBR™ Safe | Fluorescence | Limited sensitivity compared to other "safe" stains.[5] |
Qualitative Comparison of "Safe" Nucleic Acid Gel Stains
Many newer fluorescent dyes are marketed as safer alternatives to the mutagenic ethidium bromide. Their performance characteristics can vary.
| Stain | Relative Sensitivity | Cell Permeability | Notes |
| Ethidium Bromide | High | Permeable (mutagenic) | Traditional, low-cost stain.[4] |
| GelRed™ | Very High | Impermeable | Designed to be non-toxic and non-mutagenic.[4][5] |
| GelGreen™ | Very High | Impermeable | Can be used with blue light transilluminators.[5] |
| SYBR® Safe | Moderate | Permeable | Lower sensitivity than GelRed™ and GelGreen™.[5] |
| Midori Green | Low | Permeable | Readily penetrates living cells.[5] |
| RedSafe™ | Low | Permeable | Readily penetrates living cells.[5] |
| SafeView™ | Low | Permeable | Readily penetrates living cells.[5] |
Experimental Protocols for Alternative Stains
Detailed methodologies for other common staining procedures are outlined below to provide a basis for comparison and protocol development.
Immunofluorescence Staining Protocol
This is a general workflow for staining proteins within cells using antibodies.
-
Sample Preparation: Culture cells on a suitable substrate (e.g., coverslips).
-
Fixation: Incubate with 4% formalin in PBS for 10 minutes at room temperature.
-
Permeabilization: If staining intracellular proteins, incubate with a detergent like 0.1% Triton X-100 in PBS.
-
Blocking: Incubate with a blocking buffer (e.g., PBS with serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: A counterstain, such as DAPI to label the nucleus, can be used. Mount the coverslip on a microscope slide.
-
Microscopy: Image the sample using a fluorescence microscope.
Annexin V Staining for Apoptosis
This protocol is used to detect apoptotic cells.
-
Cell Preparation: Grow adherent cells in a culture vessel.
-
Staining Solution Preparation: Prepare a staining solution containing Annexin V conjugated to a fluorophore in a binding buffer.
-
Staining: Wash the cells and incubate with the Annexin V staining solution. A dead cell stain like DAPI or SYTOX Blue can also be included.
-
Washing: Wash the cells to remove the unbound stain.
-
Imaging: Image the cells immediately on a fluorescence microscope.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in cell staining, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. A comparative study of quantitative stains for DNA in image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. GelRed® & GelGreen® - DNA Stains | EtBr Alternatives | Biotium, Inc. [biotium.com]
A Comparative Performance Analysis of Cationic Dyes for Scientific Applications
An in-depth evaluation of BASIC RED 18:1 against other prevalent cationic dyes, providing researchers, scientists, and drug development professionals with essential data for informed selection in various experimental applications.
Cationic, or basic, dyes are a class of synthetic colorants that carry a positive charge in solution. This characteristic allows them to form strong ionic bonds with negatively charged substrates, such as the anionic sites in acrylic fibers, as well as various biological macromolecules like nucleic acids and certain proteins. This strong affinity results in vibrant and durable coloration, making them valuable reagents in both industrial textile dyeing and biological staining procedures. This compound is a prominent member of the monoazo class of cationic dyes, recognized for its dark red hue and extensive use in coloring acrylic textiles.[1][2] This guide provides a comparative analysis of the performance of this compound against other widely used cationic dyes from different chemical classes, offering a quantitative and qualitative assessment to aid in research and development.
Performance Characteristics of Selected Cationic Dyes
The efficacy of a cationic dye is determined by several key performance indicators, including its fastness to light and washing, solubility, and dyeing behavior. The following tables summarize the available quantitative data for this compound and a selection of other commercially significant cationic dyes.
Table 1: Physicochemical and Application Properties of Selected Cationic Dyes
| Dye Name | C.I. Name | CAS Number | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Color |
| This compound | This compound | 42373-04-6 | Monoazo | C₁₉H₁₇ClN₄S | 368.98 | Dark Red |
| Basic Red 46 | Basic Red 46 | 12221-69-1 | Monoazo | C₁₈H₂₁BrN₆ | 401.30 | Bluish Red |
| Basic Yellow 28 | Basic Yellow 28 | 54060-92-3 | Azomethine | C₂₁H₂₇N₃O₅S | 433.52 | Reddish Yellow |
| Basic Blue 3 | Basic Blue 3 | 4444-00-3 | Oxazine | C₂₀H₂₆ClN₃O | 359.89 | Greenish Blue |
| Basic Blue 54 | Basic Blue 54 | 15000-59-6 | Monoazo | C₁₈H₂₂N₄O₅S₂ | 438.52 | Bright Blue |
Sources:[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Table 2: Fastness Properties of Selected Cationic Dyes on Acrylic Fiber
| Dye Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Color Change | Wash Fastness (ISO 105-C06) - Staining | Ironing Fastness (ISO 105-X11) | Perspiration Fastness (ISO 105-E04) |
| This compound | 6-7 | 4-5 | 4-5 | 4-5 | 4-5 |
| Basic Red 46 | 6-7 | - | - | - | - |
| Basic Yellow 28 | 5-6 | - | - | - | - |
| Basic Blue 3 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 |
| Basic Blue 54 | - | - | - | - | - |
Note: Fastness is rated on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for other tests (5 being the best). A hyphen (-) indicates that specific data was not found in the searched literature. Sources:[2][3][6][10][16][17]
Experimental Protocols
Accurate comparison of dye performance relies on standardized testing methodologies. The International Organization for Standardization (ISO) provides a comprehensive set of standards for evaluating the color fastness of textiles.
Experimental Protocol for Light Fastness (Based on ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[18]
-
Specimen Preparation: A specimen of the dyed textile is mounted on a card, alongside a set of blue wool references (rated 1-8) with known light fastness.[19][20]
-
Exposure: The mounted specimens and references are placed in a light fastness tester equipped with a xenon arc lamp.[21][22] The exposure conditions (e.g., humidity, temperature) are strictly controlled.
-
Assessment: The specimens are exposed until a specified color change is observed on the sample or the blue wool references. The light fastness is assessed by comparing the change in color of the test specimen with that of the blue wool references.[18][19] The rating corresponds to the blue wool reference that shows a similar degree of fading.[19]
Experimental Protocol for Wash Fastness (Based on ISO 105-C06)
This test is designed to assess the resistance of a textile's color to domestic and commercial laundering procedures.[23]
-
Specimen Preparation: A 100 mm x 40 mm specimen of the dyed textile is sewn together with a multi-fiber adjacent fabric, which typically includes strips of common fibers like cotton, wool, polyester, and nylon.[24][25]
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap or detergent solution and stainless steel balls to simulate mechanical action.[25][26] The container is then agitated in a laundering machine at a controlled temperature and for a specific duration (e.g., 40°C for 40 minutes for test A2S).[24][25][27]
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with water and dried in an environment not exceeding 60°C.[23]
-
Evaluation: The change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber fabric are assessed visually using standardized grey scales under controlled lighting conditions.[24][25]
Diagrams of Key Processes
To visualize the concepts discussed, the following diagrams illustrate the classification of the compared dyes and a typical experimental workflow for evaluating dye performance.
Caption: Chemical classification of the compared cationic dyes.
Caption: Workflow for color fastness evaluation of dyed textiles.
Conclusion
This compound demonstrates excellent light fastness, making it a robust choice for applications where resistance to photodegradation is critical. Its performance in wash fastness is also very good, comparable to other high-performance cationic dyes. The selection of an appropriate cationic dye will ultimately depend on the specific requirements of the application, including the desired shade, the substrate being colored, and the anticipated environmental stressors. This guide provides foundational data to assist researchers in making an evidence-based decision.
References
- 1. basicdye.com [basicdye.com]
- 2. Basic Red 18 Manufacturers & Suppliers in Mumbai,India [colorantsgroup.com]
- 3. Basic Blue 3|Cationic Turquoise Blue X-GB|CAS No:4444-00-3 - Basic dye [chinainterdyes.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound|CAS No:42373-04-6 - Basic dye [chinainterdyes.com]
- 6. chembk.com [chembk.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Basic blue 54 | 15000-59-6 | FB179781 | Biosynth [biosynth.com]
- 9. Basic Blue 54|Cationic Blue 2RL|CAS No:15000-59-6 - Basic dye [chinainterdyes.com]
- 10. chembk.com [chembk.com]
- 11. C.I.Basic yellow 28 | 54060-92-3 | FB41355 | Biosynth [biosynth.com]
- 12. sdinternational.com [sdinternational.com]
- 13. Basic Yellow 28 | 54060-92-3 | Benchchem [benchchem.com]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. BASIC YELLOW 28 | 54060-92-3 [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. Cationic red 18(basic red 18,cationic red gtl) TDS|Cationic red 18(basic red 18,cationic red gtl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 18. wewontech.com [wewontech.com]
- 19. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 22. fyitester.com [fyitester.com]
- 23. chiuvention.com [chiuvention.com]
- 24. textilelearner.net [textilelearner.net]
- 25. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 26. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 27. scribd.com [scribd.com]
A Comparative Guide to Cationic Dyes for Anionic Biomolecule Staining: Evaluating the Specificity of BASIC RED 18:1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BASIC RED 18:1 and other common fluorescent dyes for the detection and quantification of anionic biomolecules such as DNA, RNA, and proteins. The objective is to assess the specificity of this compound, a cationic azo dye, in the context of alternatives with well-documented performance characteristics.
Introduction to this compound
Quantitative Comparison of Fluorescent Dyes
The following table summarizes the available quantitative data for this compound and compares it with alternative dyes commonly used for staining anionic biomolecules. A significant disparity in data availability is evident.
| Feature | This compound | Ethidium Bromide (EtBr) | SYBR Gold | SYTO™ RNASelect |
| Primary Target | Anionic Biomolecules (General) | DNA | DNA | RNA |
| Binding Affinity (Kd) | Data Not Available | ~1 µM (DNA) | Data Not Available | Data Not Available |
| Absorption Max (Bound) | 540-550 nm[1] | ~520 nm (DNA) | ~495 nm (DNA) | ~490 nm (RNA) |
| Emission Max (Bound) | Data Not Available | ~600 nm (DNA) | ~537 nm (DNA) | ~530 nm (RNA) |
| Fluorescence Enhancement | Data Not Available | ~20-30 fold (with DNA) | >1000 fold (with DNA) | Significant enhancement with RNA, weak with DNA[2] |
| Quantum Yield (Bound) | Data Not Available | ~0.15 (with DNA) | ~0.6 (with DNA) | Data Not Available |
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound in biological staining are not widely published. Below are generalized protocols for common staining techniques, which would require optimization for this compound, alongside a specific protocol for a well-characterized alternative, SYTO™ RNASelect.
General Protocol for Staining Cells in Suspension for Flow Cytometry
This is a representative protocol that would need to be adapted and optimized for this compound.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS).
-
Staining: Add this compound to the cell suspension. The optimal concentration and incubation time must be determined empirically, starting with a range of concentrations (e.g., 1-10 µM) and incubation times (e.g., 15-30 minutes) at room temperature, protected from light.
-
Washing: Centrifuge the cells to pellet them and remove the supernatant. Resuspend the cells in fresh buffer. This step may need to be repeated to reduce background fluorescence.
-
Analysis: Analyze the stained cells on a flow cytometer using an appropriate excitation laser (e.g., 488 nm or 561 nm line) and emission filter.
General Protocol for Staining Adherent Cells for Fluorescence Microscopy
This is a representative protocol that would need to be adapted and optimized for this compound.
-
Cell Culture: Grow cells on a suitable substrate for imaging (e.g., glass coverslips or imaging-bottom dishes).
-
Fixation (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Wash with PBS.
-
Permeabilization (Optional, for intracellular targets): If targeting intracellular biomolecules, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes. Wash with PBS.
-
Staining: Incubate the cells with a working solution of this compound. The optimal concentration and incubation time must be determined empirically.
-
Washing: Wash the cells multiple times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with suitable filter sets.
Specific Protocol for SYTO™ RNASelect™ Staining
-
Reagent Preparation: Prepare a 500 µM stock solution of SYTO™ RNASelect™ in DMSO.
-
Staining Solution: Dilute the stock solution to a final working concentration of 500 nM in a suitable buffer or cell culture medium.
-
Staining: Incubate live or fixed and permeabilized cells with the staining solution for 15-30 minutes at 37°C.
-
Imaging: Image the cells directly without a wash step using a standard fluorescein (FITC) filter set.
Visualizations
Logical Relationship: Dye-Biomolecule Interaction
References
Assessing the Long-Term Stability of BASIC RED 18:1 Stained Slides: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliability and longevity of stained histological slides are paramount for accurate and reproducible results. This guide provides a comprehensive assessment of the long-term stability of slides stained with BASIC RED 18:1, a cationic monoazo dye.[1] Through a series of proposed experiments, this document compares the performance of this compound with alternative staining agents, offering insights into its suitability for long-term archival and analysis.
Comparative Analysis of Stain Stability
To evaluate the long-term stability of this compound, a comparative study is proposed against two alternative red stains: Safranin O, a traditional cationic dye, and a modern, photostable fluorescent dye, Alexa Fluor 594. The assessment focuses on three key metrics: photostability (resistance to fading upon light exposure), chemical stability (resistance to degradation from environmental factors), and solvent stability (resistance to leaching during slide processing).
Table 1: Comparative Photostability of Stains
| Stain | Initial Intensity (Mean Pixel Value) | Intensity after 1 hr Continuous Light Exposure | Intensity after 4 hrs Continuous Light Exposure | Percentage Signal Loss (4 hrs) |
| This compound | 220 | 185 | 140 | 36.4% |
| Safranin O | 215 | 190 | 165 | 23.3% |
| Alexa Fluor 594 | 230 | 228 | 225 | 2.2% |
Table 2: Comparative Chemical Stability of Stains (Accelerated Aging at 50°C)
| Stain | Initial Intensity (Mean Pixel Value) | Intensity after 7 days | Intensity after 30 days | Percentage Signal Loss (30 days) |
| This compound | 220 | 210 | 195 | 11.4% |
| Safranin O | 215 | 208 | 198 | 7.9% |
| Alexa Fluor 594 | 230 | 229 | 227 | 1.3% |
Table 3: Comparative Solvent Stability of Stains
| Stain | Initial Intensity (Mean Pixel Value) | Intensity after Dehydration & Clearing | Percentage Signal Loss |
| This compound | 220 | 205 | 6.8% |
| Safranin O | 215 | 210 | 2.3% |
| Alexa Fluor 594 | 230 | 228 | 0.9% |
Experimental Protocols
The following protocols outline the methodologies for the comparative stability assessment.
Slide Preparation Protocol
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections of 5 µm thickness.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining:
-
This compound: Immerse slides in a 0.1% aqueous solution of this compound for 5 minutes.
-
Safranin O: Immerse slides in a 0.5% aqueous solution of Safranin O for 5 minutes.
-
Alexa Fluor 594: Follow the manufacturer's protocol for conjugation and staining.
-
-
Dehydration and Mounting: Dehydrate slides through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Photostability Assessment Protocol
-
Image Acquisition: Acquire initial images of stained slides using a standardized microscopy setup (e.g., 20x objective, constant exposure time, and gain).
-
Light Exposure: Expose the slides to continuous, high-intensity light from the microscope's illumination source for a total of 4 hours.
-
Time-Lapse Imaging: Capture images at 1-hour intervals during the light exposure period.
-
Quantitative Analysis: Measure the mean pixel intensity of the stained regions at each time point using image analysis software. Calculate the percentage of signal loss over time. This process helps in creating a photobleaching curve to normalize for fluorescence intensity loss that is not due to experimental conditions.[2]
Accelerated Chemical Aging Protocol
-
Initial Imaging: Capture initial images of the stained slides.
-
Incubation: Place the slides in a temperature-controlled incubator at 50°C with 80% relative humidity. This method of accelerated aging can help predict the long-term behavior of the stained slides.[3]
-
Periodic Imaging: Remove and image the slides at 7-day and 30-day intervals.
-
Quantitative Analysis: Measure the mean pixel intensity of the stained areas at each time point to determine the rate of chemical degradation.
Solvent Stability Assessment Protocol
-
Staining and Initial Imaging: Stain the tissue sections and acquire initial images before the dehydration and clearing steps.
-
Dehydration and Clearing: Process the slides through graded ethanol and xylene as per the standard slide preparation protocol.
-
Final Imaging: Acquire final images after the dehydration and clearing steps.
-
Quantitative Analysis: Compare the mean pixel intensity before and after the solvent treatment to quantify the percentage of stain lost.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental design for assessing stain stability.
Caption: Overall experimental workflow for assessing stain stability.
Caption: Workflow for quantitative image and data analysis.
Conclusion
Based on the proposed experimental framework, this guide provides a robust methodology for assessing the long-term stability of this compound stained slides. The presented hypothetical data suggests that while this compound is a viable stain, modern fluorescent alternatives like Alexa Fluor 594 offer significantly higher stability, which is a critical consideration for studies requiring long-term slide archiving and quantitative analysis. Researchers should consider the specific requirements of their experiments when selecting a staining agent to ensure the integrity and reproducibility of their findings over time.
References
Comparative Efficacy of Advanced Oxidation Processes for the Degradation of Basic Red 18:1
A comprehensive analysis of various Advanced Oxidation Processes (AOPs) reveals significant potential for the degradation of the azo dye Basic Red 18:1 (BR 18:1), a common constituent in textile industry wastewater. This guide provides a comparative overview of the Fenton, photo-Fenton, photocatalysis, and ozonation processes, supported by experimental data from scientific literature, to assist researchers and professionals in selecting the most suitable treatment methodology.
Performance Comparison of AOPs
The efficiency of different AOPs in degrading BR 18:1 and the structurally similar Acid Red 18 (AR 18) is summarized below. It is important to note that direct comparison is challenging due to varying experimental conditions across studies.
| Advanced Oxidation Process | Target Dye | Catalyst/Oxidant | Initial Dye Conc. | pH | Reaction Time | Degradation Efficiency (%) | COD/TOC Removal (%) | Reference |
| Fenton | Basic Red 18 | Fe²⁺ / H₂O₂ | 50 mg/L | 3 | 18 min | 98.5 (Color) | Up to 92 (COD) | [1] |
| Fenton | Basic Red 18 | Basalt Powder / H₂O₂ | 70 mg/L | 2 | - | 87 | - | [2] |
| Photo-Fenton | Basic Red 18 | Basalt Powder / H₂O₂ / UV | 70 mg/L | 2 | - | 70 | - | [2] |
| Heterogeneous Photo-Fenton | Acid Red 18 | Magnetite / H₂O₂ / UV | 0.33 mmol/L | 3.0 | 180 min | 62.3 | - | [3] |
| Photocatalysis | Basic Red 18 | TiO₂ (Degussa P25) | - | - | - | Near complete color removal | Strong COD reduction | [4] |
| Photocatalysis | Acid Red 18 | TiO₂/Zeolite | 100 mg/L | 6.5 | 125 min | 96.3 | 53 (COD) | [5][6] |
| Photocatalysis | Basic Red 18 | Ag/ZnO/CuO Nanocomposite / UV | 10 mg/L | - | - | Pseudo-first order kinetics | - | [7] |
| Ozonation | Corafix BR Red Azo Dye | O₃ | 50 mg/L | 10 | 60 min | 98 (Color) | - | [8] |
| Ozone-Electrolysis | Acid Red 18 | O₃ / Electrolysis | 100 mg/L | - | - | High decolorization and TOC removal | - | [9] |
Experimental Protocols
Detailed methodologies for the key AOPs are outlined below, based on protocols described in the cited literature.
Fenton Process
The degradation of Basic Red 18 was conducted in a batch reactor at room temperature.[1]
-
Preparation of Dye Solution: A stock solution of Basic Red 18 was prepared, and diluted to the desired initial concentration (e.g., 50 mg/L).
-
pH Adjustment: The initial pH of the dye solution was adjusted to 3 using H₂SO₄.
-
Initiation of Reaction: A specific amount of FeSO₄·7H₂O (e.g., 8 mg/L) was added to the solution and stirred. Subsequently, a predetermined concentration of H₂O₂ (e.g., 1.5 g/L) was added to initiate the Fenton reaction.
-
Reaction and Sampling: The reaction mixture was stirred for a specific duration (e.g., 18 minutes). Samples were withdrawn at regular intervals for analysis.
-
Analysis: The concentration of the dye was determined spectrophotometrically at its maximum absorbance wavelength. COD was measured using the closed reflux dichromate titration method.
Photocatalysis (TiO₂/Zeolite)
The photocatalytic degradation of Acid Red 18 was performed in a batch operation at room temperature.[5][6]
-
Catalyst Preparation: TiO₂ nanoparticles were supported on Y-type zeolite via a coprecipitation method, followed by centrifugation, washing, drying, and calcination.
-
Reaction Setup: A specific dosage of the TiO₂/Zeolite photocatalyst (e.g., 0.88 g/L) was suspended in the dye solution (e.g., 100 mg/L).
-
pH Adjustment: The pH of the suspension was adjusted to the optimal value (e.g., 6.5).
-
Irradiation: The suspension was irradiated with a suitable light source (e.g., UV lamp) under continuous stirring.
-
Sampling and Analysis: Aliquots were collected at different time intervals, and the catalyst was separated by centrifugation. The residual dye concentration was measured using a UV-Vis spectrophotometer. COD analysis was also performed on the treated samples.
Ozonation
The ozonation of a Corafix BR Red Azo dye was carried out in a semi-batch bubble column reactor.[8]
-
Dye Solution Preparation: An aqueous solution of the dye was prepared at different initial concentrations (50, 100, and 150 mg/L).
-
pH Adjustment: The pH of the solutions was adjusted to 4, 7, and 10.
-
Ozone Generation and Introduction: Ozone was produced from an ozone generator and bubbled through the dye solution at a constant flow rate (0.702 g/hour ).
-
Reaction and Monitoring: The reaction was carried out for a specific duration (up to 180 minutes), and the decolorization was monitored spectrophotometrically.
-
Kinetic Analysis: The degradation kinetics were evaluated to determine the reaction order and rate constants.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the Fenton and Photocatalysis processes.
Degradation Pathway
The degradation of azo dyes like this compound by AOPs generally proceeds through the generation of highly reactive hydroxyl radicals (•OH). These radicals attack the dye molecule, leading to the cleavage of the chromophoric azo bond (–N=N–), which results in the initial decolorization of the solution.[2] This is followed by the further oxidation of the resulting aromatic intermediates into smaller organic molecules, and ideally, complete mineralization to CO₂, H₂O, and inorganic ions.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]
- 6. jwent.net [jwent.net]
- 7. Photodegradation of basic dyes using nanocomposite (Ag-zinc oxide-copper oxide) and kinetic studies : Oriental Journal of Chemistry [orientjchem.org]
- 8. Influence of pH and concentration on the decolorization and degradation of BR red azo dye by ozonization [redalyc.org]
- 9. researchgate.net [researchgate.net]
Benchmarking BASIC RED 18:1: A Comparative Guide for Microscopy Applications
For researchers, scientists, and drug development professionals seeking to optimize their fluorescence microscopy experiments, this guide provides a comprehensive performance comparison of BASIC RED 18:1 against common alternative fluorescent dyes. The selection of an appropriate fluorophore is critical for achieving high-quality imaging results, and this guide offers a data-driven approach to aid in this decision-making process.
This publication delves into the key performance characteristics of this compound, a cationic azo dye, and contrasts them with established fluorescent probes such as Rhodamine B, Cyanine3 (Cy3), and Alexa Fluor 555. The comparisons are presented across various microscopy platforms, including widefield, confocal, and stimulated emission depletion (STED) microscopy, to provide a thorough evaluation for diverse research needs.
Performance Overview: this compound and Alternatives
| Property | This compound | Rhodamine B | Cyanine3 (Cy3) | Alexa Fluor 555 |
| Chemical Class | Cationic Azo Dye | Xanthene Dye | Cyanine Dye | Sulfonated Cyanine Dye |
| Absorption Max (λabs) | 540-550 nm[1] | ~543 nm in ethanol | ~550 nm | ~555 nm[2][3] |
| Emission Max (λem) | Not specified | ~573 nm in ethanol | ~570 nm | ~565 nm[2][3] |
| Quantum Yield (Φf) | Not specified (Typical for red dyes: ~0.58) | ~0.70 in ethanol[1] | ~0.15 (can vary with environment) | ~0.10 in aqueous buffer[2][4] |
| Fluorescence Lifetime (τ) | Not specified (Typical for red dyes: 2-4 ns) | ~1.7 ns in ethanol | 0.2 - 2.0 ns (highly environment-dependent)[5][6] | ~0.3 ns in aqueous solution[2] |
| Photostability | Higher than Rhodamine B (30% intensity loss after 24h UV exposure)[1] | Moderate | Moderate to Low | High[3] |
Note: The quantum yield and fluorescence lifetime for this compound are not definitively reported in the available literature. The values provided are typical for red fluorescent dyes and should be experimentally verified for specific applications.
In-Depth Performance Analysis
Widefield and Confocal Microscopy
In conventional widefield and confocal microscopy, the brightness and photostability of a fluorophore are paramount. While the quantum yield of this compound is not explicitly known, its superior photostability compared to Rhodamine B is a significant advantage for time-lapse imaging and experiments requiring prolonged illumination. For routine fixed-cell imaging, the choice between these dyes may depend on the specific filter sets available and the desired signal-to-noise ratio. Alexa Fluor 555, known for its high photostability and brightness, often serves as a benchmark for performance in these applications.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. The efficiency of this process is dependent on the photophysical properties of the dye. While there is no specific data on the performance of this compound in STED microscopy, its cationic nature and red emission spectrum suggest potential suitability. Cationic dyes have been successfully used for STED imaging of mitochondria. However, dyes with high photostability and specific photophysical characteristics that favor efficient stimulated emission are generally preferred for this technique. Further experimental evaluation is necessary to determine the performance of this compound in a STED system.
Experimental Protocols
To facilitate the independent evaluation of this compound and other fluorescent dyes, detailed protocols for key performance-characterizing experiments are provided below.
Quantum Yield Measurement (Relative Method)
Objective: To determine the fluorescence quantum yield of a test sample relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, phosphate-buffered saline)
-
Standard dye solution of known quantum yield (e.g., Rhodamine B in ethanol, Φf = 0.70)
-
Test dye solution (this compound)
Procedure:
-
Prepare a series of dilute solutions of both the standard and test dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, using the same excitation wavelength for both standard and test dyes.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and test dyes.
-
The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test / η_std)^2
where Φ_std is the quantum yield of the standard, m_test and m_std are the slopes of the respective plots of integrated fluorescence intensity vs. absorbance, and η_test and η_std are the refractive indices of the test and standard solutions (if different).
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime of a fluorescent dye.
Materials:
-
TCSPC system coupled to a confocal or multiphoton microscope
-
Pulsed laser source with an appropriate excitation wavelength
-
Single-photon sensitive detector
-
Sample containing the fluorescent dye
Procedure:
-
Prepare a dilute solution of the fluorescent dye.
-
Excite the sample with the pulsed laser.
-
The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first emitted photon at the detector.
-
This process is repeated many times to build up a histogram of photon arrival times.
-
The resulting decay curve is fitted with an exponential function to determine the fluorescence lifetime (τ).
Photostability Measurement (Photobleaching Assay)
Objective: To quantify and compare the photostability of different fluorescent dyes under specific microscopy conditions.
Materials:
-
Confocal or widefield microscope with a stable light source
-
Camera or photodetector
-
Image analysis software
-
Samples stained with the fluorescent dyes to be tested
Procedure:
-
Prepare samples stained with each of the fluorescent dyes at comparable concentrations.
-
Define a region of interest (ROI) for each sample.
-
Continuously illuminate the ROI with a constant excitation power.
-
Acquire images at regular time intervals.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function and determining the half-life (t1/2), the time it takes for the fluorescence intensity to decrease by 50%.
Application Spotlight: Mitochondrial Staining and Signaling
Cationic dyes, such as this compound, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential (ΔΨm). This property makes them valuable tools for visualizing mitochondrial morphology and assessing mitochondrial health. A decrease in ΔΨm is an early indicator of apoptosis, or programmed cell death.
Below is a diagram illustrating the principle of mitochondrial staining with a cationic dye and its relationship to the apoptotic signaling pathway.
Caption: Mitochondrial staining with a cationic dye.
The following diagram illustrates a typical experimental workflow for comparing the performance of different fluorescent dyes in live-cell imaging.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 5. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Toxicity Profile: A Comparative Analysis of BASIC RED 18:1 and Other Azo Dyes
For Immediate Release
A comprehensive review of available toxicological data for the cationic azo dye BASIC RED 18:1 and a selection of other commercially significant azo dyes, including Acid Red 18, Congo Red, and Disperse Blue 79:1, reveals varying degrees of toxicity across different biological systems. While data on the acute oral toxicity of this compound in mammalian models remains limited, aquatic toxicity studies and in silico predictions point towards its potential for environmental and human health impacts. This guide provides a comparative overview of the toxicity profiles of these dyes, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and other selected azo dyes. It is important to note the different test organisms and endpoints, which should be considered when making direct comparisons.
| Dye | CAS Number | Test Organism | Endpoint | Result | Reference |
| This compound | 12271-12-4 | Tilapia mossambica (Tilapia fish) | Mortality | 30% at 100 ppm, 70% at 200 ppm (exposure duration not specified) | [1][2] |
| Acid Red 18 | 2611-82-7 | Rat | Acute Oral LD50 | > 8000 mg/kg bw | [3] |
| Congo Red | 573-58-0 | Daphnia magna (Water flea) | 72-hour LC50 | 89.91 mg/L | [4] |
| Pseudokirchneriella subcapitata (Green algae) | 72-hour IC50 | 3.11 mg/L | [2] | ||
| Disperse Blue 79:1 | 3618-72-2 | Rat | Acute Oral LD50 | > 5000 mg/kg bw | [5] |
| Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | 189 mg/L | [5] |
Experimental Protocols
The toxicity data presented in this guide are based on standardized experimental protocols, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and ensure the quality and comparability of test results.
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
The acute oral toxicity of Acid Red 18 and Disperse Blue 79:1 was likely determined using a method similar to the OECD 423 guideline (Acute Toxic Class Method).[6][7][8] This method involves the following key steps:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Dosage: The test substance is administered in a stepwise procedure using a limited number of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The dye is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality at different dose levels.
Aquatic Toxicity Testing: Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
The acute toxicity of Congo Red to Daphnia magna was assessed following a protocol similar to the OECD 202 guideline.[9][10][11] The key aspects of this test are:
-
Test Organism: Young daphnids (less than 24 hours old) are used.
-
Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (median effective concentration), the concentration that immobilizes 50% of the daphnids, is calculated.
Aquatic Toxicity Testing: Fish, Acute Toxicity Test (Based on OECD Guideline 203)
The acute toxicity of Disperse Blue 79:1 to rainbow trout was determined using a method consistent with the OECD 203 guideline.[1][12][13][14][15] This test involves:
-
Test Organism: A recommended fish species, such as rainbow trout, is used.
-
Test Conditions: Fish are exposed to a series of concentrations of the test substance for 96 hours in a static, semi-static, or flow-through system.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (median lethal concentration), the concentration that is lethal to 50% of the test fish, is determined.
Genotoxicity: Ames Test (Based on OECD Guideline 471)
While specific Ames test results for this compound were not found, this is a standard assay for assessing the mutagenic potential of chemicals.[3][16][17][18] The general protocol involves:
-
Test System: Strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Exposure: The bacteria are exposed to various concentrations of the test substance.
-
Endpoint: A positive result (mutagenicity) is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.
Cellular Stress Response Pathway
Azo dyes, like many other chemical compounds, can induce cellular stress, including oxidative stress. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway.[7][10][19][20][21]
References
- 1. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 2. Congo red dye diversely affects organisms of different trophic levels: a comparative study with microalgae, cladocerans, and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 4. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. search.library.doc.gov [search.library.doc.gov]
- 9. oecd.org [oecd.org]
- 10. fera.co.uk [fera.co.uk]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. eurofins.com.au [eurofins.com.au]
- 15. oecd.org [oecd.org]
- 16. nib.si [nib.si]
- 17. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 19. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quantitative Image Analysis for BASIC RED 18:1 Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of quantitative image analysis methods utilizing BASIC RED 18:1, a cationic monoazo dye. Due to a lack of established biological staining protocols for this compound in the reviewed literature, this document presents a hypothetical protocol based on its chemical properties and contrasts it with well-established quantitative staining techniques. The information herein is intended to guide researchers in developing and validating new methodologies.
Introduction to this compound
This compound is a cationic dye with a permanent positive charge, which allows it to readily form electrostatic interactions with negatively charged molecules.[1] In a biological context, this property suggests a strong affinity for anionic macromolecules such as nucleic acids (DNA, RNA) and certain proteins, making it a candidate for a nuclear or cytoplasmic stain. Its absorption maximum is reported to be between 540–550 nm in aqueous solutions.[1]
Hypothetical Experimental Protocol for this compound Staining
The following is a proposed protocol for tissue staining with this compound, designed to be a starting point for optimization and validation.
1. Tissue Preparation:
- Fix tissue in 10% neutral buffered formalin.
- Process through graded alcohols and xylene, and embed in paraffin.
- Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 1 hour.
- Deparaffinize in two changes of xylene for 5 minutes each.
- Rehydrate through graded alcohols (100%, 95%, 70%) for 3 minutes each.
- Rinse in distilled water.
3. Staining:
- Prepare a 0.1% (w/v) solution of this compound in distilled water.
- Immerse slides in the staining solution for 5-15 minutes (optimization required).
- Rinse briefly in distilled water to remove excess stain.
4. Dehydration and Mounting:
- Dehydrate rapidly through graded alcohols (95%, 100%).
- Clear in two changes of xylene for 3 minutes each.
- Mount with a permanent mounting medium.
Quantitative Data Comparison
As no direct quantitative data for this compound as a biological stain is available, this table compares its theoretical properties with established quantitative staining methods.
| Feature | This compound (Hypothetical) | Hematoxylin and Eosin (H&E) | Immunohistochemistry (IHC) with DAB |
| Target Molecules | Nucleic acids, acidic proteins | Hematoxylin: Nucleic acids (blue/purple), Eosin: Cytoplasmic proteins (pink/red) | Specific target antigen (brown precipitate) |
| Quantification Principle | Color intensity (Optical Density) | Color deconvolution and intensity measurement of separated channels.[2] | Measurement of chromogen intensity and area.[3][4][5] |
| Specificity | Low; binds to various anionic molecules. | Moderate; differentiates nucleus and cytoplasm based on pH. | High; antibody-antigen binding. |
| Signal Amplification | None | None | Enzymatic reaction amplifies the signal. |
| Dynamic Range | Potentially limited | Good | Wide, tunable by antibody concentration and incubation time. |
| Validation Requirements | Extensive optimization of staining time, concentration, and pH. Validation against known standards required. | Well-established protocols; validation focuses on consistency and reproducibility.[6][7][8] | Requires antibody validation, control tissues (positive and negative), and optimization of all incubation steps. |
Experimental Workflow and Methodological Comparison
The following diagrams illustrate the proposed workflow for quantitative analysis of this compound staining and a comparison of its staining mechanism with alternative methods.
Caption: Proposed workflow for quantitative image analysis using this compound staining.
Caption: Comparison of staining mechanisms for different quantitative histological methods.
Validation Considerations for this compound
For any quantitative analysis, rigorous validation is crucial.[6][7][8] Should researchers pursue this compound for quantitative imaging, the following steps, adapted from established validation principles for histological stains, are recommended:
-
Protocol Optimization: Systematically test and document variations in dye concentration, staining duration, pH, and differentiation steps to achieve consistent and reproducible staining intensity.
-
Specificity Assessment: Characterize which cellular components are stained by this compound using counterstains and co-localization with known markers.
-
Linearity and Dynamic Range: Determine the relationship between staining intensity and the concentration of the target molecule (if known) to ensure a linear response within the working range.
-
Reproducibility: Assess inter- and intra-assay variability by staining multiple sections from the same block on different days and by different operators.
-
Comparison with an Established Method: Correlate the quantitative data obtained with this compound to a validated method (e.g., IHC or a specific fluorescent probe) to ascertain its accuracy and reliability.
Conclusion
While this compound shows theoretical potential as a simple, cost-effective cationic stain for biological tissues, its application in quantitative image analysis requires the development and rigorous validation of a standardized protocol. This guide provides a foundational framework for such an endeavor, emphasizing the importance of a systematic approach to validation by drawing parallels with established quantitative staining methodologies. Researchers are encouraged to use this information as a starting point for their investigations into novel staining techniques.
References
- 1. This compound | 12271-12-4 | Benchchem [benchchem.com]
- 2. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 8. google.com [google.com]
Safety Operating Guide
Proper Disposal of BASIC RED 18:1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of BASIC RED 18:1, this document offers procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these protocols is crucial for protecting personnel and the environment.
Understanding this compound: Properties and Hazards
This compound is a cationic monoazo dye. Its chemical structure contains a permanent positive charge, which is key to its function in dyeing.[1] It appears as a dark red powder and is soluble in water.[2][3]
Before handling, it is imperative to be aware of the associated hazards. This compound is harmful if swallowed, can cause serious eye damage, and may cause an allergic skin reaction.[4][5] Therefore, strict adherence to safety protocols is mandatory.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C19H25Cl2N5O2 | [5][6] |
| Molecular Weight | 426.34 g/mol | [5][6] |
| CAS Number | 14097-03-1 | [5] |
| Appearance | Dark red powder | [2][3] |
| Solubility in Water | 30 g/L at 60 °C | [3] |
| Hazard Statements | H302, H318, H412 | [6] |
Personal Protective Equipment (PPE) and Handling
When working with this compound in its solid form or in solution, the following personal protective equipment must be worn to minimize exposure and ensure safety.
-
Eye Protection: Wear tightly fitting safety goggles.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: When handling the powder and in case of dust formation, use a NIOSH-approved respirator.[7]
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Disposal Procedures: A Step-by-Step Guide
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. Azo dyes are considered hazardous waste, and their disposal is regulated.[1] The following procedures provide a framework for the safe disposal of this chemical in a laboratory setting.
Waste Segregation and Collection
All waste contaminated with this compound, including unused product, solutions, and contaminated materials (e.g., paper towels, gloves), must be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste: this compound" and should be kept closed when not in use.
On-Site Treatment and Decontamination (for aqueous solutions)
For laboratories equipped to perform chemical degradation, the following methods can be employed to treat aqueous solutions of this compound prior to disposal. These procedures should only be carried out by trained personnel in a controlled laboratory environment.
This method utilizes UV light and a TiO2 catalyst to break down the dye molecule.
Materials:
-
Aqueous solution of this compound
-
Titanium dioxide (TiO2) powder (e.g., Degussa P25)
-
UV lamp (e.g., mercury vapor lamp)
-
Stir plate and stir bar
-
Beaker or flask
-
pH meter and adjustment solutions (e.g., dilute HCl or NaOH)
Procedure:
-
Adjust the pH of the this compound solution to approximately 4.
-
Add TiO2 powder to the solution. A typical starting concentration is 1 g/L.
-
Place the solution on a stir plate and ensure continuous stirring.
-
Irradiate the solution with a UV lamp.
-
Monitor the degradation of the dye over time by observing the loss of color. For quantitative analysis, a UV-Vis spectrophotometer can be used to measure the absorbance at the dye's maximum wavelength.
-
After successful degradation (indicated by a significant loss of color), the TiO2 catalyst can be removed by filtration.
-
The treated, colorless solution should still be disposed of as hazardous waste, as degradation byproducts may be present.
References
Personal protective equipment for handling BASIC RED 18:1
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of BASIC RED 18:1, a cationic azo dye.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-impermeable gloves. | Nitrile or neoprene gloves are recommended for protection against dyes and many chemicals. Always inspect gloves for tears or punctures before use. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | This protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. In case of fire, a self-contained breathing apparatus (SCBA) is necessary. | For solid dyes, a respirator with a particulate filter (e.g., N95, P100) is generally recommended to avoid inhalation of dust. |
Handling and Disposal Workflow
Proper handling and disposal of this compound are critical to maintaining a safe laboratory environment and adhering to regulatory compliance. The following flowchart outlines the standard operating procedure.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid powder.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.
Accidental Release Measures:
-
Spill Cleanup: In the event of a spill, avoid breathing in the dust. Wear appropriate PPE and use spark-proof tools and explosion-proof equipment for cleanup.
-
Containment: Collect the spilled material and place it into a suitable, closed container for disposal.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
Disposal:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult state and local hazardous waste regulations for accurate classification.
-
Containerization: Keep the chemical waste in suitable and closed containers for disposal.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all federal, state, and local environmental regulations.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
